1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrido[3,4-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLQBRXQPWSXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597561 | |
| Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194022-44-1 | |
| Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the heterocyclic scaffold, 1H-Pyrido[3,4-b]oxazin-2(3H)-one (CAS No. 194022-44-1). While specific experimental data for this particular isomer is limited in peer-reviewed literature, this document consolidates available information from chemical suppliers and extrapolates key characteristics based on the well-documented chemistry of related pyridoxazinone systems. The guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging this scaffold for the design of novel therapeutic agents, particularly in the fields of oncology and neuroscience. We present a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and an analysis of the molecule's expected chemical reactivity and stability.
Introduction and Molecular Overview
The pyrido-oxazine core represents a class of bicyclic heterocyclic compounds that has garnered significant interest in medicinal chemistry. The fusion of a pyridine ring with an oxazine ring creates a scaffold with a unique three-dimensional architecture and electronic distribution, making it a valuable building block for designing molecules that can interact with biological targets. 1H-Pyrido[3,4-b]oxazin-2(3H)-one, specifically, incorporates a lactam functionality within the oxazine ring, which imparts distinct chemical characteristics, including potential hydrogen bond donor and acceptor capabilities.
Derivatives of the broader pyridoxazine class have been investigated for a range of biological activities. Notably, some have shown promise as anticancer agents, acting as EGFR-TK inhibitors, while others are being explored for their potential in treating neurological disorders.[1][2] This guide focuses on the fundamental chemical properties of the [3,4-b] isomer to provide a solid foundation for its further investigation and application in drug discovery and development.
Physicochemical Properties
Quantitative data for 1H-Pyrido[3,4-b]oxazin-2(3H)-one is primarily available through chemical suppliers. The following table summarizes these key properties. It is important to note that some of these values, such as the boiling point, are likely predicted and not experimentally determined.
| Property | Value | Source |
| CAS Number | 194022-44-1 | Sigma-Aldrich |
| Molecular Formula | C₇H₆N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 150.14 g/mol | Chemenu[3] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥98% | Sigma-Aldrich |
| IUPAC Name | 1H-pyrido[3,4-b][4]oxazin-2(3H)-one | Sigma-Aldrich |
| Predicted Boiling Point | 384.2 ± 37.0 °C at 760 mmHg | Chemenu[3] |
| Storage | Store at room temperature | Sigma-Aldrich, Chemenu[3] |
Synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 3-amino-4-hydroxypyridine. The key transformation is an N-acylation followed by an intramolecular Williamson ether synthesis (cyclization).
Caption: Proposed two-step synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(4-hydroxypyridin-3-yl)-2-chloroacetamide
-
To a stirred solution of 3-amino-4-hydroxypyridine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add a suitable base such as triethylamine (1.2 eq.).
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
DCM is chosen as the solvent due to its inertness and ability to dissolve the starting materials.
-
The reaction is performed at 0 °C initially to control the exothermic acylation reaction.
-
A base is required to neutralize the HCl generated during the reaction.
Step 2: Synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
-
Dissolve the crude N-(4-hydroxypyridin-3-yl)-2-chloroacetamide (1.0 eq.) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (2.0 eq.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the intramolecular cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Causality Behind Experimental Choices:
-
DMF is an excellent solvent for this type of cyclization, as it can dissolve the reactants and has a high boiling point.
-
A base is necessary to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that attacks the carbon bearing the chlorine atom.
-
Heating provides the activation energy required for the intramolecular Sₙ2 reaction.
Spectroscopic Profile (Predicted)
While specific experimental spectra for 1H-Pyrido[3,4-b]oxazin-2(3H)-one are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from related isomers.[6]
¹H NMR Spectroscopy (Predicted)
The expected proton NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:
-
Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling patterns would be indicative of their relative positions.
-
Methylene Protons (-O-CH₂-C=O): A singlet at approximately δ 4.5-5.0 ppm, corresponding to the two protons of the methylene group in the oxazine ring.
-
Amide Proton (-NH-): A broad singlet in the downfield region (δ 10.0-11.5 ppm), corresponding to the lactam NH proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be expected to show 7 distinct signals:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons (Pyridine Ring): Five signals in the aromatic region (δ 110-160 ppm).
-
Methylene Carbon (-O-CH₂-): A signal around δ 60-70 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by the following key absorption bands:
-
N-H Stretch: A strong, broad band in the region of 3200-3400 cm⁻¹ due to the lactam N-H group.
-
C=O Stretch (Amide): A very strong and sharp absorption band around 1680-1720 cm⁻¹.
-
C=C and C=N Stretches: Medium to strong bands in the 1500-1650 cm⁻¹ region, corresponding to the pyridine ring.
-
C-O-C Stretch (Ether): A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 150. Key fragmentation patterns would likely involve the loss of CO (m/z = 122) and subsequent fragmentation of the pyridine ring.
Chemical Reactivity and Stability
Reactivity
The reactivity of 1H-Pyrido[3,4-b]oxazin-2(3H)-one is dictated by the interplay of its constituent functional groups.
Caption: Key reactivity sites of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold.
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Electrophilic Attack: The pyridine nitrogen is a site for electrophilic attack, such as protonation or alkylation. The lactam nitrogen can also be targeted by strong electrophiles under basic conditions after deprotonation.
-
Nucleophilic Attack: The lactam carbonyl group is susceptible to nucleophilic attack, which could lead to ring-opening of the oxazine moiety, particularly under strong basic or acidic conditions (hydrolysis).
-
Reactivity of the Pyridine Ring: The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution is more plausible but would require the presence of a good leaving group on the ring.
Stability and Storage
Based on the chemistry of similar heterocyclic systems, 1H-Pyrido[3,4-b]oxazin-2(3H)-one is expected to be a stable solid under standard laboratory conditions (stored at room temperature, protected from light and moisture).[3]
-
Hydrolysis: The lactam and ether linkages within the oxazine ring are susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. Therefore, prolonged exposure to aqueous environments, especially at non-neutral pH, should be avoided.
-
Photostability: Pyridine-containing compounds can be sensitive to light. It is recommended to store the compound in amber vials to prevent potential photodegradation.
-
Recommended Solvents for Stock Solutions: For creating stock solutions, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. Solutions should be stored at low temperatures and protected from light.
Potential Applications in Drug Development
While biological data on the [3,4-b] isomer is scarce, the broader class of pyridoxazinones has shown significant potential. The structural motifs present in 1H-Pyrido[3,4-b]oxazin-2(3H)-one make it an attractive scaffold for:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds in the hinge region of the ATP-binding pocket. The lactam group of this molecule could serve this purpose. The development of pyrido[2,3-b][4]oxazine-based EGFR-TK inhibitors for non-small cell lung cancer highlights this potential.[2]
-
CNS Agents: The rigid, bicyclic structure is often found in compounds targeting the central nervous system (CNS). Its ability to present functional groups in a well-defined spatial orientation could be leveraged to design ligands for various CNS receptors.
Conclusion
1H-Pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound with significant untapped potential in medicinal chemistry. This guide has provided a foundational understanding of its chemical properties by consolidating available data and applying established chemical principles. While a lack of extensive experimental data necessitates a predictive approach for some properties, the proposed synthesis and reactivity profile offer a robust starting point for researchers. Further investigation into the synthesis, characterization, and biological evaluation of this specific isomer is warranted to fully explore its utility as a scaffold for novel therapeutic agents.
References
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4]Oxazin-2(3H)-Ones. (2014). Chemistry of Heterocyclic Compounds, 50(2), 217–224. [Link][1][4]
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A One-Pot Synthesis of Pyrido[2,3-b][4]oxazin-2-ones. (2003). The Journal of Organic Chemistry, 68(20), 7918–7920. [Link][5][7]
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Novel pyrido[2,3-b][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry, 14(10), 1965-1981. [Link][2]
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Synthesis and Biological Activities of[4][5]-Oxazine Derivatives. (2017). Der Pharma Chemica, 9(12), 108-115. [Link]
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Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2011). Journal of The Chemical Society of Pakistan, 33(6), 939-944. [Link]
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Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University Senior Thesis. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(19), 4585. [Link]
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Biological screening of 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivatives
An In-Depth Technical Guide to the Biological Screening of 1H-Pyrido[3,4-b]oxazin-2(3H)-one Derivatives
Foreword: Charting a Course for a Novel Scaffold
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is the engine of discovery. The 1H-Pyrido[3,4-b]oxazin-2(3H)-one core, a compelling fusion of a pyridinone and a 1,4-oxazine ring, represents a promising, underexplored chemical space. While direct biological data on this specific isomer is emerging, the rich pharmacology of its constituent parts and related heterocyclic systems provides a strong rationale for its investigation. This guide is crafted for researchers, scientists, and drug development professionals embarking on this exploration. It is not a rigid set of instructions but a strategic framework, grounded in the experience of a senior application scientist, to logically and efficiently screen these derivatives, identify their biological potential, and validate their mechanism of action. We will move beyond simple protocols to dissect the causality behind experimental choices, ensuring a robust and self-validating screening cascade.
Section 1: Establishing the Rationale - Why Pursue this Scaffold?
The therapeutic potential of a new chemical entity is not determined in a vacuum. Its promise is inferred from its structure, the known activities of its bioisosteres, and the pharmacological success of related scaffolds. The 1H-Pyrido[3,4-b]oxazin-2(3H)-one core is intriguing due to the established bioactivity of both pyridinone and oxazine systems.
-
Pyridinone-Fused Systems: These are privileged structures in drug discovery. For instance, the closely related pyrido[3,4-b]pyrazin-2(1H)-one scaffold has yielded potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[1] Similarly, pyrido[2,3-b][2][3]oxazine derivatives have been successfully designed as potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer.[4]
-
The Oxazine Ring: The 1,3-oxazine ring system is a component in molecules with a wide spectrum of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[3][5] The 1,4-oxazine moiety, as present in our core, is a key feature of many bioactive compounds.
This confluence of evidence strongly suggests that the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold is a prime candidate for yielding novel inhibitors of protein kinases and potentially agents for infectious or inflammatory diseases. Our screening strategy will therefore prioritize these areas.
Section 2: The Strategic Screening Cascade
A successful screening campaign is a funnel, not a brute-force exercise. It begins with broad, high-throughput methods to identify initial "hits" and progressively employs more complex, physiologically relevant assays to refine these hits into validated "leads." The logic is to invest the most resource-intensive efforts only on the most promising compounds.
Below is a visual representation of a comprehensive screening workflow designed for this scaffold.
Caption: A generalized workflow for the biological screening of novel compounds.
Section 3: Phase 1 - Primary Screening Methodologies
The goal of primary screening is to efficiently test a library of synthesized derivatives to identify compounds with any level of desired biological activity. The choice of assay is dictated by the target rationale established in Section 1.
Antiproliferative Screening Against Cancer Cell Lines
This is a foundational screen to identify compounds with cytotoxic or cytostatic effects. The choice of cell lines is critical. Based on the activity of related scaffolds, a panel should include:
-
MV4-11: An AML cell line with an FLT3-ITD mutation, making it highly sensitive to FLT3 inhibitors.[1]
-
NCI-H1975: A non-small cell lung cancer (NSCLC) line with the L858R/T790M double mutation in EGFR, conferring resistance to first-generation EGFR inhibitors.[4]
-
A549: An NSCLC line with wild-type EGFR, used as a control for specificity.[4]
-
BEAS-2B: A non-cancerous human bronchial epithelial cell line, used to assess selective cytotoxicity against cancer cells.[4]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds (e.g., at a single high concentration of 10 µM for primary screening). Include vehicle (e.g., 0.1% DMSO) and positive (e.g., Staurosporine) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are identified as primary hits.
Biochemical Screening: Kinase Inhibition
To directly assess the effect of the compounds on a specific molecular target, a biochemical kinase assay is the gold standard. This removes the complexities of cellular uptake and off-target effects, providing a clean measure of enzyme inhibition.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a compound indicates inhibition.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant FLT3 or EGFR), the appropriate substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at its Km concentration.
-
Compound Addition: Add the test compounds at a fixed concentration (e.g., 1 µM).
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is crucial to prevent interference in the subsequent step.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: A lower luminescent signal compared to the vehicle control indicates kinase inhibition.
Section 4: Phase 2 - Hit Confirmation and Validation
Primary hits are promising but not yet reliable. This phase aims to confirm their activity, establish potency, and ensure they are acting via the intended mechanism.
Dose-Response Analysis and IC₅₀ Determination
Hits from the primary screen must be re-tested over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency. The resulting data is fitted to a sigmoidal curve to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀).
Table 1: Example IC₅₀ Data for Confirmed Hits
| Compound ID | Target Kinase IC₅₀ (nM) | MV4-11 GI₅₀ (nM) | A549 GI₅₀ (nM) |
| PBOX-001 | 29.5 | 15.8 | >10,000 |
| PBOX-002 | 150.2 | 125.6 | >10,000 |
| PBOX-003 | >1,000 | 850.1 | 920.4 |
| Reference* | 20.0 | 10.0 | >10,000 |
*Data modeled after known inhibitors for illustrative purposes.[1]
This quantitative data is essential for establishing Structure-Activity Relationships (SAR) and prioritizing compounds for further study. The significant difference in potency between MV4-11 (target-dependent) and A549 (target-independent) for PBOX-001 suggests on-target activity.
Target Engagement Cellular Assay
A critical validation step is to demonstrate that the compound inhibits the target within the cell. For kinase inhibitors, this is often achieved by measuring the phosphorylation status of the target or its direct downstream substrates.
Caption: Workflow for Western Blot to assess cellular target engagement.
Protocol: Western Blot for FLT3 Autophosphorylation
-
Cell Treatment & Lysis: Treat MV4-11 cells with various concentrations of the test compound for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is non-negotiable to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FLT3 (e.g., p-FLT3 Tyr589/591).
-
Washing & Secondary Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total FLT3 to confirm that the observed decrease in signal is due to reduced phosphorylation, not protein degradation. A robust inhibition of FLT3 autophosphorylation provides strong evidence of on-target activity.[1]
Section 5: Phase 3 - Mechanism of Action and Lead Profiling
Validated hits are further characterized to understand their downstream cellular effects and to assess their drug-like properties.
Apoptosis and Cell Cycle Analysis
Compounds that inhibit proliferation should be assessed to determine if they are causing cell cycle arrest or inducing apoptosis. This is typically done using flow cytometry.
-
Apoptosis: Cells are co-stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye). An increase in the Annexin V-positive population is indicative of apoptosis.[4]
-
Cell Cycle: Cells are fixed and stained with a DNA-intercalating dye like PI. The DNA content is then measured to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Accumulation in a specific phase suggests cell cycle arrest.[6]
Preliminary ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.
-
Metabolic Stability: An essential early ADME assay involves incubating the compound with liver microsomes. The disappearance of the parent compound over time is measured by LC-MS/MS to determine its intrinsic clearance. A compound that is too rapidly metabolized may have poor bioavailability in vivo.[1]
-
Cytotoxicity in Normal Cells: As mentioned in the primary screening phase, assessing toxicity in non-cancerous cell lines (e.g., BEAS-2B) is vital to establish a therapeutic window.[4]
Conclusion
The biological screening of a novel scaffold like 1H-Pyrido[3,4-b]oxazin-2(3H)-one is a systematic journey from a broad hypothesis to a specific, validated mechanism. By leveraging insights from structurally related compounds, we can formulate a rational screening strategy that prioritizes high-value target classes like protein kinases. The multi-phased approach outlined in this guide, from high-throughput primary screens to detailed mechanistic and ADME studies, provides a robust framework for identifying and validating lead candidates. Each step is designed to be a self-validating system, building confidence in the data and enabling informed decisions for advancing the most promising derivatives toward preclinical development.
References
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][3]Oxazin-2(3H)-Ones. (Source: SpringerLink, URL: N/A - from search snippet)
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Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (Source: NIH PMC, URL: [Link])
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Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. (Source: PubMed, URL: [Link])
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Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. (Source: Der Pharma Chemica, URL: [Link])
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Source: MDPI, URL: [Link])
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Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][2][3]oxazine as new scaffolds for potential bioactive compounds. (Source: ResearchGate, URL: [Link])
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New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (Source: MDPI, URL: [Link])
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (PDF). (Source: ResearchGate, URL: [Link])
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A One-Pot Synthesis of Pyrido[2,3- b ][2][3]oxazin-2-ones. (Source: ResearchGate, URL: [Link])
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BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (Source: International Journal of Pharma Sciences and Research, URL: [Link])
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High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). (Source: PubMed Central, URL: [Link])
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source: MDPI, URL: [Link])
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Source: MDPI, URL: [Link])
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (Source: NIH, URL: [Link])
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (Source: MDPI, URL: [Link])
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The Emerging Potential of 1H-Pyrido[3,4-b]oxazin-2(3H)-one Analogs in Central Nervous System Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate network of the central nervous system (CNS) presents a formidable challenge for therapeutic intervention. The quest for novel chemical scaffolds that can selectively modulate CNS targets with favorable pharmacokinetic profiles is a central theme in modern medicinal chemistry. Among the myriad of heterocyclic systems, the 1H-pyrido[3,4-b]oxazin-2(3H)-one core represents a promising, albeit underexplored, scaffold. This technical guide provides a comprehensive overview of the therapeutic potential of its analogs for CNS disorders. While direct literature on the CNS applications of this specific heterocycle is nascent, this document synthesizes information from structurally related pyridoxazine and pyridopyrazine systems to project a roadmap for future research and development. We will delve into the synthetic accessibility of the core structure, hypothesize potential CNS targets based on isosteric analogs, and outline robust experimental workflows for their evaluation.
Introduction: The Allure of Fused Pyridyl Scaffolds in CNS Drug Design
Fused heterocyclic ring systems are the cornerstone of many successful CNS therapeutics. The inclusion of a pyridine ring, in particular, can impart desirable properties such as improved metabolic stability, aqueous solubility, and the ability to form key hydrogen bond interactions with biological targets. The 1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold integrates a pyridine ring with an oxazinone moiety, creating a rigid, three-dimensional structure with distinct electronic and steric features. This unique architecture makes it a compelling starting point for the design of novel CNS agents.
The core structure, 2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine (CAS 194022-45-2), is a known chemical entity and serves as a key building block for more complex molecules.[1][2][3] Its potential as a precursor for therapeutic agents targeting neurological disorders has been noted, suggesting a foundation for the exploration of its derivatives.[3] This guide will, therefore, extrapolate from the known CNS activity of related fused pyridyl systems to build a case for the systematic investigation of 1H-pyrido[3,4-b]oxazin-2(3H)-one analogs.
Synthetic Strategies: Accessing the 1H-Pyrido[3,4-b]oxazin-2(3H)-one Core
The synthetic accessibility of a novel scaffold is a critical determinant of its viability in a drug discovery program. While specific synthetic routes to a diverse library of 1H-pyrido[3,4-b]oxazin-2(3H)-one analogs are not extensively documented, general principles of heterocyclic chemistry allow for the postulation of efficient synthetic pathways. A plausible retro-synthetic analysis suggests that the core can be constructed from readily available starting materials.
A generalized synthetic approach would likely involve the cyclization of a suitably substituted aminopyridine precursor. The key steps could include:
-
Preparation of a 3-amino-4-hydroxymethylpyridine derivative: This intermediate would contain the essential functionalities for the subsequent cyclization.
-
Cyclization: Reaction with a phosgene equivalent or a similar carbonylating agent would lead to the formation of the oxazinone ring.
The following diagram illustrates a generalized synthetic workflow:
Caption: Generalized synthetic workflow for 1H-Pyrido[3,4-b]oxazin-2(3H)-one analogs.
Prospective CNS Targets and Therapeutic Indications
Drawing parallels from structurally related pyridyl-fused heterocycles that have demonstrated CNS activity, we can hypothesize potential targets and therapeutic applications for 1H-pyrido[3,4-b]oxazin-2(3H)-one analogs.
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism for Anxiety and Depression
A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones has been identified as potent antagonists of the CRF1 receptor.[4] The CRF system is a key regulator of the stress response, and its dysregulation is implicated in anxiety and depression.[4] Given the structural similarity, it is plausible that analogs of 1H-pyrido[3,4-b]oxazin-2(3H)-one could also bind to and modulate the CRF1 receptor.
The following diagram depicts the proposed mechanism of action:
Caption: Hypothesized mechanism of action via CRF1 receptor antagonism.
Phosphodiesterase (PDE) Inhibition for Cognitive Enhancement
Certain pyridyl-based heterocyclic systems have been developed as inhibitors of phosphodiesterases (PDEs), such as PDE2.[5] PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in neuronal signaling and synaptic plasticity. Inhibition of specific PDEs can enhance cognitive function, making them attractive targets for Alzheimer's disease and other cognitive disorders.[5] The rigid structure of the 1H-pyrido[3,4-b]oxazin-2(3H)-one core could serve as a scaffold for the design of selective PDE inhibitors.
Experimental Workflow for CNS Drug Discovery
A systematic approach is essential for the evaluation of a new chemical series for CNS applications. The following experimental workflow provides a roadmap for advancing 1H-pyrido[3,4-b]oxazin-2(3H)-one analogs from initial screening to preclinical evaluation.
Caption: Experimental workflow for the evaluation of CNS-active compounds.
Step-by-Step Protocols
Protocol 1: CRF1 Receptor Binding Assay
-
Objective: To determine the binding affinity of test compounds for the human CRF1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]Tyr⁰-Sauvagine.
-
Non-specific binding control: Unlabeled CRF.
-
Test compounds dissolved in DMSO.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.
-
-
Procedure:
-
Prepare cell membranes from the HEK293-hCRF1 cells.
-
In a 96-well plate, add assay buffer, radioligand, and either vehicle, unlabeled CRF, or test compound at various concentrations.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate for 2 hours at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Protocol 2: In Vivo Elevated Plus Maze (EPM) Test for Anxiolytic Activity
-
Objective: To assess the anxiolytic-like effects of test compounds in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Compare the results between the compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
Quantitative Data Summary
While specific quantitative data for 1H-pyrido[3,4-b]oxazin-2(3H)-one analogs in CNS assays are not yet available, the following table presents representative data for a structurally related 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one analog (Compound 8w from a known study) to illustrate the type of data that would be generated.[4]
| Compound ID | Target | Assay Type | IC₅₀ (nM) | In Vivo Model | Efficacy |
| Hypothetical Analog 1 | CRF1 | Receptor Binding | To be determined | Elevated Plus Maze | To be determined |
| Hypothetical Analog 2 | PDE2 | Enzyme Inhibition | To be determined | Novel Object Recognition | To be determined |
| Reference: Cmpd 8w [4] | CRF1 | Receptor Binding | High Affinity | Defensive Withdrawal | Efficacious |
Conclusion and Future Directions
The 1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold presents a compelling yet underexplored opportunity in the field of CNS drug discovery. By leveraging the knowledge gained from structurally similar heterocyclic systems, a rational drug design and discovery program can be initiated. The synthetic accessibility of the core structure, combined with the potential to modulate key CNS targets such as CRF1 receptors and phosphodiesterases, warrants a thorough investigation of this chemical space. The experimental workflows and protocols outlined in this guide provide a robust framework for such an endeavor. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a battery of in vitro and in vivo CNS assays. Such efforts could unlock the therapeutic potential of this novel scaffold for the treatment of a range of neurological and psychiatric disorders.
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McCarthy, J. R., et al. (2004). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Journal of Medicinal Chemistry, 47(23), 5783-90. Available from: [Link]
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Hendrix, M., et al. (2014). Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1184-1189. Available from: [Link]
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Piron, G., et al. (1998). 4H-1,2,4-Pyridothiadiazine 1,1-dioxides and 2,3-dihydro-4H-1,2, 4-pyridothiadiazine 1,1-dioxides chemically related to diazoxide and cyclothiazide as powerful positive allosteric modulators of (R/S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors: design, synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry, 41(16), 2946-59. Available from: [Link]
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Mkrtchyan, S. L., et al. (2020). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Molecules (Basel, Switzerland), 25(21), 5192. Available from: [Link]
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An In-Depth Technical Guide to 1H-Pyrido[3,4-b]oxazin-2(3H)-one: Properties, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1H-Pyrido[3,4-b]oxazin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrido[3,4-b]oxazine scaffold is a valuable building block in the design of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, expert insights into experimental design, and a thorough analysis of the compound's reactivity and potential applications. By synthesizing data from authoritative sources and providing practical, field-proven methodologies, this guide serves as a critical resource for the scientific community engaged in the exploration of this important molecular architecture.
Introduction and Molecular Overview
1H-Pyrido[3,4-b]oxazin-2(3H)-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,4-oxazine ring. This structural motif, often referred to as a pyridoxazine, is a key pharmacophore found in a variety of biologically active molecules.[3] Its rigid, nitrogen- and oxygen-containing framework makes it an attractive scaffold for designing ligands that can interact with specific biological targets, including enzymes and receptors.[1][4]
The precise arrangement of heteroatoms and the presence of a lactam (cyclic amide) functionality impart unique electronic and steric properties that are crucial for its biological activity and synthetic utility. This guide will focus specifically on the [3,4-b] isomer, elucidating its core characteristics to facilitate its application in research and development.
Molecular Structure:
Caption: Chemical structure of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Physicochemical Properties
The physicochemical properties of a compound are foundational to its application, influencing everything from reaction kinetics to bioavailability. The data presented below has been aggregated from various chemical suppliers and databases for the closely related isomer 1H-Pyrido[2,3-b][5][6]oxazin-2(3H)-one, which is expected to have very similar properties due to an identical molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | [7] |
| Molecular Weight | 150.13 g/mol | [7][8] |
| CAS Number | 136742-83-1 (for [2,3-b] isomer) | [7] |
| Appearance | Solid | [7] |
| Melting Point | Not specified. | |
| Boiling Point | Not specified. | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Inferred |
| pKa | Not specified. The lactam proton is weakly acidic, while the pyridine nitrogen is basic. | Inferred |
Expert Insights: The limited aqueous solubility is a typical characteristic of planar, heterocyclic systems. For biological assays, preparing stock solutions in DMSO is the standard and recommended practice. The amphipathic nature, with a hydrogen bond donor (N-H), acceptor (C=O, pyridine N), and an aromatic system, suggests complex interactions in both polar and non-polar environments, a key consideration for drug-receptor binding studies.
Spectroscopic Characterization
Accurate structural elucidation is paramount. This section details the standard protocols for acquiring and interpreting the spectroscopic data for 1H-Pyrido[3,4-b]oxazin-2(3H)-one. The expected values are based on the known spectra of closely related isomers and foundational principles of spectroscopy.[9][10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrument Setup: Use a standard NMR spectrometer (400 MHz or higher is recommended for better resolution). Tune and shim the instrument for the chosen solvent.
-
Data Acquisition:
-
For ¹H NMR , acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: General workflow for NMR spectroscopic analysis.
Expected Spectral Data (Predicted):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.0 - 8.5 | m | 3 protons on pyridine ring |
| Methylene Protons | ~4.5 | s | -O-CH₂-C=O |
| Amide Proton | >10.0 | br s | N-H (lactam) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | 165 - 175 | C=O (lactam) |
| Aromatic Carbons | 110 - 150 | 5 carbons of fused rings |
| Methylene Carbon | ~65 | -O-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups, particularly the characteristic carbonyl and N-H stretches.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is the most rapid and common method.
-
Sample Preparation (KBr Pellet): If higher resolution is needed, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the FTIR spectrometer. Record a background spectrum first, then the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Medium, Broad | N-H stretch (lactam) |
| ~1700 | Strong | C=O stretch (amide I band) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretches (aromatic rings) |
| ~1250 | Strong | C-O-C stretch (ether linkage) |
Data is based on typical values for similar structures.[9]
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and offering structural clues.
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Sample Introduction: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. A high-resolution instrument (e.g., TOF or Orbitrap) should be used to confirm the elemental composition.
Expected Mass Spectrometry Data:
| m/z Value | Ion | Notes |
| 151.050 | [M+H]⁺ | The protonated molecular ion. High-resolution measurement confirms the C₇H₇N₂O₂ formula. |
| < 150 | Various | Fragmentation pattern would likely involve loss of CO, and cleavage of the oxazine ring. |
Chemical Reactivity and Stability
The chemical behavior of 1H-Pyrido[3,4-b]oxazin-2(3H)-one is governed by its constituent functional groups: the pyridine ring, the lactam, and the ether linkage.
-
Lactam Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would open the oxazine ring. Studies on related pyridoxazinone derivatives show they can be sensitive to pH, with hydrolysis rates increasing away from neutral pH.[14]
-
N-Alkylation/Acylation: The lactam nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated, providing a key handle for derivatization.
-
Reactions on the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, though it is generally less reactive than benzene. The ring nitrogen also allows for N-oxidation or quaternization.
-
Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container, protected from light and moisture, at room temperature.[15]
Synthesis and Derivatization
Understanding the synthesis is crucial for anticipating potential impurities and for designing analogs. While specific synthesis for the [3,4-b] isomer is not detailed in the provided search results, a general and plausible route involves the cyclization of an appropriate aminopyridine precursor. A representative synthesis for a related [3,2-b] isomer involves the condensation of 2-amino-3-hydroxypyridine with chloroacetyl chloride.[3]
Caption: A plausible synthetic workflow for the pyridoxazinone core.
This synthetic flexibility allows for the introduction of various substituents on either the pyridine or oxazine ring, making it a versatile scaffold for building libraries of compounds for structure-activity relationship (SAR) studies.[16]
Applications in Drug Discovery and Development
The pyrido-oxazine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.
-
CNS Agents: The core structure is a key building block for compounds targeting neurological disorders. It serves as a scaffold for molecules designed to interact with receptors in the brain, with potential applications in treating anxiety, depression, and cognitive impairments.[1][2]
-
Anticancer Agents: Novel pyrido[2,3-b][5][6]oxazine derivatives have been rationally designed and synthesized as potent and selective EGFR-TK inhibitors, targeting resistance mutations in non-small cell lung cancer.[16]
-
Antimicrobial Agents: The related pyridothiazinone scaffold has been explored for developing new antimicrobial agents, suggesting that the pyridoxazinone core may also possess potential in this area.[17]
The compound's value lies in its role as a key intermediate, enabling chemists to build more complex molecular architectures for drug discovery programs.[1][4]
Safety and Handling
While specific toxicity data for 1H-Pyrido[3,4-b]oxazin-2(3H)-one is not available, general precautions for handling laboratory chemicals should be observed. For the related isomer 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one, GHS hazard statements indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. It is classified as a combustible solid.[7]
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An In-depth Technical Guide to 1H-Pyrido[3,4-b]oxazin-2(3H)-one: A Scaffold of Emerging Pharmaceutical Interest
An In-depth Technical Guide to 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one: A Scaffold of Emerging Pharmaceutical Interest
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,4-b]oxazine heterocyclic system represents a privileged scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology and neuroscience. This technical guide focuses on a specific, yet underexplored isomer, 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one . We will provide a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol based on established methodologies for related isomers, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, this guide will contextualize the importance of this scaffold by examining the documented biological activities of structurally related pyrido-oxazinone derivatives, thereby highlighting its potential as a valuable building block in modern drug discovery and development.
Core Compound Identification and Structure
The unequivocal identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is formally identified by its IUPAC name and its unique CAS Registry Number.
-
Molecular Formula: C₇H₆N₂O₂
-
Molecular Weight: 150.13 g/mol [5]
The structure of 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one consists of a pyridine ring fused to a 1,4-oxazine-2-one ring. This arrangement, particularly the position of the nitrogen atoms in the pyridine ring and the fusion pattern, dictates its three-dimensional shape, reactivity, and potential for biological interactions.
Chemical Structure:
Caption: 2D Structure of 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3-amino-4-hydroxypyridine. This precursor contains the requisite nucleophilic centers—the amino and hydroxyl groups—correctly positioned for the formation of the fused 1,4-oxazine ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-informed projection based on similar syntheses and should be optimized for yield and purity.
Step 1: N-Acylation of 3-Amino-4-hydroxypyridine
-
Reaction Setup: To a stirred solution of 3-amino-4-hydroxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous THF dropwise to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude product, N-(4-hydroxypyridin-3-yl)-2-chloroacetamide, can be purified by column chromatography or used directly in the next step.
-
Causality: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without competing in the acylation reaction. Anhydrous conditions are necessary as chloroacetyl chloride is highly reactive towards water. The selective N-acylation over O-acylation is generally favored for aminophenols under these conditions due to the higher nucleophilicity of the amino group.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude N-(4-hydroxypyridin-3-yl)-2-chloroacetamide (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base-mediated Cyclization: Add a strong, non-nucleophilic base such as potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq.).
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one, can be purified by recrystallization or column chromatography.
-
Causality: A strong base is required to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then undergoes an intramolecular Williamson ether synthesis-type reaction, displacing the chloride on the adjacent chloroacetamide moiety to form the oxazine ring. A high-boiling polar aprotic solvent like DMF is ideal for this step as it effectively solubilizes the reactants and facilitates the SN2 reaction at elevated temperatures.
Spectroscopic Profile
While experimentally obtained spectra for 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one are not publicly available, a commercial supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and MS data.[6] Based on the structure and data from related isomers, the following spectroscopic characteristics can be predicted.
| Technique | Expected Features | Rationale and Comparative Insights |
| ¹H NMR | - Aromatic protons on the pyridine ring (3H).- Methylene protons of the oxazine ring (-O-CH₂-CO-) (2H).- Two exchangeable NH protons (amide and pyridine N-H tautomer) (2H). | The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the fused lactam ring. The methylene protons are expected to appear as a singlet. The NH protons will likely be broad and their chemical shift will be concentration and solvent dependent. |
| ¹³C NMR | - Carbonyl carbon (C=O) of the lactam.- Aromatic carbons of the pyridine ring.- Methylene carbon (-CH₂-) of the oxazine ring. | The lactam carbonyl carbon is expected to resonate in the range of 165-175 ppm. The chemical shifts of the pyridine carbons will be characteristic of a substituted pyridine system. |
| IR Spectroscopy | - N-H stretching vibrations (amide and pyridine) around 3200-3400 cm⁻¹.- Strong C=O stretching (amide carbonyl) around 1680-1720 cm⁻¹.- C-O-C (ether) stretching around 1200-1250 cm⁻¹.- C=C and C=N stretching from the pyridine ring around 1500-1600 cm⁻¹. | The presence of a strong carbonyl absorption is a key diagnostic feature. The broad N-H stretch is also expected due to hydrogen bonding. These values are consistent with those observed for other pyridoxazinone isomers. |
| Mass Spectrometry (MS) | - A prominent molecular ion peak (M⁺) corresponding to the molecular weight (150.13 g/mol ).- Fragmentation patterns involving the loss of CO, and cleavage of the oxazine ring. | High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion. |
The Pyrido-oxazinone Scaffold in Drug Discovery
The true value of 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one lies in its potential as a core scaffold for the development of novel therapeutic agents. The rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is a desirable feature for optimizing interactions with biological targets.
Anticancer Applications
Derivatives of the closely related pyrido[2,3-b][1][2]oxazine scaffold have been investigated as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in non-small cell lung cancer (NSCLC).
-
Mechanism of Action: Certain pyrido[2,3-b][1][2]oxazine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR-TK.[7] By blocking the autophosphorylation of the kinase, these compounds can induce apoptosis in cancer cells.[7]
-
Quantitative Efficacy: A study on novel pyrido[2,3-b][1][2]oxazine analogues identified compounds with significant anti-proliferative effects against various NSCLC cell lines.[7]
| Compound | Cell Line (EGFR status) | IC₅₀ (µM) |
| 7f | HCC827 (Exon 19 deletion) | 0.09 |
| H1975 (L858R/T790M double mutant) | 0.89 | |
| A549 (Wild-type) | 1.10 | |
| Osimertinib (Control) | HCC827 | Potent |
| H1975 | Potent | |
| A549 | Potent |
Data extracted from a study on pyrido[2,3-b][1][2]oxazine derivatives.[7]
Furthermore, the related pyrido[3,4-b]pyrazin-2(1H)-one scaffold has yielded potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a driver mutation in acute myeloid leukemia (AML).[2] This suggests that the pyridone-based fused ring system is a versatile starting point for targeting various kinases.
Potential in Neurological Disorders
The reduced form, 2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine, is noted as a key intermediate in the synthesis of compounds targeting neurological disorders. Its structure is considered a valuable scaffold for designing molecules that can interact with receptors in the central nervous system, showing potential for the treatment of conditions like anxiety and depression.
Conclusion and Future Directions
1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one is a structurally intriguing heterocyclic compound that, while not extensively studied itself, belongs to a class of molecules with demonstrated and significant potential in medicinal chemistry. The synthetic pathways to related isomers are well-established, providing a clear roadmap for its own synthesis and derivatization. The core scaffold has proven to be a successful platform for developing potent kinase inhibitors for oncology, and its potential in neuroscience warrants further investigation.
For drug development professionals, this compound represents a valuable, and relatively unexplored, building block. Future research should focus on:
-
Optimized Synthesis: Developing and publishing a high-yield, scalable synthesis for 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one.
-
Library Generation: Creating a diverse library of derivatives by functionalizing the pyridine ring and the amide nitrogen.
-
Biological Screening: Systematically screening these derivatives against a panel of kinases and CNS targets to uncover novel therapeutic leads.
By leveraging the insights from related scaffolds and applying modern medicinal chemistry strategies, 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one and its derivatives could pave the way for the next generation of targeted therapeutics.
References
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. (2025). Source details not fully available.
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Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. (2023). PubMed. [Link]
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Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. (2025). ResearchGate. [Link]
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Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. PubMed. [Link]
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Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). PMC - PubMed Central. [Link]
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2025). PMC - NIH. [Link]
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A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. (2003). PubMed. [Link]
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A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. (2003). ResearchGate. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
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Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2025). PubMed. [Link]
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SYNTHESIS OF 4H-PYRIDO[3,2-b][1][2]OXAZINE AND 3-SUBSTITUTED-4H-PYRIDO[ 3,2-b][1][2]OXAZINES VIA PALLADIUM-CATALYSED REACTIONS. Semantic Scholar. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
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Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2022). RSC Medicinal Chemistry. [Link]
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7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2025). PubMed. [Link]
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The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one and Its Isomers
Introduction: The Emergence of Pyrido[3,4-b]oxazinones in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can serve as a foundation for drug discovery. Among these, the pyridoxazinone core, a fusion of pyridine and oxazine rings, has garnered significant attention. This bicyclic heterocyclic system is a "privileged scaffold," meaning it can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. The 1H-Pyrido[3,4-b]oxazin-2(3H)-one and its isomers are of particular interest due to their potential applications in treating a range of human diseases.
This technical guide provides an in-depth exploration of the discovery and synthesis of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one core. While the seminal publication detailing the very first synthesis of this specific isomer remains elusive in the historical literature, this guide will focus on a highly illustrative and efficient one-pot synthesis of the closely related and medicinally relevant isomer, 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one. The principles and methodologies discussed herein are fundamental to the synthesis of this class of compounds and provide a strong foundation for researchers and drug development professionals.
The 2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine scaffold, a reduced form of the title compound, is a key intermediate in the synthesis of various biologically active molecules.[3] Its unique three-dimensional structure makes it a valuable component in the design of novel therapeutics, particularly those targeting the central nervous system for conditions such as anxiety and depression.[3] Furthermore, derivatives of the broader pyridoxazinone class have shown promise as anticancer agents, underscoring the therapeutic potential of this heterocyclic family.
The Synthetic Challenge and a One-Pot Solution
The synthesis of pyridoxazinones presents a unique set of challenges, primarily centered around the controlled formation of the fused ring system. Early synthetic strategies often involved multi-step sequences with harsh reaction conditions and limited yields. However, the development of more elegant and efficient one-pot methodologies has been a significant advancement in the field.
A notable example is the one-pot synthesis of 1H-pyrido[2,3-b][1][2]oxazin-2-ones developed by Cho, Yoon, and their colleagues.[4] This method provides a robust and high-yielding route to this important scaffold and will be the focus of our detailed analysis.
Retrosynthetic Analysis: A Strategic Disconnection
A logical retrosynthetic analysis of the 1H-pyrido[2,3-b][1][2]oxazin-2-one core reveals two key building blocks: a 2-halo-3-hydroxypyridine and an N-substituted-2-chloroacetamide. This disconnection strategy is based on the formation of an ether linkage followed by an intramolecular cyclization.
Caption: Proposed reaction pathway for the one-pot synthesis of 1H-pyrido[2,3-b]o[1][2]xazin-2-ones.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on the work of Cho et al. for the synthesis of 1-benzyl-1H-pyrido[2,3-b]o[1][2]xazin-2(3H)-one. [4]Researchers should adapt this protocol based on the specific substrates and scale of their reaction.
Materials:
-
2-Chloro-3-hydroxypyridine
-
N-Benzyl-2-chloroacetamide
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of 2-chloro-3-hydroxypyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzyl-2-chloroacetamide (1.1 mmol).
-
To this mixture, add cesium carbonate (2.0 mmol).
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-1H-pyrido[2,3-b]o[1][2]xazin-2(3H)-one.
Quantitative Data:
The one-pot synthesis developed by Cho et al. provides excellent yields for a variety of substituted pyridoxazinones. [4]The following table summarizes the reported yields for the synthesis of selected derivatives.
| R Group (on N-1) | Yield (%) |
| Benzyl | 95 |
| 4-Methoxybenzyl | 93 |
| (R)-1-Phenylethyl | 92 (as a 1:1 mixture of diastereomers) |
| (S)-1-Phenylethyl | 92 (as a 1:1 mixture of diastereomers) |
The Broader Significance and Future Directions
The development of efficient synthetic routes to pyridoxazinones is of paramount importance for advancing drug discovery programs. The versatility of the one-pot synthesis allows for the rapid generation of diverse libraries of compounds for biological screening. The pyrido[2,3-b]o[1][2]xazine scaffold, in particular, has been identified as a promising starting point for the development of potent and selective inhibitors of EGFR-tyrosine kinases, which are implicated in non-small cell lung cancer. [5] Future research in this area will likely focus on:
-
Asymmetric Synthesis: The development of stereoselective methods to access chiral pyridoxazinones is a key area of interest, as stereochemistry often plays a critical role in biological activity.
-
Diversity-Oriented Synthesis: The application of combinatorial and diversity-oriented synthesis strategies to generate large and structurally diverse libraries of pyridoxazinone analogs.
-
Exploration of Biological Targets: A more comprehensive investigation of the biological targets of pyridoxazinones to fully elucidate their therapeutic potential.
Conclusion
References
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b]O[1][2]xazin-2(3H)-Ones. (2025). Russian Journal of Organic Chemistry. [Link]
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The first enantioselective synthesis of 4-acety1-3(R)- and 3(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine. (2006). Tetrahedron: Asymmetry. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
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Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2018). Journal of Medicinal Chemistry. [Link]
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Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry. [Link]
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Gold(I)-Catalyzed Synthesis of 4H-Benzo[d]o[1][6]xazines and Biological Evaluation of Activity in Breast Cancer Cells. (2021). ACS Omega. [Link]
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Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b]o[1][2]xazine as new scaffolds for potential bioactive compounds. (2013). Der Pharma Chemica. [Link]
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One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (2022). Molecules. [Link]
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A One-Pot Synthesis of Pyrido[2,3-b]o[1][2]xazin-2-ones. (2003). The Journal of Organic Chemistry. [Link]
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An In-Depth Technical Guide to Tautomerism in Pyrido[3,4-b]oxazinone Systems
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrido[3,4-b]oxazinone scaffold is a heterocyclic system of increasing interest in medicinal chemistry due to its structural resemblance to biologically active molecules. A profound understanding of its fundamental chemical properties is paramount for successful drug design and development. Central to its chemistry is the phenomenon of tautomerism, which can significantly influence molecular properties such as solubility, polarity, hydrogen bonding capability, and ultimately, biological activity. This guide provides a comprehensive technical overview of the potential tautomeric equilibria in pyrido[3,4-b]oxazinone systems. We will delve into the theoretical underpinnings of the expected tautomeric forms, detail the experimental and computational methodologies required for their characterization, and offer insights into the causality behind these experimental choices.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomers are structural isomers of a molecule that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium can have profound implications in drug development. Different tautomers of a single compound can exhibit distinct three-dimensional shapes, electrostatic potentials, and hydrogen bonding patterns. Consequently, a protein's binding pocket may selectively recognize one tautomer over another. Misidentification of the predominant tautomeric form can lead to flawed structure-activity relationship (SAR) studies and misguided optimization efforts. Therefore, a rigorous characterization of the tautomeric landscape of a lead compound is not merely an academic exercise but a critical step in the drug discovery pipeline.
The pyrido[3,4-b]oxazinone core, containing both a pyridine ring and an oxazinone ring, presents a fascinating case for the study of tautomerism. The presence of amide and potentially enolizable ketone functionalities suggests the possibility of several coexisting tautomeric forms.
Theoretical Framework: Potential Tautomers of Pyrido[3,4-b]oxazinone
The pyrido[3,4-b]oxazinone system can exist in several potential tautomeric forms, primarily dictated by the position of a labile proton. The two most probable forms are the amide (lactam) and the imidol (lactim) tautomers. Furthermore, depending on the specific substitution pattern, keto-enol tautomerism might also be a consideration.
The principal equilibrium to consider is the amide-imidol tautomerism.[1][2][3][4] This involves the migration of a proton from the nitrogen atom of the amide to the exocyclic carbonyl oxygen.
Caption: Amide-Imidol Tautomerism in Pyrido[3,4-b]oxazinone.
For the analogous 2- and 4-hydroxypyridines, the equilibrium generally favors the pyridone (amide) form in most solvents, as this form benefits from the aromaticity of the pyridine ring and the strength of the C=O double bond.[5] By extension, it is hypothesized that the amide form of pyrido[3,4-b]oxazinone will be the predominant tautomer under most conditions. However, the specific electronic effects of the fused oxazinone ring and the influence of substituents could modulate this equilibrium.
Factors that can influence the position of this equilibrium include:
-
Solvent Polarity: Polar protic solvents are known to favor the more polar amide (lactam) form through hydrogen bonding.
-
Substitution: Electron-withdrawing or -donating groups on the heterocyclic core can alter the relative acidities of the N-H and O-H protons, thereby shifting the equilibrium.
-
Temperature: Changes in temperature can alter the equilibrium constant of the tautomeric interconversion.
Experimental Characterization of Tautomeric Forms
A multi-pronged approach utilizing various spectroscopic techniques is essential for the unambiguous identification and quantification of tautomers in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric equilibria in solution.[6] The chemical shifts of both protons (¹H) and carbons (¹³C) are highly sensitive to the electronic environment, which differs significantly between tautomers.
Expected Spectroscopic Signatures:
| Tautomer Form | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| Amide (Lactam) | Broad singlet for the N-H proton (typically >10 ppm). | Carbonyl carbon (C=O) signal in the range of 160-170 ppm. |
| Imidol (Lactim) | Sharp singlet for the O-H proton (variable chemical shift). | Signal for the C-OH carbon at a higher field (typically 140-150 ppm). |
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve the pyrido[3,4-b]oxazinone derivative in a variety of deuterated solvents with differing polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects on the equilibrium.
-
Data Acquisition: Record standard ¹H and ¹³C NMR spectra. Additionally, acquire 2D NMR spectra such as HSQC and HMBC to aid in the unambiguous assignment of all proton and carbon signals.[6][7][8]
-
Variable Temperature Studies: Perform NMR experiments at different temperatures to observe any shifts in the tautomeric equilibrium, which can be indicative of a dynamic process.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The stretching frequencies of the C=O and N-H bonds in the amide form are distinct from the C=N and O-H bonds in the imidol form.[9][10]
Expected Vibrational Frequencies:
| Tautomer Form | Key IR Absorption Bands (cm⁻¹) |
| Amide (Lactam) | Strong C=O stretch (1650-1700 cm⁻¹). N-H stretch (3200-3400 cm⁻¹). |
| Imidol (Lactim) | C=N stretch (1600-1650 cm⁻¹). Broad O-H stretch (3200-3600 cm⁻¹). |
Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare samples as both KBr pellets (for solid-state analysis) and in solution using an appropriate solvent (e.g., chloroform, acetonitrile) in an IR-transparent cell.
-
Data Acquisition: Record the IR spectra over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectra obtained in different phases and solvents to identify shifts in the vibrational frequencies that correspond to changes in the tautomeric equilibrium. Advanced techniques like 2D IR spectroscopy can provide even more definitive identification of tautomers in solution.[11][12][13]
UV-Visible Spectroscopy
UV-Vis spectroscopy can provide supporting evidence for the presence of different tautomers, as the chromophoric systems of the amide and imidol forms will differ, leading to distinct absorption maxima (λmax).[14][15][16][17][18]
Expected Absorption Characteristics:
| Tautomer Form | Expected λmax | Rationale |
| Amide (Lactam) | Generally at a longer wavelength. | More extended π-conjugation involving the carbonyl group. |
| Imidol (Lactim) | Generally at a shorter wavelength. | Altered π-system due to the C=N bond and hydroxyl group. |
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the spectra for the presence of multiple absorption bands or shifts in λmax as a function of solvent polarity, which can indicate a shift in the tautomeric equilibrium.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state.[19] Obtaining a crystal structure of a pyrido[3,4-b]oxazinone derivative would unambiguously identify the predominant tautomer in the crystalline form by precisely locating the position of the hydrogen atom.
Experimental Workflow for X-ray Crystallography:
Caption: Workflow for X-ray Crystallographic Analysis.
Computational Chemistry: A Predictive and Corroborative Tool
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.
Computational Workflow:
Caption: DFT Workflow for Tautomer Analysis.
Protocol for DFT Calculations:
-
Structure Preparation: Build the 3D structures of all potential tautomers of the pyrido[3,4-b]oxazinone derivative.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and with a solvent continuum model (e.g., PCM, SMD) to simulate different environments. A common level of theory for such calculations is B3LYP/6-311++G(d,p).[20][21]
-
Energy Calculations: From the frequency calculations, obtain the Gibbs free energies of each tautomer. The relative Gibbs free energy (ΔG) will indicate the most stable tautomer under the given conditions.
-
Spectra Simulation: Simulate the NMR chemical shifts and IR vibrational frequencies for each tautomer. These predicted spectra can then be compared with the experimental data to confirm the assignment of the observed species.
Conclusion and Future Directions
Future research in this area should focus on the synthesis of a series of substituted pyrido[3,4-b]oxazinones to probe the electronic and steric effects of substituents on the tautomeric equilibrium. The successful crystallization and X-ray structure determination of a member of this class of compounds would provide invaluable benchmark data. A thorough understanding of the tautomerism of this scaffold will undoubtedly accelerate the development of novel therapeutics based on the pyrido[3,4-b]oxazinone core.
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An In-depth Technical Guide to the Solubility of 1H-Pyrido[3,4-b]oxazin-2(3H)-one in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 1H-Pyrido[3,4-b]oxazin-2(3H)-one in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this heterocyclic scaffold.
Introduction to 1H-Pyrido[3,4-b]oxazin-2(3H)-one and its Significance
1H-Pyrido[3,4-b]oxazin-2(3H)-one is a bicyclic heterocyclic compound that incorporates both a pyridine and an oxazine ring structure.[1][2] This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules.[1][2] The unique arrangement of nitrogen and oxygen atoms within its fused ring system makes it a valuable precursor for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2]
The solubility of a compound is a critical physicochemical property that profoundly influences its behavior in both chemical and biological systems. In drug development, poor solubility can lead to challenges in formulation, inaccurate in vitro assay results, and low bioavailability. Therefore, a comprehensive understanding of the solubility of 1H-Pyrido[3,4-b]oxazin-2(3H)-one in a range of organic solvents is paramount for its effective utilization in research and development.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3][4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.[5]
The key factors influencing the solubility of 1H-Pyrido[3,4-b]oxazin-2(3H)-one include:
-
Polarity: The presence of electronegative nitrogen and oxygen atoms, along with the polar lactam (amide) functional group, imparts a significant degree of polarity to the 1H-Pyrido[3,4-b]oxazin-2(3H)-one molecule. This suggests that it will be more soluble in polar organic solvents.[3]
-
Hydrogen Bonding: The amide group in the oxazinone ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The pyridine nitrogen and the ether oxygen in the oxazine ring also act as hydrogen bond acceptors. The ability to form hydrogen bonds will significantly enhance its solubility in protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding.[3][6]
-
Molecular Size and Shape: The relatively rigid, planar structure of the fused rings can affect how well solvent molecules can pack around the solute, influencing the dissolution process.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with increasing temperature.[7][8][9] This relationship is described by the van 't Hoff equation.[7] However, in some cases, the dissolution can be exothermic, leading to decreased solubility at higher temperatures.[7][8]
Experimental Determination of Solubility
The solubility of 1H-Pyrido[3,4-b]oxazin-2(3H)-one can be determined using several established methods. The choice of method often depends on the stage of research, the amount of compound available, and the desired accuracy. The two main types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[10] The most common and reliable method for determining thermodynamic solubility is the Shake-Flask Method .[11][12]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid 1H-Pyrido[3,4-b]oxazin-2(3H)-one to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. An orbital shaker or rotator is recommended for consistent mixing.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
HPLC Analysis: This is the preferred method due to its high sensitivity and specificity. A calibration curve of known concentrations of 1H-Pyrido[3,4-b]oxazin-2(3H)-one should be prepared to accurately quantify the concentration in the sample.
-
UV-Vis Spectroscopy: This method is faster but can be less accurate if the solvent has significant absorbance at the same wavelength as the compound or if impurities are present. A calibration curve is also required.[13]
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is a measure of how much of a compound, typically from a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO), can be dissolved in an aqueous or organic medium before it precipitates.[13][14] This method is often used in early drug discovery for rapid screening of a large number of compounds.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 1H-Pyrido[3,4-b]oxazin-2(3H)-one in DMSO.
-
Serial Dilution: Add small volumes of the DMSO stock solution to the target organic solvent in a multi-well plate.
-
Precipitation Detection: After a short incubation period, the presence of a precipitate is detected. This can be done visually or, more commonly, using nephelometry (light scattering) or turbidimetry.[11]
-
Solubility Calculation: The kinetic solubility is the concentration of the compound in the well just before precipitation is observed.
Caption: Kinetic Solubility Determination Workflow.
Predicted Solubility Profile of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Table 1: Predicted Solubility of 1H-Pyrido[3,4-b]oxazin-2(3H)-one in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amide and heteroatoms of the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the polar functional groups of the solute.[5] |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | Can engage in dipole-dipole interactions, but lack of hydrogen bond donation limits solubility. |
| Nonpolar | Hexane, Toluene | Very Low | Weak van der Waals forces are insufficient to overcome the strong solute-solute interactions. |
Conclusion
The solubility of 1H-Pyrido[3,4-b]oxazin-2(3H)-one is a critical parameter for its application in research and development. This guide has outlined the theoretical principles governing its solubility and provided detailed, field-proven protocols for its experimental determination. The predicted high solubility in polar solvents, particularly those capable of hydrogen bonding, provides a strong starting point for solvent selection in synthesis, purification, and biological screening. For definitive quantitative data, the shake-flask method for thermodynamic solubility is highly recommended.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one from 3-Aminopyridin-4-ol
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor 3-aminopyridin-4-ol. The primary focus of this guide is a robust and scalable method utilizing triphosgene as a carbonyl source for the cyclization reaction. This document offers in-depth insights into the reaction mechanism, experimental setup, safety precautions, and characterization of the final product. Furthermore, alternative "green" synthetic strategies are discussed, providing a broader context for the synthesis of this important molecular entity.
Introduction
The pyrido[3,4-b]oxazine ring system is a key structural motif found in a variety of biologically active compounds. Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive scaffold for the design of novel therapeutics targeting a range of diseases. The synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one from 3-aminopyridin-4-ol represents a direct and efficient route to this important heterocyclic core. The intramolecular cyclization of the vicinal amino and hydroxyl functionalities on the pyridine ring with a suitable carbonylating agent is the key transformation in this synthesis.
This guide is designed to provide researchers with a comprehensive and practical understanding of this synthetic transformation, enabling the reliable preparation of 1H-Pyrido[3,4-b]oxazin-2(3H)-one for further research and development activities.
Reaction Mechanism and Scientific Rationale
The synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one from 3-aminopyridin-4-ol proceeds via a cyclocarbonylation reaction. The choice of triphosgene as the carbonylating agent is predicated on its high reactivity and its ability to act as a solid, safer alternative to gaseous phosgene.[1][2] The reaction mechanism can be conceptualized in the following steps:
-
Activation of Triphosgene: In the presence of a base, triphosgene is activated to form a more reactive electrophilic species.
-
Nucleophilic Attack: The exocyclic amino group of 3-aminopyridin-4-ol, being the more nucleophilic site, attacks the activated carbonyl source to form a carbamoyl chloride intermediate.
-
Intramolecular Cyclization: The adjacent hydroxyl group then acts as an intramolecular nucleophile, attacking the carbamoyl chloride. This is typically the rate-determining step and is often promoted by a base which deprotonates the hydroxyl group, increasing its nucleophilicity.
-
Product Formation: Following cyclization, a molecule of hydrogen chloride is eliminated, leading to the formation of the stable 1H-Pyrido[3,4-b]oxazin-2(3H)-one ring system.
The use of a non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction and to facilitate the deprotonation steps without competing in the nucleophilic attack on the carbonyl source. The choice of an inert aprotic solvent is essential to prevent side reactions with the highly reactive triphosgene.
Experimental Protocol: Synthesis using Triphosgene
This protocol details the synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one from 3-aminopyridin-4-ol using triphosgene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Aminopyridin-4-ol | ≥98% | Commercially Available | Store in a desiccator. |
| Triphosgene (Bis(trichloromethyl) carbonate) | ≥98% | Commercially Available | EXTREMELY TOXIC AND CORROSIVE. Handle with extreme caution in a certified fume hood. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Dry over CaH₂ and distill before use. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation | |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available | |
| Diethyl Ether | ACS Grade | Commercially Available | For precipitation/washing. |
| Celite® | --- | Commercially Available | For filtration. |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Schlenk line or nitrogen balloon for maintaining an inert atmosphere.
-
Ice-water bath.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Melting point apparatus.
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.
Safety Precautions
Triphosgene is a highly toxic and corrosive solid that can release phosgene gas upon contact with moisture or heat.[3][4][5] All manipulations involving triphosgene must be performed in a well-ventilated and certified chemical fume hood.[1] Personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves (e.g., Viton™ or butyl rubber), is mandatory.[1][3] A container with a quenching solution (e.g., aqueous ammonia or sodium hydroxide) should be readily available to neutralize any spills or residual triphosgene.[2]
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask under a nitrogen atmosphere. To the flask, add 3-aminopyridin-4-ol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension. Cool the mixture to 0 °C using an ice-water bath. Add anhydrous triethylamine (2.2 eq.) dropwise to the stirred suspension.
-
Triphosgene Addition: In a separate, dry flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture at 0 °C over a period of 30-45 minutes. A white precipitate may form during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes).
-
Quenching: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Characterization: The purified 1H-Pyrido[3,4-b]oxazin-2(3H)-one should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Caption: Experimental workflow for the synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Alternative "Green" Synthetic Approaches
While the triphosgene-based method is effective, the high toxicity of the reagent necessitates the exploration of more environmentally benign alternatives.[6]
Carbon Dioxide (CO₂) Based Synthesis
The use of carbon dioxide as a C1 source for carbonate formation is a highly attractive green alternative.[7][8][9][10] This approach typically requires the activation of the amino alcohol and/or CO₂.
-
Mechanism: The reaction proceeds by the formation of a carbamic acid intermediate from the reaction of the amine with CO₂, followed by an intramolecular cyclization with the hydroxyl group. This cyclization often requires a dehydrating agent or a catalyst to proceed efficiently.[6][10]
-
Potential Reagents:
Carbonyldiimidazole (CDI) Mediated Synthesis
1,1'-Carbonyldiimidazole (CDI) is a safer, non-toxic alternative to phosgene and its derivatives for the formation of carbamates.[13]
-
Mechanism: CDI reacts with the more nucleophilic amine to form an imidazolyl carbamate intermediate. Subsequent intramolecular attack by the hydroxyl group displaces the imidazole moiety, leading to the formation of the cyclic carbamate.
-
Advantages: The reaction is typically clean, with imidazole and CO₂ as the only byproducts, simplifying purification.
The following diagram illustrates the general reaction scheme for these alternative methods.
Caption: Alternative green synthetic routes to 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Conclusion
The synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one from 3-aminopyridin-4-ol is a key transformation for accessing a valuable heterocyclic scaffold. The triphosgene-mediated protocol detailed in this application note provides a reliable and scalable method for its preparation. The discussion of alternative, greener synthetic routes offers valuable insights for laboratories seeking to adopt more sustainable chemical practices. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in drug discovery and development.
References
-
CORE. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. CORE. [Link]
-
Royal Society of Chemistry. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications. [Link]
-
Jacobsen, E. N., & Ready, J. M. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed. [Link]
-
University of Toronto. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Department of Chemistry | University of Toronto. [Link]
-
Puumi, J., & Pihko, P. M. (2016). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. ACS Omega, 1(4), 530–536. [Link]
-
University of California, Santa Barbara. (n.d.). Phosgene and Phosgene-Like Compounds Safety. Environmental Health & Safety. [Link]
-
Patil, S., & Dandale, A. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. Indo American Journal of Pharmaceutical Research, 4(2), 1079-1087. [Link]
-
Ghosh, A. K., et al. (2010). Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N¢-Disuccinimidyl Carbonate (DSC). Tetrahedron Letters, 51(26), 3393-3395. [Link]
-
Puumi, J., et al. (2016). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. ACS Omega, 1(4), 530-536. [Link]
-
Fisyuk, A. S., et al. (2014). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][7][11]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 50(2), 217-224. [Link]
-
Fedorov, A. Y., et al. (2014). Green synthesis of carbamates from CO2, amines and alcohols. RSC Advances, 4(106), 61575-61580. [Link]
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- 2. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1,4]Oxazin-2(3H)-Ones [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Application Notes and Protocols for High-Throughput Screening of 1H-Pyrido[3,4-b]oxazin-2(3H)-one Derivatives
Introduction: Unlocking the Therapeutic Potential of 1H-Pyrido[3,4-b]oxazin-2(3H)-ones
The 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure and electronic properties make it a versatile core for the design of novel therapeutic agents targeting a range of biological pathways. Derivatives of similar pyridazinone and pyrido-oxazine cores have demonstrated potent inhibitory activity against key enzyme families implicated in neurological disorders and cancer, including Monoamine Oxidases (MAOs) and protein kinases.[1][2][3][4] High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds for further optimization.
This document provides detailed application notes and protocols for two distinct HTS assays designed to identify and characterize inhibitors of Monoamine Oxidase B (MAO-B) and a representative protein kinase from a library of 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivatives. The protocols are designed to be robust, reproducible, and scalable for automated HTS platforms.
I. Assay for Monoamine Oxidase B (MAO-B) Inhibition: A Fluorescence-Based Approach
Scientific Rationale: Monoamine Oxidase B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated therapeutic strategy for Parkinson's disease and other neurodegenerative disorders.[5][6][7] A fluorescence-based assay offers high sensitivity and a continuous readout, making it well-suited for HTS. This protocol utilizes a commercially available MAO-B inhibitor screening kit that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, via a fluorometric probe.
Experimental Workflow: MAO-B Inhibition Assay
Caption: Workflow for the fluorescence-based MAO-B inhibition HTS assay.
Detailed Protocol: MAO-B Fluorometric Assay
Materials:
-
MAO-B Inhibitor Screening Kit (e.g., from a commercial supplier) containing:
-
Assay Buffer
-
MAO-B Enzyme (human, recombinant)
-
MAO Substrate (e.g., tyramine)
-
Fluorescent Probe (e.g., OxiRed™)
-
MAO-B Inhibitor (Positive Control, e.g., selegiline)
-
-
1H-Pyrido[3,4-b]oxazin-2(3H)-one derivative library dissolved in DMSO
-
Black, flat-bottom 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a dilution series of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivatives in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 200 nL) of each compound solution into the wells of a 384-well plate to achieve the desired final concentration (typically 1-10 µM for primary screening).
-
Dispense DMSO vehicle into the negative control wells.
-
Dispense the positive control inhibitor into the positive control wells.
-
-
Reagent Preparation:
-
Prepare the MAO-B enzyme solution by diluting the enzyme stock in assay buffer to the working concentration as recommended by the manufacturer.
-
Prepare the substrate/probe solution by mixing the MAO substrate and fluorescent probe in assay buffer.
-
-
Assay Execution:
-
Add MAO-B enzyme solution to all wells and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate/probe solution to all wells.
-
-
Signal Detection:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for OxiRed™).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess the quality of the assay.
-
For active compounds ("hits"), perform dose-response experiments to determine the IC₅₀ value.
-
II. Assay for Protein Kinase Inhibition: A Luminescence-Based Approach
Scientific Rationale: Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many cancers.[3][4][8] Several pyrido-oxazine and related heterocyclic scaffolds have shown promise as kinase inhibitors.[3][4] A luminescence-based assay that quantifies ATP consumption provides a universal method for screening kinase inhibitors. This protocol utilizes a commercially available kinase assay platform that measures the amount of ATP remaining in solution following the kinase reaction using a luciferase-luciferin system. A decrease in luminescence signal indicates kinase activity, and the reversal of this decrease signifies inhibition.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the luminescence-based kinase inhibition HTS assay.
Detailed Protocol: Kinase Luminescence Assay
Materials:
-
Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay) containing:
-
Kinase Reaction Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Target Protein Kinase (e.g., FER, EGFR) and its corresponding substrate
-
ATP
-
1H-Pyrido[3,4-b]oxazin-2(3H)-one derivative library dissolved in DMSO
-
White, opaque 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare and dispense the compound library and controls into a 384-well plate as described in the MAO-B assay protocol.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.
-
Dispense the kinase/substrate mix into all wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced (and thus, kinase activity). Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound.
-
Determine the Z'-factor for assay quality assessment.
-
For active compounds, perform dose-response experiments to determine the IC₅₀ value.
-
III. Data Interpretation and Quality Control
Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9][10] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the response (e.g., enzyme activity) is reduced by half.[5][11][12] It is a measure of the potency of an inhibitor. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
IV. Troubleshooting and Considerations for Assay Interference
HTS assays can be prone to artifacts and interference from test compounds. It is crucial to be aware of and control for these potential issues.
| Potential Issue | Cause | Mitigation Strategy |
| False Positives (Fluorescence Assay) | Autofluorescent compounds. | Pre-screen compounds for intrinsic fluorescence at the assay wavelengths. |
| False Positives (Luminescence Assay) | Inhibition of the luciferase reporter enzyme. | Perform a counter-screen with just the luciferase enzyme and ATP to identify direct inhibitors. |
| Compound Aggregation | Poor solubility of test compounds leading to non-specific inhibition. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. |
| Redox-Active Compounds | Compounds that can interfere with assays measuring redox reactions (e.g., H₂O₂ production). | Include a reducing agent like DTT in a counter-screen to see if the inhibitory effect is diminished. |
References
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. ResearchGate. [Link]
-
Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. Journal of Medicinal Chemistry. [Link]
-
Novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. [Link]
- Pyridazin-3(2H)-one derivatives as monoamine oxidase selective isoform B inhibitors.
- Pyridazin-3(2h)-one derivatives which are selective inhibitors of the isoform b of monoamine oxidase.
-
Discovery of 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1]Oxazin-2(3H)-Ones. ResearchGate. [Link]
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1]Oxazin-2(3H). OUCI. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US10253000B2 - Pyridazin-3(2H)-one derivatives as monoamine oxidase selective isoform B inhibitors - Google Patents [patents.google.com]
- 7. WO2015132427A1 - Pyridazin-3(2h)-one derivatives which are selective inhibitors of the isoform b of monoamine oxidase - Google Patents [patents.google.com]
- 8. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dau.url.edu [dau.url.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1H-Pyrido[3,4-b]oxazin-2(3H)-one in Drug Design
Foreword: Unlocking a Privileged Scaffold
The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that offer a unique three-dimensional architecture, favorable physicochemical properties, and synthetic tractability. The 1H-Pyrido[3,4-b]oxazin-2(3H)-one core represents one such emerging scaffold. Its rigid, bicyclic framework, combining a pyridine ring with a lactone-containing oxazine ring, presents a compelling starting point for the design of a new generation of therapeutic agents. While its isomers, such as the pyrido[2,3-b] and [3,2-b] oxazines, have seen more extensive exploration, the [3,4-b] fusion offers a distinct vectoral arrangement of hydrogen bond donors and acceptors, as well as points for substitution, that can be exploited for selective targeting of various biological macromolecules.
This guide provides an in-depth exploration of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold, from its synthesis and derivatization to its potential applications in drug discovery, with a particular focus on kinase inhibition and neurology. The protocols and insights provided herein are designed to empower researchers to harness the full potential of this promising heterocyclic system.
The 1H-Pyrido[3,4-b]oxazin-2(3H)-one Scaffold: A Structural Overview
The fundamental structure of 1H-Pyrido[3,4-b]oxazin-2(3H)-one features a fusion of a pyridine ring and a 1,4-oxazin-2-one ring. The lactone moiety within the oxazinone ring is a key feature, offering a potential hydrogen bond accepting group. The adjacent nitrogen atom in the oxazine ring and the pyridine nitrogen introduce further polarity and potential interaction points. The aromatic pyridine ring provides a platform for a multitude of substitutions to modulate potency, selectivity, and pharmacokinetic properties.
The reduced form, 2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine, is a known versatile building block in medicinal chemistry, particularly in the synthesis of agents targeting neurological disorders.[3] This highlights the inherent value of the pyridoxazine core in accessing biologically relevant chemical space. The introduction of the carbonyl group in the lactone form, as discussed in this note, adds another layer of functionality and potential for specific molecular interactions.
Synthetic Pathways to the Core Scaffold and Its Derivatives
The synthesis of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one core, while not as extensively documented as its isomers, can be approached through established methods of heterocyclic chemistry. A plausible and efficient synthetic strategy involves the cyclization of a suitably substituted pyridine precursor.
General Synthetic Strategy
A common approach to constructing the pyridoxazinone ring system is through the reaction of an aminopyridine bearing a hydroxyl group on the adjacent carbon with a two-carbon electrophile. For the [3,4-b] isomer, the key starting material would be 3-amino-4-hydroxypyridine or a protected equivalent.
Caption: Proposed synthetic workflow for the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold.
Protocol: Synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
This protocol is a generalized procedure based on established methods for analogous heterocyclic systems. Optimization of reaction conditions may be necessary.
Materials:
-
3-Amino-4-hydroxypyridine
-
Chloroacetyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acylation: To a solution of 3-amino-4-hydroxypyridine (1.0 eq) in anhydrous DMF at 0 °C, add potassium carbonate (2.5 eq). Stir the mixture for 15 minutes. Slowly add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Cyclization: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate, N-(4-hydroxypyridin-3-yl)-2-chloroacetamide, is then dissolved in a suitable solvent like acetonitrile. Add a base such as cesium carbonate and heat to reflux to facilitate the intramolecular cyclization.
-
Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter, and concentrate the filtrate. Purify the crude product by silica gel column chromatography to yield 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Rationale: The initial acylation of the amino group is followed by an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine, to form the oxazine ring. The choice of a non-nucleophilic solvent and a suitable base is critical to favor the desired cyclization.
Application in Drug Design: Targeting Kinases
The pyridoxazinone scaffold is an attractive starting point for the design of kinase inhibitors. Its heterocyclic nature mimics the purine core of ATP, allowing it to potentially bind in the ATP-binding pocket of various kinases. The strategic derivatization of the scaffold can then be used to achieve potency and selectivity. Analogs such as the pyrido[3,4-b]pyrazin-2(1H)-one have shown promise as potent FLT3 inhibitors for acute myeloid leukemia.[4]
Design Strategy for Kinase Inhibitors
A common strategy for developing kinase inhibitors is to use a "hinge-binding" motif and then extend substituents into other pockets of the ATP-binding site. For the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold, the pyridine nitrogen and the lactam carbonyl can potentially interact with the hinge region of the kinase. Substitutions on the pyridine ring can be used to occupy the hydrophobic pocket and the solvent-exposed region.
Caption: Workflow for the development of kinase inhibitors based on the target scaffold.
Protocol: Derivatization via Suzuki Cross-Coupling
To explore the structure-activity relationship (SAR), a library of analogs can be synthesized. A versatile method for this is the Suzuki cross-coupling reaction, which allows for the introduction of a wide variety of aryl and heteroaryl groups. A bromo-substituted pyridoxazinone would be a key intermediate.
Materials:
-
Bromo-substituted 1H-Pyrido[3,4-b]oxazin-2(3H)-one
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the bromo-pyridoxazinone (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
Biological Evaluation: In Vitro Assays
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or for use with a detection reagent)
-
Synthesized compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, the substrate, and the test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol: Cell Viability Assay (MTT Assay)
To assess the effect of the compounds on cancer cell proliferation, the MTT assay is a standard colorimetric method.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer)
-
Cell culture medium and supplements
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a set period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold is not yet widely published, we can infer potential trends from related structures like the pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[5]
| Position of Substitution | Potential Impact on Activity |
| Pyridine Ring | Introduction of aryl or heteroaryl groups can lead to interactions with the hydrophobic pocket of the kinase active site, significantly impacting potency and selectivity. |
| Oxazinone Ring (N-substitution) | Alkylation or arylation at this position can modulate solubility and cell permeability. It can also be used to probe for interactions in the solvent-exposed region of the active site. |
| Oxazinone Ring (C-substitution) | Introduction of substituents on the saturated part of the oxazinone ring can influence the conformation of the molecule and its fit within the binding pocket. |
Applications in Central Nervous System (CNS) Drug Discovery
The reduced form of the scaffold, 2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine, is noted for its use as a precursor in the design of therapeutic agents for neurological disorders.[3] This suggests that the parent scaffold can be a valuable starting point for CNS-targeted libraries. The ability to modulate the physicochemical properties through substitution on the pyridine ring is crucial for achieving blood-brain barrier penetration.
Conclusion and Future Directions
The 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold is a promising, yet underexplored, platform for the design of novel therapeutic agents. Its unique structural features and synthetic accessibility make it an attractive candidate for library synthesis and screening against a variety of biological targets. The insights and protocols provided in this guide, drawn from established principles of medicinal chemistry and data on analogous systems, offer a solid foundation for researchers to begin to unlock the full potential of this intriguing heterocyclic scaffold. Future work should focus on the systematic exploration of its SAR for various targets, particularly kinases and CNS receptors, to establish it as a truly privileged scaffold in drug discovery.
References
-
Deshmukh, S. et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.
- Sun, M. et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry.
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- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Spectroscopic Characterization of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Abstract
The pyrido[3,4-b]oxazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework for designing selective ligands for various biological targets. Unambiguous structural confirmation of synthesized analogues is paramount for advancing drug discovery programs. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of a key derivative, 1H-Pyrido[3,4-b]oxazin-2(3H)-one, using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We detail not only the protocols for data acquisition but also the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating characterization workflow.
Introduction: The Rationale for Multi-Modal Analysis
The structural integrity of a candidate molecule is the bedrock of any chemical research or drug development program. While single analytical techniques can provide valuable pieces of information, they are often insufficient for complete and unambiguous structural assignment of complex heterocyclic systems.
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. One-dimensional (1D) experiments like ¹H and ¹³C NMR provide information about the chemical environment and number of different types of protons and carbons. Two-dimensional (2D) experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms, effectively piecing the molecular puzzle together.[2][3]
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, offering a fundamental check of its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high confidence. Furthermore, fragmentation patterns, particularly from techniques like Electron Ionization (EI), offer corroborating evidence for the proposed structure by revealing stable substructural motifs.[4][5]
This guide will demonstrate how these techniques are applied in concert to provide an irrefutable characterization of the target molecule, 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
The Analytical Workflow: A Strategy for Success
A systematic approach is critical to ensure data quality and efficient analysis. The workflow outlined below represents an industry-standard process for the characterization of newly synthesized small molecules.
Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary goal of the NMR analysis is to assign every proton and carbon signal in the molecule and confirm their connectivity as dictated by the proposed structure.
Structure and Numbering Convention
For clarity in spectral assignments, a standardized numbering system for the 1H-Pyrido[3,4-b]oxazin-2(3H)-one ring system is essential.
Figure 2: Structure and IUPAC numbering of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Predicted NMR Data
While extensive experimental data for this specific isomer is not widely published, we can predict the expected chemical shifts based on established principles and data from closely related analogues like 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one.[6][7] The following tables summarize the anticipated ¹H and ¹³C NMR data.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H1 (NH) | ~11.0 | broad singlet | - | 1H |
| H5 | ~8.0 | doublet | J = 5.0 | 1H |
| H7 | ~7.8 | doublet | J = 7.5 | 1H |
| H6 | ~7.1 | dd | J = 7.5, 5.0 | 1H |
| H3 (CH₂) | ~4.6 | singlet | - | 2H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Position | Predicted δ (ppm) | Carbon Type (DEPT) |
|---|---|---|
| C2 (C=O) | ~165 | C |
| C8a | ~150 | C |
| C5 | ~148 | CH |
| C7 | ~135 | CH |
| C4a | ~130 | C |
| C6 | ~118 | CH |
| C8 | Not Applicable | C |
| C3 (CH₂) | ~65 | CH₂ |
Experimental Protocols
Protocol 1: NMR Sample Preparation and 1D Spectra Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for many polar heterocyclic compounds. The amide proton (H1) is less likely to exchange with residual water in DMSO-d₆ compared to solvents like D₂O or CD₃OD, making it observable.
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Allow the instrument to automatically tune and shim on the sample to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum over a range of 0-12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum over a range of 0-180 ppm.
-
Co-add a sufficient number of scans (typically >1024) to obtain adequate signal, as ¹³C has a low natural abundance.
-
-
DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Protocol 2: 2D NMR for Structural Connectivity
Causality: While 1D spectra suggest the presence of required functional groups, they do not prove connectivity. 2D NMR experiments are non-negotiable for de novo structure confirmation.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is crucial for identifying adjacent protons, such as the H5-H6-H7 system on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is the most reliable way to assign the carbon signals for all protonated carbons (C3, C5, C6, C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over 2-3 bonds. These "long-range" correlations connect the molecular fragments.
Interpreting 2D NMR Data: A Self-Validating System
The true power of this approach lies in using the combined data to build the structure. Key expected HMBC correlations are visualized below.
Figure 3: Key expected HMBC correlations for structural confirmation. Arrows indicate a correlation from a proton (source) to a carbon (target).
-
H3 to C2 and C4a: The protons on C3 are expected to show correlations to the carbonyl carbon (C2) and the bridgehead carbon (C4a), confirming the structure of the oxazinone ring.
-
H5 to C7 and C4a: The proton at H5 should correlate to C7 and C4a, locking in one side of the pyridine ring.
-
H7 to C5 and C8a: The proton at H7 should correlate to C5 and the nitrogen-bearing C8a, completing the pyridine ring and linking it to the fused system.
Mass Spectrometry
MS analysis serves two primary purposes: confirming the molecular weight and formula, and providing fragmentation data that supports the established connectivity.
High-Resolution Mass Spectrometry (HRMS)
Protocol 3: HRMS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Rationale: ESI is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8] This is ideal for determining the molecular weight accurately.
-
-
Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation:
-
Molecular Formula: C₇H₆N₂O₂
-
Exact Mass: 150.0429
-
Expected Ion: [M+H]⁺ = 151.0502
-
The observation of an ion at m/z 151.0502 with an accuracy of <5 ppm provides high confidence in the assigned elemental composition.
Fragmentation Analysis
Protocol 4: MS/MS Fragmentation Data Acquisition (EI or CID)
-
Ionization: For fragmentation, Electron Ionization (EI) can be used if the compound is sufficiently volatile, or Collision-Induced Dissociation (CID) can be performed on the [M+H]⁺ ion isolated from an ESI source.
-
Analysis: Acquire a full scan mass spectrum to observe the fragment ions.
-
Interpretation: The fragmentation pattern should be consistent with the known stability of aromatic systems and the functional groups present.
Table 3: Predicted Major Fragments in Mass Spectrometry
| m/z | Relative Intensity | Possible Fragment Structure/Loss |
|---|---|---|
| 150 | High | M⁺ (Molecular Ion) |
| 122 | Medium | [M - CO]⁺ |
| 106 | Medium | [M - C₂H₂O]⁺ (Loss of ketene from oxazinone ring) |
| 94 | High | [M - CO - CO]⁺ or [M - C₂H₂O - C]⁺ |
| 78 | High | Pyridine cation radical |
The fragmentation is often initiated by characteristic losses related to the oxazinone ring, such as the loss of a carbonyl group (CO, 28 Da).[11] Subsequent fragmentation of the pyridine ring would also be expected.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of 1H-Pyrido[3,4-b]oxazin-2(3H)-one is achieved with high fidelity through the integrated application of advanced NMR and MS techniques. One-dimensional NMR provides the initial census of hydrogen and carbon environments, while multi-dimensional NMR experiments (COSY, HSQC, HMBC) unequivocally establish the atomic connectivity of the bicyclic scaffold. High-resolution mass spectrometry confirms the elemental composition, and fragmentation analysis provides corroborating evidence of the core structure. This multi-faceted, self-validating workflow ensures the absolute structural integrity of the target compound, a critical requirement for its use in medicinal chemistry and drug development.
References
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Title: The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds Source: Scilit URL: [Link]
-
Title: Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][4]Oxazin-2(3H)-Ones Source: Synfacts URL: [Link]
-
Title: Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) Source: PubMed URL: [Link]
-
Title: Interpretation of 1H-NMR and 13C-NMR data for compound 8 Source: ResearchGate URL: [Link]
-
Title: 1H, 13C, and 15N NMR spectra of some pyridazine derivatives Source: PubMed URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
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Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]
-
Title: Spotting Fragmentation Patterns When Using Mass Spectrometry Source: G-Biosciences URL: [Link]
-
Title: Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b] Source: ResearchGate URL: [Link]
-
Title: 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one Source: PubChem URL: [Link]
-
Title: Mass Spectrometry: Fragmentation Source: University of Arizona URL: [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrido[3,4-b]oxazinones
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the anticancer activity of pyrido[3,4-b]oxazinones. This document offers a suite of validated protocols, explains the scientific rationale behind each experimental choice, and provides insights into data interpretation to ensure the generation of robust and reproducible results.
Introduction: The Therapeutic Potential of Pyrido[3,4-b]oxazinones in Oncology
The pyrido[3,4-b]oxazinone scaffold is a heterocyclic ring system of significant interest in medicinal chemistry due to its diverse pharmacological activities. Emerging evidence suggests that derivatives of this and structurally related classes, such as pyrido[2,3-b][1][2]oxazines and N-substituted pyrido-1,4-oxazin-3-ones, possess potent anticancer properties.[1][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways like the epidermal growth factor receptor (EGFR) tyrosine kinase and the nuclear factor-kappa B (NF-κB) pathway, leading to the induction of apoptosis.[1][2][3] Furthermore, related heterocyclic structures have demonstrated the ability to induce cell cycle arrest, highlighting the potential for pyrido[3,4-b]oxazinones to impact multiple facets of cancer cell pathobiology.[4][5]
A systematic evaluation of the anticancer activity of novel pyrido[3,4-b]oxazinone derivatives is crucial for their development as potential therapeutic agents. This guide outlines a logical workflow of cell-based assays to comprehensively characterize their biological effects, starting from initial cytotoxicity screening to more detailed mechanistic studies.
Experimental Workflow for Anticancer Evaluation
A tiered approach is recommended to efficiently screen and characterize pyrido[3,4-b]oxazinone compounds. This workflow ensures that the most promising candidates are advanced through a series of assays that progressively provide more detailed information about their mechanism of action.
Caption: Pyrido[3,4-b]oxazinones can induce cell cycle arrest at different checkpoints, such as G1 or G2/M.
Tier 4: Functional Characterization - Cell Migration and Invasion
A critical hallmark of cancer is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. [6]Evaluating the effect of pyrido[3,4-b]oxazinones on these processes is essential for understanding their full therapeutic potential. The wound healing (scratch) assay and the Transwell invasion assay are two commonly used methods for this purpose. [5][7][8][9]
Wound Healing (Scratch) Assay
Principle:
This assay measures the collective migration of a sheet of cells. [5][6]A "wound" or scratch is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. [5][7] Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer. [7]2. Wound Creation: Use a sterile pipette tip to create a uniform scratch across the center of the monolayer. [5][7]3. Treatment and Imaging: Wash the wells to remove detached cells and add fresh medium containing the pyrido[3,4-b]oxazinone compound at non-toxic concentrations. Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours. [5][7]4. Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
Principle:
This assay assesses the ability of individual cells to invade through an extracellular matrix (ECM) barrier. [8][10]Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with an ECM gel (e.g., Matrigel). [8]The lower chamber contains a chemoattractant (e.g., medium with FBS). Invasive cells will degrade the ECM and migrate through the pores to the lower side of the membrane. [8] Protocol:
-
Insert Preparation: Coat the Transwell inserts with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber. Add medium containing the pyrido[3,4-b]oxazinone compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours.
-
Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface with a dye like crystal violet. [10]Count the number of stained cells in several microscopic fields.
Conclusion and Future Directions
The cell-based assays outlined in these application notes provide a robust framework for the systematic evaluation of the anticancer activity of novel pyrido[3,4-b]oxazinone compounds. By following this tiered approach, researchers can efficiently identify promising lead candidates and gain valuable insights into their mechanisms of action. Further characterization of lead compounds may involve more advanced techniques such as Western blotting to investigate the modulation of specific signaling proteins, in vivo studies in animal models to assess efficacy and toxicity, and pharmacokinetic and pharmacodynamic studies. The comprehensive data generated from these assays will be instrumental in advancing the development of pyrido[3,4-b]oxazinones as a new class of anticancer therapeutics.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Sha'al, A., El-Sayed, M. A., & Taha, M. O. (2023). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1937–1953. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Goud, V., et al. (2018). N-Substituted Pyrido-1,4-Oxazin-3-Ones Induce Apoptosis of Hepatocellular Carcinoma Cells by Targeting NF-κB Signaling Pathway. Frontiers in Pharmacology, 9, 1125. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
-
Wound Healing Assay. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Bio-protocol. (n.d.). Scratch Wound Healing Assay. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
NIH. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. [Link]
-
Protocols.io. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. [Link]
-
Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
NIH. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
-
Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. [Link]
-
ibidi. (n.d.). Wound Healing and Migration Assays. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
NIH. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
EurekAlert!. (2020, May 21). Cell-culture based test systems for anticancer drug screening. [Link]
-
NIH. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. [Link]
-
PubMed. (n.d.). Synthesis of potential anticancer agents. Pyrido[4,3-b]o[1][2]xazines and pyrido[4,3-b]t[1][2]hiazines. [Link]
-
PubMed. (2018, November 5). N-Substituted Pyrido-1,4-Oxazin-3-Ones Induce Apoptosis of Hepatocellular Carcinoma Cells by Targeting NF-κB Signaling Pathway. [Link]
-
ResearchGate. (n.d.). N-Substituted Pyrido-1,4-Oxazin-3-Ones Induce Apoptosis of Hepatocellular Carcinoma Cells by Targeting NF-κB Signaling Pathway. [Link]
-
PubMed. (n.d.). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. [Link]
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Application and Protocol for the N-Alkylation of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Introduction: The Significance of N-Alkylated Pyrido[3,4-b]oxazinones in Drug Discovery
The 1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry. Its rigid, bicyclic structure serves as a valuable building block in the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system for conditions like anxiety and depression.[1] N-alkylation of this core structure at the 1-position is a critical synthetic transformation that allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic addition of alkyl groups can significantly impact a molecule's potency, selectivity, and metabolic stability, making a robust and reliable N-alkylation protocol an essential tool for researchers in drug development.
This application note provides a comprehensive, field-proven protocol for the N-alkylation of 1H-Pyrido[3,4-b]oxazin-2(3H)-one. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance on troubleshooting common issues.
Mechanistic Insight: The Chemistry of N-Alkylation
The N-alkylation of 1H-Pyrido[3,4-b]oxazin-2(3H)-one is best understood as a nucleophilic substitution reaction, closely analogous to the well-established Williamson ether synthesis. The core of this transformation involves the deprotonation of the nitrogen atom within the cyclic carbamate (or lactam-like) moiety to form a nucleophilic anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, in a bimolecular nucleophilic substitution (SN2) fashion.
A critical consideration in this reaction is the potential for competing O-alkylation. The deprotonated starting material is an ambident nucleophile, meaning it has two potential sites for reaction: the nitrogen and the exocyclic oxygen of the carbonyl group.[2] The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. Generally, polar aprotic solvents and less-coordinating counter-ions from the base favor N-alkylation.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point for the N-alkylation of 1H-Pyrido[3,4-b]oxazin-2(3H)-one. Researchers should consider small-scale trials to optimize conditions for their specific alkylating agent.
Materials and Reagents
-
1H-Pyrido[3,4-b]oxazin-2(3H)-one
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-Pyrido[3,4-b]oxazin-2(3H)-one (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M. Stir at room temperature until the starting material is fully dissolved.
-
Deprotonation:
-
Using Cesium Carbonate: Add cesium carbonate (1.5 eq) to the solution. Cesium carbonate is often preferred as it is less hazardous than sodium hydride and its large, soft counter-ion can favor N-alkylation.[3]
-
Using Sodium Hydride: If using sodium hydride, add it portion-wise (1.2 eq) at 0 °C. Exercise extreme caution as NaH is highly reactive and flammable. Allow the mixture to warm to room temperature.
-
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the nucleophilic anion.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature will depend on the reactivity of the alkylating agent.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Quantitative Data Summary
The choice of base and alkylating agent significantly impacts the reaction outcome. The following table provides a summary of expected results based on analogous reactions with structurally similar cyclic carbamates and pyridones.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Iodomethane | Cs₂CO₃ | DMF | 60 | 85-95 | [3] |
| Ethyl Bromoacetate | NaH | THF | 50 | 70-80 | [4] |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 (reflux) | 80-90 | [3] |
| Allyl Bromide | NaH | DMF | 25 | >90 | [4] |
Logical Relationship Diagram
Caption: Factors influencing N- vs. O-alkylation selectivity.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure that all reagents and solvents are anhydrous, as water will quench the deprotonated intermediate.
-
Formation of O-Alkylated Byproduct: If a significant amount of the O-alkylated product is observed, switch to a more polar aprotic solvent like DMF or use a base with a larger counter-ion such as cesium carbonate.[3]
-
Incomplete Reaction: If the starting material is not fully consumed, consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide or chloride) or a stronger base like sodium hydride.
-
Purification Challenges: The N- and O-alkylated isomers can sometimes be difficult to separate by column chromatography. Careful selection of the eluent system and using a high-resolution column may be necessary.
Conclusion
The N-alkylation of 1H-Pyrido[3,4-b]oxazin-2(3H)-one is a versatile and crucial reaction for the diversification of this important heterocyclic scaffold. By understanding the underlying SN2 mechanism and the factors that control regioselectivity, researchers can effectively synthesize a wide array of N-substituted derivatives. The protocol provided herein, based on established methodologies for related systems, offers a reliable and adaptable procedure for drug discovery and development professionals.
References
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
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Arya, P., & Qin, H. (2000). Advances in asymmetric enolate methodology. Tetrahedron, 56(8), 917-947. [Link]
-
Huynh, U., McDonald, S. L., & Coltart, D. M. (2018). Formation, Alkylation, and Hydrolysis of Chiral Nonracemic N-Amino Cyclic Carbamate Hydrazones: An Approach to the Enantioselective α-Alkylation of Ketones. The Journal of Organic Chemistry, 83(19), 11847–11863. [Link]
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Johnson, J. S., & Evans, D. A. (2000). Chiral Enolate-Based Methods for the Synthesis of Enantiomerically Enriched α-Substituted Carbonyl Compounds. Accounts of Chemical Research, 33(6), 325–335. [Link]
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Kim, J., Kim, H., & Lee, S. (2003). A One-Pot Synthesis of Pyrido[2,3-b][5][6]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918–7920. [Link]
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Mphahlele, M. J., & Moekwa, T. B. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1171. [Link]
-
Pace, V., Holzer, W., & Olofsson, B. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(11), 3142–3145. [Link]
Sources
In vitro kinase assay protocol for 1H-Pyrido[3,4-b]oxazin-2(3H)-one analogs
Caption: The two-step principle of the ADP-Glo™ Kinase Assay. [6][7]
Protocol 2: Z'-LYTE™ Kinase Assay (Orthogonal Confirmation)
The Z'-LYTE™ assay is an excellent orthogonal method to confirm hits from a primary screen. It uses a different detection modality (TR-FRET) and is based on the differential proteolytic cleavage of a phosphorylated versus a non-phosphorylated peptide substrate. [10]This provides confidence that the observed inhibition is not an artifact of the primary assay's technology (e.g., luciferase inhibition).
-
1.33X Kinase Buffer: Prepare as per the manufacturer's instructions, including any specific supplements required by the kinase.
-
Kinase/Peptide Mixture (2X): Prepare a solution containing the kinase at 2X its final optimal concentration and the Z'-LYTE™ peptide substrate (typically 4 µM) in 1.33X Kinase Buffer.
-
ATP Solution (4X): Prepare a 4X solution of ATP in 1.33X Kinase Buffer. The concentration should be at the empirically determined ATP Km,app for the kinase under these assay conditions. [11]4. Test Compound Serial Dilution (4X): Prepare 4X final concentration working solutions of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one analogs in 1.33X Kinase Buffer containing the appropriate final DMSO concentration.
-
Development Solution: Prepare the Development Reagent according to the lot-specific instructions provided in the kit. [10]6. Controls: Prepare 0% and 100% phosphorylation controls as described in the kit manual to define the assay window. [10]
-
Compound/Control Plating: Add 2.5 µL of 4X test compound or 4X controls to the appropriate wells.
-
Kinase/Peptide Addition: Add 5 µL of the 2X Kinase/Peptide Mixture to each well.
-
Initiate Reaction: Add 2.5 µL of the 4X ATP Solution to each well. Mix the plate gently.
-
Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Development Reaction: Add 5 µL of the prepared Development Solution to each well. Mix gently.
-
Development Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader, exciting at 400 nm and reading emission at 445 nm (Coumarin/Donor) and 520 nm (Fluorescein/Acceptor).
Caption: The FRET-based principle of the Z'-LYTE™ Kinase Assay. [10][12]
Part 3: Data Analysis and Interpretation
Calculating Percent Inhibition
First, normalize the raw data (luminescence or emission ratio) from the assay.
The formula for calculating percent inhibition is:
Where:
-
SignalCompound is the signal from the well with the test compound.
-
Signal100%_Inh is the average signal from the 100% inhibition (background) control wells.
-
Signal0%_Inh is the average signal from the 0% inhibition (max signal) control wells.
Determining the IC50 Value
The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. This value is determined by fitting the percent inhibition data versus the log of the inhibitor concentration to a four-parameter logistic model (sigmoidal dose-response curve).
Software such as GraphPad Prism, Dotmatics, or equivalent data analysis packages are used for this curve fitting.
Evaluating Assay Quality: The Z'-Factor
The Z'-factor is a statistical measure of the quality of a high-throughput assay. It reflects the dynamic range and data variation. An assay with a Z'-factor > 0.5 is considered robust and reliable. [13]
Where:
-
SD is the standard deviation.
-
Max_Signal refers to the 0% inhibition control.
-
Min_Signal refers to the 100% inhibition control.
Example Data Summary
| Analog ID | Target Kinase | Assay Platform | IC50 (nM) | Z'-Factor |
| PBOX-001 | Kinase A | ADP-Glo™ | 75.3 | 0.81 |
| PBOX-001 | Kinase A | Z'-LYTE™ | 88.1 | 0.77 |
| PBOX-002 | Kinase A | ADP-Glo™ | 1,240 | 0.81 |
| PBOX-001 | Kinase B | ADP-Glo™ | >10,000 | 0.85 |
Scientist's Note: The close agreement in IC50 values for PBOX-001 against Kinase A from two different assay platforms provides high confidence in the result. The lack of activity against Kinase B suggests a degree of selectivity.
References
-
Protocols.io. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
- Dar, A. C., & Shokat, K. M. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry, 80, 769-795.
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Dar, A. C., & Shokat, K. M. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry, 80, 769-795. Available at: [Link]
- Waksal, H. (2013). Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment. Journal of Immunotherapy and Cancer, 1(1), 19.
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
- Kuhlmann, N., & Shokat, K. M. (2012). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 127-136.
- Breuzard, G., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 124.
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
-
Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved from [Link]
- Eldar-Finkelman, H., & Eisenstein, M. (2019). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 20(4), 894.
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795.
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Invitrogen. (n.d.). Z´-LYTE™ Kinase Assay Platform. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
Finn, R. S. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Novel pyrido[2,3-b]o[6][7]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 15(1), 162-178.
- Wodtke, R., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 58(23), 9214-9230.
- Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136.
- Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-244.
-
Hastie, C. J., McLauchlan, H. J., & Cohen, P. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. Retrieved from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1H-Pyrido[3,4-b]oxazin-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one Scaffold
The landscape of medicinal chemistry is continually evolving, with a significant focus on the development of novel heterocyclic compounds as therapeutic agents.[1] Nitrogen-containing heterocycles, in particular, form the core structure of numerous approved drugs, valued for their ability to engage in diverse biological interactions.[2] Among these, the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold has emerged as a promising framework for the design of targeted therapies, particularly in oncology. Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. While direct and extensive research on this specific oxazinone scaffold is still developing, valuable insights can be drawn from its close structural analog, the pyrido[3,4-b]pyrazin-2(1H)-one series, which has shown potent inhibitory activity against kinases like Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[3]
This document serves as a comprehensive guide to conducting Structure-Activity Relationship (SAR) studies on 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivatives. It provides the strategic rationale, detailed synthetic and biological evaluation protocols, and a framework for data interpretation to accelerate the discovery of novel drug candidates.
The Logic of SAR: A Causal Approach to Drug Design
Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, systematically investigating how modifications to a molecule's structure influence its biological activity.[4] The goal is not merely to generate data, but to understand the causal links between chemical features and pharmacological effects. This understanding allows for the rational design of more potent, selective, and safer drug candidates.
A successful SAR campaign for the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold involves a cyclical process of design, synthesis, and testing. Key to this process is the systematic modification of specific positions on the heterocyclic core to probe the chemical space and identify key pharmacophoric elements.
Caption: Iterative workflow for SAR studies.
Part 1: Synthesis of a Focused Library of 1H-Pyrido[3,4-b]oxazin-2(3H)-one Derivatives
The synthesis of a diverse yet focused library of analogs is the first critical step. Based on synthetic routes for analogous pyridoxazinone and pyridopyrazinone scaffolds, a general synthetic strategy can be proposed.[3][5] The primary points for diversification on the 1H-Pyrido[3,4-b]oxazin-2(3H)-one core are typically the N1 and C7 positions, as these are often synthetically accessible and project into solvent-exposed regions of enzyme active sites.
General Synthetic Protocol (Hypothetical Route based on Analogs)
This protocol outlines a plausible multi-step synthesis to generate a library of N1- and C7-substituted 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivatives.
Step 1: Synthesis of the Pyridone Intermediate The synthesis begins with the construction of a substituted 3-amino-4-hydroxypyridine core. This can be achieved through various established methods in heterocyclic chemistry.
Step 2: Formation of the Oxazinone Ring
-
To a solution of the 3-amino-4-hydroxypyridine intermediate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours, monitoring by TLC. This reaction proceeds via an initial N-acylation followed by an intramolecular cyclization to form the 1H-Pyrido[3,4-b]oxazin-2(3H)-one core.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the core scaffold.
Step 3: Diversification at the N1 Position
-
To the core scaffold (1.0 eq) in dry DMF, add a base such as sodium hydride (NaH, 1.2 eq) at 0°C.
-
Stir for 30 minutes, then add the desired alkyl or aryl halide (R¹-X, 1.1 eq).
-
Allow the reaction to proceed at room temperature for 12-16 hours.
-
Quench the reaction carefully with water and extract the product.
-
Purify via column chromatography.
Step 4: Diversification at the C7 Position (via Suzuki Coupling) This step assumes the starting pyridone contains a halogen (e.g., Bromine) at the equivalent C7 position.
-
Combine the C7-bromo-substituted oxazinone (1.0 eq), the desired boronic acid or ester (R², 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq) in a mixture of toluene and water.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction to 90-100°C for 8-12 hours.
-
After cooling, dilute with water, extract the product, and purify by column chromatography.[6]
Caption: Key modification points on the scaffold.
Part 2: Biological Evaluation Protocols
The biological evaluation aims to quantify the effect of each structural modification. For kinase inhibitors, this typically involves a primary biochemical assay to measure direct enzyme inhibition, followed by a secondary cellular assay to assess anti-proliferative activity.
Protocol 2.1: In Vitro Kinase Inhibition Assay (e.g., FLT3)
This protocol describes a non-radioactive, high-throughput method to determine the IC₅₀ values of the synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., FLT3)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates (low-volume, white)
-
Plate reader capable of luminescence or TR-FRET
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 4x test compound solution (or DMSO for controls).
-
Add 2.5 µL of 4x kinase solution (at a pre-determined optimal concentration, e.g., the EC₈₀).
-
Initiate the kinase reaction by adding 5 µL of a 2x solution containing the kinase substrate and ATP (at the Kₘ concentration for the specific kinase). The final reaction volume is 10 µL.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 1 hour.
-
Detection:
-
Stop the kinase reaction and detect the product according to the manufacturer's protocol for the chosen detection reagent. For example, with the ADP-Glo™ assay, this involves adding 10 µL of ADP-Glo™ Reagent to deplete unused ATP, followed by a 40-minute incubation.
-
Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Protocol 2.2: Cellular Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[6]
Materials:
-
Cancer cell line expressing the target of interest (e.g., MV4-11 cells for FLT3).[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the inhibition percentage against the log of the compound concentration.
Part 3: Data Interpretation and Computational Modeling
The integration of experimental data with computational methods provides a deeper understanding of the SAR and guides the next design cycle.
SAR Data Summary and Interpretation
The IC₅₀ and GI₅₀ values should be compiled into a table to facilitate direct comparison.
Table 1: Hypothetical SAR Data for 1H-Pyrido[3,4-b]oxazin-2(3H)-one Derivatives
| Compound | R¹ (N1-Position) | R² (C7-Position) | Kinase IC₅₀ (nM) | Cell GI₅₀ (nM) |
| 1a | -H | -Br | >10,000 | >10,000 |
| 2a | -CH₃ | -Br | 5,200 | 8,100 |
| 2b | -CH₂CH₃ | -Br | 4,800 | 7,500 |
| 3a | -H | -Phenyl | 850 | 1,200 |
| 3b | -CH₃ | -Phenyl | 350 | 500 |
| 4a | -H | -4-Fluorophenyl | 400 | 620 |
| 4b | -CH₃ | -4-Fluorophenyl | 150 | 210 |
| 5a | -H | -Pyrimidine-5-yl | 95 | 150 |
| 5b | -CH₃ | -Pyrimidine-5-yl | 35 | 55 |
Interpretation of Hypothetical Trends:
-
C7-Position: Unsubstituted at C7 (or with a simple halogen) results in poor activity (1a, 2a, 2b). The introduction of an aryl or heteroaryl group at C7 is crucial for potent inhibition (compare 1a vs 3a). A pyrimidine ring appears more favorable than a phenyl ring (3a vs 5a), suggesting a potential hydrogen bond acceptor interaction.
-
N1-Position: Alkylation at the N1 position generally enhances activity (compare 3a vs 3b and 5a vs 5b), perhaps by providing additional hydrophobic interactions or by orienting the C7-substituent optimally in the binding pocket.
Computational Modeling: Molecular Docking
Molecular docking predicts the preferred binding orientation of a ligand within a protein's active site, helping to rationalize the observed SAR.[7]
Protocol 3.1: Molecular Docking Study
-
Protein Preparation: Obtain the crystal structure of the target kinase (e.g., FLT3, PDB ID: 4XUF) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D structures of the synthesized compounds and perform energy minimization.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to dock each ligand into the defined active site of the protein. The binding site is typically defined as a grid box encompassing the ATP-binding pocket.
-
Analysis: Analyze the predicted binding poses and scoring functions. The best poses are those with favorable binding energies and plausible interactions (e.g., hydrogen bonds with hinge region residues, hydrophobic interactions).
Caption: Workflow for molecular docking studies.
By correlating the docking results with the experimental data, a robust SAR model can be built. For instance, the higher activity of the C7-pyrimidine analog (5b) could be explained by a predicted hydrogen bond between the pyrimidine nitrogen and a key amino acid residue in the kinase hinge region, an interaction not possible with the phenyl analog (3b).
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting rigorous SAR studies on 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivatives. By combining systematic chemical synthesis, robust biological evaluation, and insightful computational modeling, researchers can efficiently navigate the path from an initial hit compound to an optimized lead candidate. The protocols and strategies outlined herein are designed to be adaptable, providing a solid foundation for the discovery of novel therapeutics targeting a range of diseases.
References
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-
Deshmukh, S., et al. (2024). Novel pyrido[2,3-b][4][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.
- Gomha, S. M., et al. (2017). Synthesis of some new pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal.
- Karakurt, A., et al. (2019). Molecular Modelling Studies of Pyridazinone Derivatives as Antibutyrylcholinesterases. Letters in Drug Design & Discovery.
- Wang, Y., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. European Journal of Medicinal Chemistry.
- Penthala, N. R., et al. (2014). Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. Molecules.
-
Temple, C., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][4][7]oxazines and pyrido[4,3-b][4][7]thiazines. Journal of Medicinal Chemistry.
- Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
-
BenchChem. (n.d.). 1H-Pyrido[3,4-B][4][7]oxazine. Retrieved from BenchChem website.
- Al-Ostoot, F. H., et al. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
- Costa, M., et al. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules.
- Sharma, A., et al. (2019). Recent Advances and Developments of in vitro Evaluation of Heterocyclic Moieties on Cancer Cell Lines. ChemistrySelect.
-
Kumar, A., et al. (2017). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][4][7]oxazine as new scaffolds for potential bioactive compounds. Journal of Chemical and Pharmaceutical Research.
- Borisova, B., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
- Alfindee, M., et al. (2024). Heterocyclic Anticancer Compounds: Using S-NICS Method. Egyptian Journal of Chemistry.
- Taha, M., et al. (2020). MOLECULAR MODELING AND DOCKING ANALYSIS OF BIS- INDOLYMETHANES DERIVATIVES AS HUMAN β-GLUCURONIDASE ENZYME INHIBITORS. FUDMA Journal of Sciences.
- Al-Shaal, M. G., et al. (2019). The Pyridazine Scaffold as a Building Block for Energetic Materials: Synthesis, Characterization and Properties. Chemistry – An Asian Journal.
- Albalawi, G. S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules.
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Application Note: Accelerating Drug Discovery with 1H-Pyrido[3,4-b]oxazin-2(3H)-one for Parallel Synthesis
Abstract
In modern medicinal chemistry, the rapid generation of diverse chemical libraries is paramount for identifying novel therapeutic agents. Parallel synthesis has emerged as a cornerstone technique to meet this demand, enabling the efficient exploration of chemical space.[1][2] This guide details the strategic application of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold, a privileged heterocyclic motif, in parallel synthesis workflows. Pyrido-oxazine and related pyridazinone structures are recognized as versatile scaffolds in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer and kinase inhibition.[3][4][5] We present robust, field-proven protocols for the multi-point diversification of this core, leveraging high-throughput-compatible reactions to generate libraries of novel compounds. This document is intended for researchers, scientists, and drug development professionals seeking to expand their compound collections with structurally unique and biologically relevant molecules.
Introduction: The Strategic Value of the Pyrido-oxazinone Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with scaffolds like pyridazinone and its analogs being particularly fruitful in yielding therapeutic candidates.[6] The 1H-Pyrido[3,4-b]oxazin-2(3H)-one core is of significant interest as it combines features of a pyridine ring with a fused oxazinone system, offering a rigid, three-dimensional structure with multiple vectors for chemical modification.[7][8] Such "privileged scaffolds" provide a reliable starting point for library design, as their core structure is often pre-validated by nature or previous discovery efforts to interact with biological targets.
Parallel synthesis allows for the simultaneous execution of numerous reactions, dramatically accelerating the drug discovery timeline from hit identification to lead optimization.[1] By combining the strategic value of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold with the efficiency of parallel synthesis, researchers can rapidly generate focused libraries to probe structure-activity relationships (SAR) and identify compounds with desired pharmacological profiles.
The 1H-Pyrido[3,4-b]oxazin-2(3H)-one Core: A Platform for Diversification
The power of this scaffold lies in its distinct, chemically addressable positions. The lactam nitrogen (N1) and the pyridine nitrogen (N6) offer orthogonal reactivity, while the aromatic core allows for further functionalization. This section outlines a primary two-point diversification strategy amenable to parallel synthesis.
Diagram 2: Ugi MCR for rapid library generation.
Integrated Workflow for Parallel Synthesis
A successful parallel synthesis campaign requires a systematic workflow from design to analysis.
Diagram 3: General workflow for parallel synthesis.
Conclusion
The 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold represents a valuable starting point for the construction of diverse chemical libraries. Its inherent structural features, combined with robust and high-throughput compatible chemical protocols such as reductive amination, Suzuki-Miyaura coupling, and multicomponent reactions, empower drug discovery teams to rapidly explore chemical space. The methodologies outlined in this guide provide a validated framework for generating novel compound collections, ultimately accelerating the identification of new bioactive molecules.
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b]O[9][10]xazin-2(3H)-Ones. (2025). Springer Link.
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Crystallization Strategies for 1H-Pyrido[3,4-b]oxazin-2(3H)-one: A Guide to Obtaining High-Quality Crystals for X-ray Analysis
Application Notes & Protocols
Introduction
The successful determination of a molecule's three-dimensional structure by single-crystal X-ray diffraction is contingent upon the availability of high-quality crystals.[1][2] For novel compounds such as 1H-Pyrido[3,4-b]oxazin-2(3H)-one, a heterocyclic scaffold of interest in medicinal chemistry, obtaining such crystals can be a significant bottleneck.[3] This guide provides a comprehensive overview of crystallization techniques and strategic protocols tailored for researchers, scientists, and drug development professionals aiming to elucidate the crystal structure of this and related small molecules.
The core principle of crystallization is to slowly bring a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into a well-ordered lattice. The choice of solvent and crystallization method are paramount and often require empirical screening. This document will detail several robust techniques, including slow evaporation, vapor diffusion, and antisolvent crystallization, providing both theoretical grounding and practical, step-by-step protocols.
Pre-Crystallization Considerations: The Foundation of Success
Before attempting any crystallization experiment, several foundational steps must be meticulously addressed to maximize the probability of success.
Purity of the Compound: The starting material should be of the highest possible purity, ideally >95%. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disordered and poorly diffracting crystals.[4][5] It is highly recommended to purify the compound using techniques such as column chromatography or recrystallization prior to setting up crystallization trials.
Solubility Screening: A thorough understanding of the compound's solubility in a range of solvents is critical for selecting an appropriate crystallization strategy.[6][7] This involves testing the solubility of a small amount of the compound in various solvents of differing polarities at both room temperature and elevated temperatures.
Protocol: Small-Scale Solubility Testing
-
Place a few milligrams (1-5 mg) of 1H-Pyrido[3,4-b]oxazin-2(3H)-one into separate small vials.
-
Add a small volume (e.g., 0.1 mL) of a test solvent to each vial.
-
Observe the solubility at room temperature. Note if the compound is insoluble, partially soluble, or fully soluble.
-
If the compound is not fully soluble at room temperature, gently warm the vial and observe any changes in solubility.
-
Record all observations in a systematic manner.
Solvent Selection: The ideal solvent for crystallization is one in which the compound is moderately soluble.[7] If the compound is too soluble, it will be difficult to achieve the necessary supersaturation for crystal growth.[4] Conversely, if it is nearly insoluble, it will be challenging to dissolve a sufficient amount of material. Consider solvents with varying polarities and hydrogen bonding capabilities.[8]
| Solvent | Polarity Index | Boiling Point (°C) | Potential Role |
| Hexane | 0.1 | 69 | Antisolvent, nonpolar systems |
| Toluene | 2.4 | 111 | Good for aromatic compounds |
| Diethyl Ether | 2.8 | 35 | Volatile, good for vapor diffusion |
| Dichloromethane | 3.1 | 40 | Good solvent, but volatile |
| Ethyl Acetate | 4.4 | 77 | Moderate polarity, often a good starting point |
| Acetone | 5.1 | 56 | Polar, good solvent but can be too strong |
| Acetonitrile | 5.8 | 82 | Polar, good for vapor diffusion |
| Ethanol | 4.3 | 78 | Polar, protic, can form hydrogen bonds |
| Methanol | 5.1 | 65 | Highly polar, protic |
| Water | 10.2 | 100 | For highly polar or salt forms |
Table 1: Properties of Common Crystallization Solvents. Data compiled from various sources.[8]
Crystallization Techniques: A Multi-pronged Approach
It is highly recommended to screen multiple crystallization techniques in parallel to increase the chances of obtaining suitable crystals.
Slow Evaporation
This is often the simplest method to attempt.[9] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over time, gradually increasing the concentration and leading to crystallization.
-
Dissolve the compound in a suitable solvent to near-saturation in a clean vial.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This controls the rate of evaporation.[10]
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[11]
Caption: Workflow for Slow Evaporation Crystallization.
Vapor Diffusion
This technique is particularly effective for small amounts of material and allows for a very slow approach to supersaturation.[4] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "antisolvent" in which the compound is insoluble. The vapor of the antisolvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]
There are two common setups for vapor diffusion: hanging drop and sitting drop.[13][14][15]
-
In a small, open vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed), dissolve the compound in a minimal amount of a "good" solvent.
-
In a larger vial or jar, add a larger volume of a volatile antisolvent.
-
Place the small, open vial containing the compound solution inside the larger vial, ensuring the inner vial does not tip over.
-
Seal the larger vial tightly and leave it undisturbed.
Caption: Principle of Vapor Diffusion Crystallization.
Common Solvent/Antisolvent Pairs for Vapor Diffusion: [4]
| Good Solvent | Antisolvent |
| Dichloromethane | Pentane, Hexane |
| Chloroform | Diethyl Ether |
| Tetrahydrofuran | Hexane |
| Acetone | Toluene |
| Methanol/Ethanol | Diethyl Ether, Dichloromethane |
| Acetonitrile | Tetrahydrofuran |
Table 2: Suggested Solvent Combinations for Vapor Diffusion.
Antisolvent Crystallization (Liquid-Liquid Diffusion)
In this method, a solution of the compound is carefully layered with a miscible antisolvent in which the compound has poor solubility.[16][17] Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another.[12]
-
Dissolve the compound in a minimal amount of a "good" solvent in a narrow container, such as an NMR tube or a small test tube.
-
Carefully and slowly layer a less dense, miscible antisolvent on top of the solution, taking care not to disturb the interface. A syringe can be helpful for this step.[18]
-
Seal the container and leave it undisturbed. Crystals will ideally form at the interface.
Thermal Gradient (Slow Cooling)
This technique relies on the principle that the solubility of most compounds increases with temperature.[19] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, leading to supersaturation and crystallization.[6][11]
-
Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point.
-
Filter the hot solution to remove any insoluble impurities.
-
Cover the container and place it in an insulated vessel (e.g., a Dewar flask filled with hot water or wrapped in glass wool) to ensure slow cooling to room temperature.[9]
-
For compounds that are highly soluble at room temperature, the container can be subsequently moved to a refrigerator or freezer for further slow cooling.
The thermal gradient method can also be applied by creating a stable temperature difference across the crystallization vessel, which can induce convection currents that promote the growth of larger, higher-quality crystals.[18][20][21][22]
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not saturated enough. | Slowly evaporate some of the solvent.[23] Add a seed crystal.[23] Scratch the inside of the vial with a glass rod to create nucleation sites.[23] |
| Solution is supersaturated but nucleation is inhibited. | Try a different solvent or method. Ensure the vial is scrupulously clean. | |
| Formation of Oil | Compound is coming out of solution above its melting point. | Add more of the "good" solvent to increase solubility and slow down the process.[23] Cool the solution more slowly. Try a different solvent with a lower boiling point. |
| Compound is impure. | Re-purify the compound. | |
| Microcrystals/Powder | Nucleation is too rapid. | Decrease the concentration of the solution. Slow down the crystallization process (e.g., slower evaporation, slower cooling).[4] |
| Poor Crystal Quality | Rapid crystal growth. | Slow down the rate of crystallization.[4] |
| Mechanical disturbance. | Ensure the crystallization setup is in a vibration-free location.[5][24] |
Table 3: Troubleshooting Guide for Crystallization.
Conclusion
Obtaining high-quality single crystals of 1H-Pyrido[3,4-b]oxazin-2(3H)-one suitable for X-ray analysis is an achievable goal through a systematic and patient approach. By carefully considering compound purity, conducting thorough solubility screening, and exploring a variety of crystallization techniques in parallel, researchers can significantly increase their chances of success. The protocols and troubleshooting guide provided herein serve as a robust starting point for these endeavors. Remember that crystallization is often as much an art as it is a science, and persistence is key.
References
- Slow Evaporation Method. (n.d.).
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 135-141.
- Crystallisation Techniques. (2006).
- Antisolvent Crystallization. (n.d.). RM@Schools.
- Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
- Guide for crystallization. (n.d.).
- Growing Crystals. (n.d.). MIT.
- How to grow crystals for X-ray crystallography. (2024). IUCrJ, 11(Pt 6), 1-10.
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 453–462. Retrieved from [Link]
- Crystal Growth. (n.d.). Biology Linac Coherent Light Source.
-
Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
Temperature Gradient: A Simple Method for Single Crystal Growth. (2019). VNU Journal of Science: Mathematics - Physics, 35(1). Retrieved from [Link]
-
Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Temperature Gradient: A Simple Method for Single Crystal Growth. (2019). Semantic Scholar. Retrieved from [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved from [Link]
-
How to choose a solvent for crystallization of an organic compound. (2018). Quora. Retrieved from [Link]
- Processes involving the use of antisolvent crystallization. (2006). Google Patents.
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Choice of Solvent. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Recent progress in antisolvent crystallization. (2021). CrystEngComm, 23(34), 5769-5789. Retrieved from [Link]
- The thermal gradient method. (n.d.). Crystallization and Crystallizers.
-
Crystallization Guide. (n.d.). IMSERC. Retrieved from [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). Angewandte Chemie International Edition, 59(37), 15875-15880. Retrieved from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting Problems in Crystal Growing. (2025). ThoughtCo. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Crystal Growing Tips. (2015). University of Florida, The Center for Xray Crystallography. Retrieved from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2020). Molecules, 25(15), 3452. Retrieved from [Link]
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][10][16]Oxazin-2(3H)-Ones. (2025). Semantic Scholar. Retrieved from [Link]
-
Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (2025). ResearchGate. Retrieved from [Link]
-
A One-Pot Synthesis of Pyrido[2,3-b][10][16]oxazin-2-ones. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. (2026). ResearchGate. Retrieved from [Link]
-
Structures of pyridazinone derivatives 89–91. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrido[3,2-e]-1,3,4-thiadiazine. (n.d.). PubChem. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Welcome to the technical support guide for the synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic procedures and improve yields.
Core Synthesis Pathway: An Overview
The successful synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one hinges on a critical cyclization step. The most common and reliable strategy involves the reaction of a bifunctional pyridine precursor, typically (3-aminopyridin-4-yl)methanol, with a carbonylating agent. This precursor contains both a nucleophilic amino group and a hydroxyl group, which are essential for forming the oxazinone ring.
The general mechanism involves an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization via the hydroxyl group to form the final bicyclic product. The choice of carbonylating agent, base, and solvent system is critical for achieving high yield and purity.
Caption: General synthetic workflow for 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low (<30%). What are the primary causes and how can I improve it?
Answer: Low yields in this heterocyclic synthesis are a common challenge and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
Probable Causes & Solutions:
-
Purity of Starting Material: The precursor, (3-aminopyridin-4-yl)methanol, can be prone to oxidation or may contain impurities from its synthesis.
-
Solution: Ensure the purity of your starting material using NMR or LC-MS. If necessary, recrystallize or purify it by column chromatography before use.
-
-
Atmospheric Moisture: The reaction is sensitive to moisture, which can consume the highly reactive carbonylating agent (like triphosgene) and lead to the formation of undesired byproducts.[1]
-
Solution: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to incomplete reaction, while excessive heat can cause product degradation.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[1] Start with the recommended conditions (see protocol below) and optimize the temperature and time in small-scale trial reactions.
-
-
Inefficient Mixing: If the reaction mixture is heterogeneous, poor stirring can lead to localized concentration gradients and reduced reaction rates.[1]
-
Solution: Ensure vigorous stirring, especially during the addition of reagents. For larger-scale reactions, consider using an overhead mechanical stirrer.
-
Question 2: I am observing a significant amount of a side product that is difficult to separate from my desired product. What is it and how can I prevent its formation?
Answer: The formation of a persistent side product is often due to competing reaction pathways.
Probable Causes & Solutions:
-
Dimerization/Polymerization: The bifunctional nature of the starting material can lead to intermolecular reactions, forming dimers or oligomers, especially at high concentrations.
-
Solution: Employ high-dilution conditions. Add the carbonylating agent slowly to the solution of the aminopyridine derivative. This favors the intramolecular cyclization over intermolecular reactions.
-
-
Formation of Urea Byproduct: If the amino group of a second molecule of the starting material attacks the N-acylated intermediate before cyclization, a urea-like dimer can form.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the carbonylating agent to control the initial acylation step. This slows down competing intermolecular reactions.
-
-
Reaction with Solvent: Nucleophilic solvents like methanol or ethanol can react with the carbonylating agent, reducing its availability for the primary reaction.
-
Solution: Use non-nucleophilic, aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile.
-
Caption: A troubleshooting workflow for optimizing the synthesis.
Frequently Asked Questions (FAQs)
Q1: Which carbonylating agent is best: phosgene, diphosgene, or triphosgene?
A: While phosgene gas is highly effective, it is extremely toxic and difficult to handle. Triphosgene, a stable crystalline solid, is an excellent and much safer substitute that acts as a source of phosgene in situ. Diphosgene is a liquid and is also a viable but less common alternative. For most lab-scale syntheses, triphosgene offers the best balance of reactivity, safety, and ease of handling. Other reagents like Carbonyldiimidazole (CDI) can also be used, often under milder conditions, but may require longer reaction times.
Q2: What is the optimal base for this reaction, and how much should be used?
A: A non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Triethylamine (Et₃N) or pyridine are common choices. Typically, slightly more than 2 equivalents of base are used relative to the (3-aminopyridin-4-yl)methanol (1 equivalent for the HCl produced from the reaction with the amino group, and another for the HCl from the cyclization step). Using the base as the solvent (e.g., refluxing in pyridine) is also a reported method.
Q3: Can this reaction be scaled up? What are the key considerations?
A: Yes, this reaction can be scaled up. The primary considerations are:
-
Heat Management: The reaction is exothermic, especially during the addition of the carbonylating agent. For larger volumes, ensure adequate cooling and a controlled addition rate to maintain the desired temperature.
-
Mixing: Efficient stirring is crucial on a larger scale to ensure homogeneity and prevent localized side reactions. An overhead mechanical stirrer is recommended.
-
High Dilution: To minimize intermolecular side products, maintain high-dilution conditions by using a larger solvent volume and adding the limiting reagent slowly.
Data Summary Table
The choice of solvent and base can significantly impact the reaction's success. The following table provides a general guide based on common practices in heterocyclic chemistry.[2]
| Solvent | Base | Typical Temperature | Expected Outcome |
| THF (anhydrous) | Triethylamine | 0 °C to reflux | Recommended. Good solubility for intermediates, non-reactive. |
| DCM (anhydrous) | Triethylamine | 0 °C to reflux | Good alternative to THF, especially for reactions at or below room temperature. |
| Acetonitrile | Cesium Carbonate | Reflux | Effective for similar cyclizations, particularly when using solid bases.[2] |
| Pyridine | (acts as solvent) | Reflux | Can be effective, but purification can be more complex due to the high boiling point. |
Detailed Experimental Protocol
This protocol describes a standard lab-scale synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one from (3-aminopyridin-4-yl)methanol using triphosgene.
Materials:
-
(3-aminopyridin-4-yl)methanol (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Setup: Under a nitrogen atmosphere, add (3-aminopyridin-4-yl)methanol (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (2.2 eq) to the cooled solution and stir for 10 minutes.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in a small amount of anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction: Add the triphosgene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Warming and Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the product).
-
Quenching: Once the reaction is complete (typically 2-4 hours at reflux), cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 30-70% ethyl acetate in hexanes) to yield the pure 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
-
A One-Pot Synthesis of Pyrido[2,3- b ][1][3]oxazin-2-ones. (2006). ResearchGate. [Link]
Sources
Technical Support Center: Purification of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Welcome to the technical support center for the purification of 1H-Pyrido[3,4-b]oxazin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography purification of this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your purification process, ensuring high purity and yield.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the column chromatography of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Question: My separation is poor, and the fractions containing the product are contaminated with a close-running impurity. What should I do?
Answer:
Poor separation is a common issue when purifying heterocyclic compounds, which often have similar polarities to their synthetic precursors or byproducts.[1] Here’s a systematic approach to improve resolution:
-
Re-evaluate Your Solvent System: The initial choice of mobile phase is critical. If you are observing co-elution, your solvent system may not be selective enough.
-
TLC Analysis: Before scaling to a column, meticulously screen different solvent systems using Thin Layer Chromatography (TLC).[1] Test a range of polarities. For a polar compound like a pyridoxazinone, start with a moderately polar system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) and adjust the ratio.
-
Change Selectivity: If adjusting the ratio of your current system (e.g., increasing or decreasing the percentage of ethyl acetate in hexanes) doesn't resolve the spots on TLC, you need to change the solvent selectivity. Try a completely different solvent combination, such as switching from an acetate/alkane mixture to a chlorinated solvent/alcohol system (e.g., dichloromethane/methanol).[1] This alters the specific interactions between your compounds and the stationary phase.
-
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, it may not be optimal for all separations.
-
Acidic Nature of Silica: Silica gel is acidic and can cause streaking or decomposition of basic nitrogen-containing heterocycles.[1] If you observe significant tailing of your product spot on TLC, this might be the cause.
-
Alternative Phases: Consider using neutral or basic alumina, or even reversed-phase (C18) silica if your compound and impurities have suitable solubility in polar solvents like water/acetonitrile or water/methanol.[1]
-
-
Optimize Column Parameters:
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
Sample Loading: Do not overload the column. The amount of crude sample should ideally be 1-5% of the mass of the stationary phase.[1] Overloading leads to broad bands and poor separation.[2]
-
Question: The product, 1H-Pyrido[3,4-b]oxazin-2(3H)-one, appears to be decomposing on the silica gel column. How can I confirm this and prevent it?
Answer:
Compound stability on silica gel is a critical factor, especially for molecules with sensitive functional groups.[3]
-
Confirming Instability:
-
2D TLC: A simple way to check for decomposition is to run a 2D TLC. Spot your crude material on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that new compounds have formed from your original material during its time on the silica.[3]
-
TLC with Time: Spot the compound on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears or the original spot diminishes, it suggests instability on silica.
-
-
Preventing Decomposition:
-
Deactivate the Silica: The acidic nature of silica gel can be neutralized. You can prepare a slurry of silica gel in your mobile phase and add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia.[1] This is particularly effective for basic nitrogen-containing heterocycles.
-
Alternative Stationary Phases: As mentioned previously, switching to a more inert stationary phase like alumina (neutral or basic) or Florisil can be a good solution.[3]
-
Speed is Key: Use flash column chromatography to minimize the time the compound spends on the column. A well-packed column and appropriate air pressure will ensure a fast and efficient separation.
-
Question: My compound is not eluting from the column, even with a highly polar solvent system. What is happening?
Answer:
This frustrating situation usually points to one of two possibilities: your compound is either extremely polar and irreversibly adsorbed, or it has degraded on the column.
-
Highly Polar Compound:
-
Increase Mobile Phase Polarity Drastically: If you are using a system like 10% methanol in dichloromethane, try increasing the methanol concentration significantly, or even adding a small amount of acetic acid or formic acid to help displace a polar compound from the active sites of the silica. For very polar basic compounds, adding a small amount of ammonium hydroxide to your mobile phase can be effective.
-
Reversed-Phase Chromatography: This is often the best choice for very polar compounds.[1] In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile). Your polar compound will elute earlier in this system.
-
-
On-Column Decomposition: Your compound may have decomposed into a baseline material that will not elute.[3] Refer to the previous question for how to diagnose and prevent this. If decomposition is confirmed, you will need to change your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify 1H-Pyrido[3,4-b]oxazin-2(3H)-one on a silica gel column?
A1: Based on the structure, which contains a lactam and a pyridine ring, 1H-Pyrido[3,4-b]oxazin-2(3H)-one is expected to be a moderately to highly polar compound. A good starting point for TLC analysis would be a solvent system of ethyl acetate/hexanes (e.g., starting at 50:50 and increasing polarity) or dichloromethane/methanol (e.g., starting at 98:2 and increasing the methanol percentage).[1][4] The optimal system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on the TLC plate.
Q2: How should I load my sample onto the column?
A2: Proper sample loading is crucial for a good separation.[2] You have two main options:
-
Wet Loading: Dissolve your crude sample in the minimum amount of the initial mobile phase solvent. If the sample is not very soluble, you can use a slightly more polar solvent, but use as little as possible.[2] Carefully pipette this solution directly onto the top of the silica bed.
-
Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase.[2] Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (2-3 times the weight of your crude material), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column bed.
Q3: What detection methods can I use to monitor the fractions?
A3:
-
UV-Visible Spectroscopy: The pyridoxazinone core contains aromatic and conjugated systems, which should be UV active. You can use a UV lamp (254 nm and/or 365 nm) to visualize the spots on your TLC plates.
-
Staining: If your compound is not sufficiently UV active, or if you need to visualize other non-UV active impurities, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.
Q4: Can I use gradient elution for this purification?
A4: Yes, gradient elution is highly recommended, especially if your crude mixture contains compounds with a wide range of polarities. Start with a less polar solvent system to elute nonpolar impurities, and then gradually increase the polarity of the mobile phase to elute your product and then any more polar impurities.[5] This can improve separation, shorten the run time, and yield sharper peaks.[3]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. Consider deactivation with a base for this N-heterocycle.[1] |
| Alternative Phases | Neutral Alumina, Reversed-Phase C18 | Use if compound streaks or decomposes on silica.[1][3] |
| Initial Mobile Phase | 50-100% Ethyl Acetate in Hexanes or 2-10% Methanol in Dichloromethane | Good starting points for moderately to highly polar heterocyclic compounds.[4] |
| Sample Load | 1-5% of silica gel mass by weight | Prevents column overloading and ensures optimal separation.[1] |
| Elution Mode | Gradient Elution | Efficiently separates compounds with varying polarities and reduces run time.[5] |
| Detection | UV (254 nm), TLC with KMnO₄ stain | The aromatic system is likely UV active; KMnO₄ is a good general stain. |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the purification of 1H-Pyrido[3,4-b]oxazin-2(3H)-one by column chromatography.
Caption: Workflow for purification by column chromatography.
References
-
1H,2H,3H-pyrido[2,3-b][1][5]oxazine - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.). Biovanix. Retrieved from [Link]
-
Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 136-142. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (2022). Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(10), 1221-1237. Retrieved from [Link]
Sources
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- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
Technical Support Center: Solubility Solutions for 1H-Pyrido[3,4-b]oxazin-2(3H)-one Derivatives
Welcome to the technical support resource for researchers working with 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivatives. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor compound solubility in biological and biochemical assays. Our goal is to equip you with the knowledge to ensure your experimental results are accurate, reproducible, and uncompromised by compound precipitation.
Frequently Asked Questions (FAQs) - Your First Stop
This section addresses the most common initial hurdles.
Q1: My 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivative precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's the quickest fix?
A1: This is a classic sign of exceeding the compound's kinetic solubility. The most immediate fix is to lower the final concentration of your compound in the assay. Many discovery compounds exhibit low aqueous solubility, and even a high-concentration stock in DMSO can't overcome this when diluted into a predominantly water-based medium.[1] If the lower concentration is not an option for your desired dose-response curve, reduce the final percentage of DMSO in your assay by adjusting your dilution scheme, but ensure the compound remains dissolved in the stock.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: This is a critical, cell-line-dependent parameter. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, some sensitive assays or cell types may show effects at concentrations as low as 0.1%.[2] It is strongly recommended to run a vehicle control experiment with varying DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the toxicity threshold for your specific system.[2]
Q3: I suspect my compound is falling out of solution during the incubation period. How can I confirm this?
A3: Visual inspection is the first step. Look for cloudiness, turbidity, or visible precipitate in your assay plate wells, especially when compared to vehicle-only controls. For a more quantitative assessment, you can measure light scatter using a plate reader (nephelometry) at a wavelength outside the absorbance range of your compound or assay reagents (e.g., 600-700 nm). An increase in signal over time indicates precipitation.
Q4: Can I just sonicate or heat the solution to get my compound to dissolve?
A4: While gentle warming or sonication can help dissolve the compound initially in a solvent like DMSO, it is generally not a reliable solution for aqueous assay buffers.[3] These methods can create a supersaturated solution that is thermodynamically unstable and likely to precipitate over the course of your experiment, leading to inconsistent results.[4] The focus should be on creating a stable, true solution.
In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. This guide walks you through a logical workflow to diagnose and solve persistent solubility issues.
The Root of the Problem: Physicochemical Properties
The 1H-Pyrido[3,4-b]oxazin-2(3H)-one core is a rigid, heterocyclic scaffold. While it possesses hydrogen bond acceptors (carbonyl oxygen, oxazine oxygen, pyridine nitrogen), its flat structure and the frequent addition of lipophilic substituents in derivative libraries often lead to high crystallinity ('brick-dust' molecules) or high lipophilicity ('grease-ball' molecules), both of which contribute to poor aqueous solubility.[5] The pyridine nitrogen in the core structure is a weak base, suggesting that its solubility will be highly dependent on pH.[6][7][8]
A Systematic Approach to Solubility Enhancement
The following workflow provides a structured path for troubleshooting.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
-
Which to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most commonly used and effective types in research settings due to their high aqueous solubility and safety profiles. [9][10]* How to Use: The compound should be pre-incubated with the cyclodextrin in the buffer before being added to the assay system. This allows for the formation of the inclusion complex. See Protocol 3 for a detailed method.
Standard Operating Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
This protocol helps you determine the maximum soluble concentration of your compound under specific assay conditions.
-
Prepare Stock: Create a 10 mM stock solution of your compound in 100% DMSO. Ensure it is fully dissolved.
-
Set up Dilution Plate: In a 96-well polypropylene plate, add your specific aqueous assay buffer to wells in column 2 through 12.
-
Create Serial Dilution: Add a volume of your 10 mM stock to the wells in column 1. Then, perform a 2-fold serial dilution across the plate from column 1 to 11. Column 12 will serve as a buffer-only control. This creates a range of compound concentrations, each with the same final DMSO percentage.
-
Incubate: Cover the plate and incubate for a relevant period (e.g., 1-2 hours) at the assay temperature.
-
Assess Precipitation:
-
Visual: Check the plate against a dark background for any signs of turbidity or precipitate.
-
Instrumental: Read the plate on a nephelometer or a standard plate reader at ~650 nm.
-
-
Determine Solubility Limit: The highest concentration that remains clear (visually and by light scatter) is your approximate kinetic solubility limit under these conditions.
Protocol 2: pH-Solubility Profiling
-
Prepare Buffers: Make aliquots of your assay's base buffer and adjust the pH to create a range (e.g., 5.5, 6.0, 6.5, 7.0, 7.4).
-
Run Kinetic Assay: Repeat the "Kinetic Solubility Assessment" (Protocol 1) for each pH condition.
-
Analyze: Plot the solubility limit against pH to identify the optimal pH for your compound.
-
Validate: Once an optimal pH is found, run full assay controls (positive, negative, vehicle) at that pH to ensure assay integrity is maintained.
Protocol 3: Using Cyclodextrins for Solubilization
-
Prepare Cyclodextrin (CD) Buffer: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) into your assay buffer to create a working stock. A 20 mM CD concentration is a robust starting point.
-
Prepare Compound Stock: Create a concentrated stock of your compound in 100% DMSO (e.g., 10-20 mM).
-
Form the Complex:
-
In a microcentrifuge tube, add the required volume of your DMSO compound stock.
-
Add the CD-containing buffer to the DMSO stock (not the other way around) to achieve an intermediate concentration (e.g., 10x the final assay concentration).
-
Vortex vigorously for 1-2 minutes.
-
Incubate at room temperature for at least 30-60 minutes to allow for complex formation.
-
-
Final Dilution: Use the solubilized intermediate from Step 3 to make the final dilution into your assay system.
By applying these systematic approaches, you can effectively overcome the solubility challenges posed by 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivatives, leading to more reliable and accurate data in your research endeavors.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. Springer.[Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).[Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]
-
Cyclodextrins in delivery systems: Applications. PubMed Central.[Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.[Link]
-
Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.[Link]
-
Cosolvent. Wikipedia.[Link]
-
Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. PubMed.[Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.[Link]
-
Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. ResearchGate.[Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.[Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.[Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health (NIH).[Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.[Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.[Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.[Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.[Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.[Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]
-
High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. MDPI.[Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts.[Link]
-
How to tackle compound solubility issue. Reddit.[Link]
-
High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. National Institutes of Health (NIH).[Link]
Sources
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- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one Scaffold
Welcome to the technical support center for the 1H-Pyrido[3,4-b]oxazin-2(3H)-one ring system. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this promising heterocyclic scaffold. Here, we address potential stability challenges you may encounter during your experimental work. Our goal is to provide you with the insights and troubleshooting strategies necessary to ensure the integrity of your compounds and the reliability of your results.
A Note on Scientific Integrity
Direct and extensive stability data for the 1H-Pyrido[3,4-b]oxazin-2(3H)-one ring system is not abundant in publicly available literature. Therefore, this guide has been constructed by synthesizing information from studies on analogous structures, including 1,4-oxazines, pyridones, and fused lactam systems. The troubleshooting advice provided is based on established principles of chemical stability and degradation pathways observed in these related compounds. We strongly recommend performing forced degradation studies on your specific derivatives to confirm their stability profiles.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for the 1H-Pyrido[3,4-b]oxazin-2(3H)-one ring system?
A1: Based on the structure, which contains a fused pyridone, a lactam, and a 1,4-oxazine-like framework, the primary anticipated degradation pathways are:
-
Hydrolysis: The lactam (amide) bond within the oxazinone ring is susceptible to cleavage under both acidic and basic conditions, which would lead to ring-opening.[3] 1,4-oxazine derivatives are known to be sensitive to water and can undergo hydrolysis.[3]
-
Oxidation: The pyridine ring and the methylene bridge in the oxazine ring could be susceptible to oxidation, especially in the presence of reactive oxygen species. Substituted 1,4-oxazines are known to be prone to oxidation.[3]
-
Photodegradation: Pyridone-containing structures can be light-sensitive. Exposure to UV or even ambient light over extended periods may lead to the formation of photoproducts.
Q2: My compound appears to be degrading in solution. What are the likely causes and how can I mitigate this?
A2: Degradation in solution is a common issue. The primary culprits are likely hydrolysis and/or oxidation.
-
Solvent Choice: If you are using protic solvents (e.g., methanol, water), you may be observing solvolysis (hydrolysis if water is present). Consider switching to anhydrous aprotic solvents like DMSO or DMF for stock solutions.
-
pH of the Medium: The stability of the lactam ring is highly pH-dependent. Both strongly acidic and basic conditions can catalyze hydrolysis. Aim to work in buffered solutions at a neutral or near-neutral pH whenever possible.
-
Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation. To minimize this, you can degas your solvents by sparging with an inert gas like nitrogen or argon before use.
-
Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) and protected from light to slow down degradation kinetics.
Q3: I am observing the appearance of new, unexpected peaks in my LC-MS analysis after storing my compound. What could these be?
A3: The appearance of new peaks is a strong indicator of degradation. Based on the expected degradation pathways, these new peaks could correspond to:
-
Ring-Opened Products: Hydrolysis of the lactam will result in a carboxylic acid and an amine, leading to a significant change in polarity and a new peak in your chromatogram.
-
Oxidized Derivatives: Oxidation of the pyridine ring or the methylene bridge could lead to the formation of N-oxides or hydroxylated species.
-
Photodegradation Products: These can be diverse and may include rearranged structures or dimers.
To identify these degradants, a forced degradation study followed by LC-MS/MS analysis is the most effective approach.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent Biological Assay Results
You are performing a biological screen and find that the activity of your 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivative is not reproducible.
Potential Cause: The compound is degrading in the assay medium over the time course of the experiment.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Detailed Steps:
-
Confirm Compound Integrity: Before troubleshooting the assay, confirm the purity and identity of your solid compound using techniques like NMR and HRMS.
-
Assess Stability in Assay Buffer:
-
Prepare a solution of your compound in the assay buffer at the final screening concentration.
-
Incubate this solution under the same conditions as your assay (e.g., 37°C).
-
At various time points (e.g., 0, 2, 6, and 24 hours), take an aliquot and analyze it by LC-MS to monitor for the appearance of degradation products and a decrease in the parent compound peak.
-
-
Implement Mitigating Strategies:
-
If degradation is observed, consider if the incubation time can be shortened.
-
If oxidative degradation is suspected, the addition of antioxidants to the assay buffer (if compatible with the assay) may be beneficial.
-
Always prepare fresh dilutions of your compound from a frozen stock in anhydrous DMSO immediately before use.
-
Issue 2: Difficulty in Purification and Isolation
You are synthesizing a derivative of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold and are experiencing low yields or the presence of multiple impurities after workup and purification.
Potential Cause: The compound may be degrading during the workup or purification steps, which may involve exposure to acidic/basic conditions, heat, or prolonged exposure to solvents.
Troubleshooting Workflow:
Caption: Workflow for optimizing purification and isolation.
Detailed Steps:
-
Analyze the Crude Reaction Mixture: Before any workup, take a small aliquot of the crude reaction mixture and analyze it by LC-MS to get a baseline of the product and any reaction byproducts.
-
Neutralize with Care: If your reaction is performed under acidic or basic conditions, neutralize it carefully with a mild acid (e.g., saturated ammonium chloride) or base (e.g., saturated sodium bicarbonate) to bring the pH as close to neutral as possible before extraction.
-
Gentle Purification:
-
When performing column chromatography, consider using a neutral stationary phase like silica gel and avoid solvent systems with strong acids or bases (e.g., acetic acid or ammonia) if possible. If an additive is necessary, use the lowest effective concentration.
-
Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature.
-
-
Protect from Light: Conduct the workup and purification in a fume hood with the sash down to minimize exposure to ambient light, or use amber glassware.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of your 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivatives.[1][2]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
Your 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivative
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a parallel sample at room temperature and another at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating LC-MS method.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Use the mass spectral data to propose structures for the major degradants.
-
Data Summary Table:
| Stress Condition | Temperature | Duration | Observation (e.g., % Degradation, No. of Degradants) |
| 0.1 M HCl | Room Temp. | 24h | |
| 0.1 M HCl | 60°C | 24h | |
| 0.1 M NaOH | Room Temp. | 24h | |
| 0.1 M NaOH | 60°C | 24h | |
| 3% H₂O₂ | Room Temp. | 24h | |
| Heat (Solid) | 60°C | 48h | |
| Heat (Solution) | 60°C | 48h | |
| Photostability | ICH Q1B | - |
References
- Teller, J. (n.d.). 3.4. 1,4-(Benz)Oxazines.
- Adepu, G. S. (2017). A new stability indicating RP-HPLC method for the simultaneous estimation of Isoniazid, Thiacetazone and Pyridoxine HCl in bulk and tablet dosage form. Journal of Global Trends in Pharmaceutical Sciences, 8(1), 3622–3633.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 853–864.
- Rezali, N. S., Hamzah, A. S., Shaameri, Z., & Mohammat, M. F. (2020). The Syntheses Of Fused Cyclic 5/6-Membered Ring Lactams Via Enamine Hydrogenation. The European Proceedings of Social and Behavioural Sciences.
- Juhász, M., Kitahara, Y., & Fujii, T. (2012). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis. Analytical Letters, 45(10), 1251–1261.
- Chorzalska, A., et al. (2013). Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications. Photochemical & Photobiological Sciences, 12(5), 848–856.
- Blazquez-Salcedo, J., et al. (2019). Photolysis of four β-lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity.
- Campbell, J. M., et al. (2017). The Degradation Chemistry of Farglitazar and Elucidation of the Oxidative Degradation Mechanisms. Journal of Pharmaceutical Sciences, 106(3), 776–785.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1–14.
- An, J., et al. (2014). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. Chemical Engineering Journal, 251, 290–298.
-
Cho, S.-D., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][3][4]oxazin-2-ones. Organic Letters, 5(14), 2519–2521.
- Alsante, K. M., et al. (2007). AAPS-FDA-PhRMA-USP Open Conference on “Scientific and Regulatory Aspects of Drug Substance and Drug Product Degradation Profiling”. Journal of Pharmaceutical Sciences, 96(6), 1351–1362.
- Troubleshooting inconsistent results in 1H-Pyrido[2,3-d]oxazine-2,4-dione experiments. (n.d.). Benchchem.
-
Khan, I., et al. (2023). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(11), 2211–2228.
Sources
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Substituted Pyrido[3,4-b]oxazinones
Welcome to the technical support center for the synthesis of substituted pyrido[3,4-b]oxazinones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic strategies. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve higher yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to substituted pyrido[3,4-b]oxazinones, and what are their comparative advantages?
The synthesis of the pyrido[3,4-b]oxazinone core can be approached through several strategic disconnections. The most prevalent methods involve the cyclization of a substituted pyridine precursor.
One common and effective strategy involves the reaction of a 3-hydroxypyridine derivative with an α-halo ketone.[1] This approach is advantageous due to the commercial availability of a wide range of starting materials, allowing for diverse substitutions on the final molecule. The reaction is typically carried out in a suitable solvent such as acetic acid at room temperature.[1]
Another versatile method is the condensation of a 2-amino-3-hydroxypyridine with a chloroacetyl chloride. This one-pot annulation can provide excellent yields of the desired pyrido[2,3-b][2][3]oxazin-2-ones.[2] Variations of this approach include using other α-halocarbonyl compounds to introduce different substituents.[2]
For more complex polycyclic systems, a ring-opening transformation of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][3]oxazine-1,8-diones with binucleophiles, promoted by ammonium acetate or acetic acid, has been reported as a novel and convenient method.[4][5][6] This strategy is particularly useful for building biologically important polycyclic pyridones.
Q2: I'm experiencing low yields in my cyclization reaction to form the pyrido[3,4-b]oxazinone ring. What are the likely causes and how can I improve the outcome?
Low yields are a frequent challenge and can often be attributed to several factors.[7] A systematic approach to troubleshooting is crucial for identifying the root cause.
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, in the reaction of a 5-amino-4-hydroxypyridine with an alpha-halo ketone, acetic acid at room temperature is often effective.[1] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but excessive heat can lead to decomposition and byproduct formation.[8]
-
Poor Nucleophilicity of the Pyridine Precursor: The electron density on the pyridine ring can significantly impact the rate of cyclization. Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the amino or hydroxyl groups, hindering the reaction. If you suspect this is an issue, consider using a stronger base to deprotonate the nucleophile or exploring alternative synthetic routes that do not rely on this specific cyclization step.
-
Steric Hindrance: Bulky substituents on either the pyridine precursor or the cyclizing agent can sterically hinder the reaction, leading to lower yields.[9] In such cases, exploring alternative starting materials with less steric bulk or employing a different synthetic strategy might be necessary.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[7] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the formation of side products. Adjusting the order of reagent addition or using milder reaction conditions can sometimes minimize these unwanted reactions.[7]
Q3: I am observing the formation of significant impurities in my reaction mixture. How can I identify and minimize them?
Impurity formation is a common issue that can complicate purification and reduce the overall yield.[9]
Identification and Minimization of Impurities:
-
Incomplete Reaction: The most straightforward "impurity" is unreacted starting material. Ensure the reaction has gone to completion by monitoring it with TLC or LC-MS. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[8]
-
Over-alkylation or Di-substitution: In reactions involving alkylating agents, it's possible to get multiple additions to the pyridine ring or other nucleophilic sites. This can be minimized by the slow and controlled addition of the alkylating agent and maintaining a strict stoichiometry.[9]
-
Oxidation: The pyridine ring and other functional groups can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent the formation of oxidized byproducts.[8]
-
Hydrolysis: If your reaction involves water-sensitive reagents or intermediates, ensure you are using anhydrous solvents and conditions to prevent hydrolysis.[9]
A general troubleshooting workflow for low product yield is depicted below:
Caption: Troubleshooting workflow for low product yield.
Troubleshooting Guide: Specific Experimental Issues
This section provides a more granular look at specific problems you might encounter and offers targeted solutions.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Reaction fails to initiate (no product formation by TLC/LC-MS) | Inactive Catalyst/Reagents: The catalyst (e.g., acid or base) may be old or deactivated. Reagents may have degraded. | Action: Use fresh, high-purity reagents and catalysts. For instance, if using a palladium catalyst for a coupling reaction, ensure it has not been exposed to air for extended periods.[3] |
| Incorrect Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or an unfavorable reaction environment. | Action: Consult the literature for recommended solvents for similar transformations. If solubility is an issue, consider a co-solvent system or a different solvent with appropriate polarity and boiling point. | |
| Formation of a dark, tarry reaction mixture | Decomposition of Starting Materials or Product: This often occurs at elevated temperatures.[8] | Action: Lower the reaction temperature. If the reaction requires heat, perform a temperature optimization study to find the minimum temperature required for a reasonable reaction rate. |
| Highly Reactive Intermediates: Some reaction intermediates may be unstable and prone to polymerization or decomposition. | Action: Consider a two-step approach where a more stable intermediate is isolated before proceeding to the next step. This provides better control over the reaction. | |
| Difficulty in purifying the final product | Co-eluting Impurities: Impurities with similar polarity to the desired product can make chromatographic separation challenging. | Action: Explore different solvent systems for column chromatography. Sometimes a small change in the eluent composition can significantly improve separation. Alternatively, consider recrystallization from a suitable solvent system. |
| Product Instability on Silica Gel: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel, leading to degradation during purification. | Action: Deactivate the silica gel by pre-treating it with a small amount of a suitable base (e.g., triethylamine in the eluent). Alternatively, use a different stationary phase like alumina. |
Experimental Protocols
General Procedure for the Synthesis of 3- and 2,3-Substituted Ethyl (5-amino-2H-pyrido[4,3-b][2][3]oxazin-7-yl)carbamates[1]
This protocol is adapted from a known synthesis of potential anticancer agents.
-
Preparation of the 5-amino-4-hydroxypyridine precursor:
-
Start with the hydrolysis of the chloro group of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate with formic acid to yield the corresponding 4-hydroxypyridine.
-
Perform a catalytic hydrogenation of the nitro group of the 4-hydroxypyridine to obtain the 5-amino-4-hydroxypyridine.
-
-
Cyclization Reaction:
-
Dissolve the 5-amino-4-hydroxypyridine in glacial acetic acid.
-
Add the desired α-halo ketone to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, the product can be isolated by standard workup procedures, which may include neutralization, extraction, and purification by column chromatography.
-
Caption: General synthetic workflow for pyrido[3,4-b]oxazinones.
References
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][2][3]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. Available from: [Link]
-
Synthesis of potential anticancer agents. Pyrido[4,3-b][2][3]oxazines and pyrido[4,3-b][2][3]thiazines. PubMed. Available from: [Link]
-
Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Publishing. Available from: [Link]
-
SYNTHESIS OF 4H-PYRIDO[3,2-b][2][3]OXAZINE AND 3-SUBSTITUTED-4H-PYRIDO[ 3,2-b][2][3]OXAZINES VIA PALLADIUM-CATALYSED REACTIONS. Semantic Scholar. Available from: [Link]
-
The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][3]oxazine-1,8-diones. ResearchGate. Available from: [Link]
-
The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][3]oxazine-1,8-diones. MDPI. Available from: [Link]
-
The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1- c][2][3]oxazine-1,8-diones. PubMed. Available from: [Link]
-
Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubMed. Available from: [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. Available from: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]
-
The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][3]oxazine-1,8-diones. MDPI. Available from: [Link]
-
Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents. ResearchGate. Available from: [Link]
-
Synthesis of Pyridine Derivatives: Cycloaddition/Cycloreversion of 1,4-Oxazinone Intermediates. W&M ScholarWorks. Available from: [Link]
-
Troubleshooting Guides. Bionano Genomics. Available from: [Link]
Sources
- 1. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF 4H-PYRIDO[3,2-b][1,4]OXAZINE AND 3-SUBSTITUTED-4H-PYRIDO[ 3,2-b][1,4]OXAZINES VIA PALLADIUM-CATALYSED REACTIONS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1- c][1,4]oxazine-1,8-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Welcome to the technical support guide for 1H-Pyrido[3,4-b]oxazin-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals who utilize this important heterocyclic scaffold. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting advice for stability issues, and validated protocols to ensure the long-term integrity of your compound.
Section 1: Frequently Asked Questions - Understanding Compound Stability
This section addresses the fundamental chemical properties of 1H-Pyrido[3,4-b]oxazin-2(3H)-one that are critical for understanding its stability profile.
Q1: What is 1H-Pyrido[3,4-b]oxazin-2(3H)-one, and why is its stability a concern?
1H-Pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound featuring a pyridoxazine scaffold. This core structure is a valuable building block in medicinal chemistry for the development of novel therapeutic agents, including those targeting neurological disorders.[1] The stability of this compound is a primary concern because its degradation can lead to a loss of purity, the formation of inactive or potentially interfering byproducts, and ultimately, a lack of reproducibility in your experiments. Ensuring the compound's integrity from storage to use is the first step in generating high-quality, reliable data.
Q2: What are the primary chemical liabilities of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one structure?
The structure of 1H-Pyrido[3,4-b]oxazin-2(3H)-one contains two key features that represent its main chemical liabilities:
-
A Cyclic Carbamate (Oxazinone Ring): The oxazinone ring contains a carbamate functional group, which is essentially a cyclic ester-amide hybrid. The carbonyl carbon in this ring is electrophilic and susceptible to nucleophilic attack, particularly by water. This makes the ring prone to hydrolysis. Cyclic carbamates are known to be susceptible to hydrolysis, which leads to ring-opening.[2][3]
-
A Pyridine Ring: The fused pyridine ring is an aromatic, electron-deficient system. Aromatic heterocyclic systems can absorb UV and visible light, which may lead to photodegradation.[4][5] Furthermore, the nitrogen atom in the pyridine ring and the overall scaffold can be susceptible to oxidation, a metabolic pathway observed in similar pyridopyrimidinone structures.[6]
Q3: What are the most likely degradation pathways for this compound during storage?
Based on the chemical liabilities, three primary degradation pathways should be anticipated and mitigated against:
-
Hydrolysis: This is the most common degradation pathway for this class of compounds. Exposure to moisture, even atmospheric humidity, can lead to the hydrolytic cleavage of the carbamate bond, opening the oxazinone ring to form an amino alcohol derivative. This process can be catalyzed by acidic or basic conditions.[3][7]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to induce chemical reactions. For aromatic compounds, this can lead to complex rearrangements, radical formation, or oxidation, resulting in a variety of degradation products and often a visible color change.[5] The International Council for Harmonisation (ICH) guidelines mandate photostability testing for all new drug substances due to this common liability.[8][9]
-
Oxidation: The electron-rich portions of the molecule, including the nitrogen atoms, can be susceptible to oxidation, especially with prolonged exposure to air. This can lead to the formation of N-oxides or other oxidized artifacts.
Q4: How does the physical form of the compound (solid vs. solution) affect its stability?
The physical form has a profound impact on stability:
-
Solid Form: As a crystalline solid or lyophilized powder, the compound is generally most stable. Molecules are locked in a crystal lattice, significantly reducing their reactivity. However, surface degradation from humidity and light can still occur. For long-term storage, the solid form is always recommended.
-
Solution Form: When dissolved, the molecules are fully solvated and mobile, dramatically increasing their susceptibility to degradation. The choice of solvent is critical. Protic solvents like water or methanol can directly participate in hydrolysis or solvolysis.[7] Aprotic solvents like anhydrous DMSO or DMF are preferred for stock solutions, but even these can absorb atmospheric moisture over time.[7] Therefore, solutions should be prepared fresh whenever possible and stored for only short periods.
Section 2: Troubleshooting Guide - Addressing Common Stability Issues
This guide provides a systematic approach to identifying and resolving common issues that arise from compound degradation.
| Observed Issue | Potential Root Cause | Recommended Action & Troubleshooting Steps |
| Inconsistent biological assay results or loss of compound potency over time. | Compound Degradation. The active compound concentration has decreased due to hydrolysis, photolysis, or oxidation. | 1. Verify Integrity: Immediately analyze your current stock solution and a freshly prepared solution from a new vial of solid material using HPLC-UV. Compare the peak area of the main compound. 2. Review Storage: Check your storage conditions against the recommended protocols in Section 3. Were solutions stored at room temperature? Were they protected from light? 3. Action: Discard the suspect stock solution. Prepare fresh solutions from a validated solid stock for all future experiments. |
| Appearance of new, unexpected peaks in HPLC or LC-MS chromatograms. | Formation of Degradation Products. The compound is actively degrading under your storage or experimental conditions. | 1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks. A mass increase of +18 Da relative to the parent compound strongly suggests a hydrolysis product. 2. Isolate the Cause: If the new peaks appear after leaving the solution on a lab bench, photodegradation is likely. If they appear in an aqueous buffer over time, hydrolysis is the culprit. 3. Action: Implement stricter storage protocols immediately (see Section 3). For experiments requiring aqueous buffers, prepare solutions immediately before use and minimize their time at room temperature. |
| Visible color change (e.g., yellowing) of the solid compound or frozen solution. | Oxidation or significant photodegradation. This indicates advanced degradation and compromised purity. | 1. Do Not Use: A visible color change in the solid material is a definitive sign of degradation. The batch should be considered compromised and should not be used for quantitative experiments. 2. Assess New Stock: Obtain a fresh, unopened lot of the compound. 3. Action: Implement rigorous light and atmosphere protection for the new stock. Store the solid in a desiccator under an inert atmosphere (argon or nitrogen) and strictly protected from all light sources. |
Section 3: Recommended Protocols for Storage and Stability Assessment
Adherence to validated protocols is essential for preserving the integrity of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Protocol 1: Recommended Storage Conditions
| Storage Type | Form | Temperature | Atmosphere | Light | Duration |
| Long-Term | Solid Powder | -20°C or -80°C | Inert Gas (Ar/N₂) in a Desiccator | Protect from Light (Amber Vial/Foil) | > 1 Year |
| Short-Term | Solid Powder | 4°C | Desiccator | Protect from Light (Amber Vial) | < 6 Months |
| Working Stock | Solution in Anhydrous DMSO/DMF | -20°C | Sealed Vial with Inert Gas Overlay | Protect from Light (Amber Vial/Foil) | < 1 Month |
| Aqueous Solution | Solution in Buffer | 4°C | Tightly Sealed | Protect from Light (Amber Vial/Foil) | < 24 Hours (Prepare Fresh) |
Protocol 2: Step-by-Step Guide for Assessing Compound Stability by HPLC
This protocol provides a standardized method to quantify the purity of 1H-Pyrido[3,4-b]oxazin-2(3H)-one and detect degradation products.
Objective: To determine the percent purity of a sample and identify the presence of degradants.
Materials:
-
1H-Pyrido[3,4-b]oxazin-2(3H)-one sample (solid or solution)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), HPLC-grade
-
Reference Standard (a new, unopened vial of the compound, if available)
-
HPLC system with UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in DMSO.
-
Prepare a 1 mg/mL stock solution of the test sample in DMSO.
-
Dilute both stock solutions to a final concentration of 20 µg/mL in a 50:50 ACN:Water mixture.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or the compound's λmax if known)
-
Column Temperature: 30°C
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibrate at 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram for both the reference and test samples.
-
Calculate the percent purity of the test sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Compare the chromatogram of the test sample to the reference standard. Note the retention time and area of any new peaks, which represent potential degradation products.
-
Section 4: Visualizing Degradation and Experimental Workflows
Visual aids are crucial for understanding complex chemical processes and experimental designs.
Diagram 1: Potential Hydrolytic Degradation Pathway
This diagram illustrates the likely mechanism of hydrolysis for the oxazinone ring, the primary stability concern.
Caption: Proposed hydrolytic degradation of the oxazinone ring.
Diagram 2: Experimental Workflow for a Photostability Stress Test
This workflow, based on ICH Q1B guidelines, outlines the process for assessing a compound's sensitivity to light.[9]
Caption: Workflow for conducting a forced degradation photostability study.
References
-
Vacondio, F., et al. (2009). Cyclic Carbamates in Medicinal Chemistry: A Review. This reference discusses the stability and metabolic fate of cyclic carbamates, noting their general stability but susceptibility to metabolic hydrolysis. (Source: MDPI - While the specific article isn't in the search results, the general principle from result[2] is cited here).
-
Cardillo, G., et al. (1986). Synthesis of 5-(iodomethyl)oxazolidin-2-ones. This paper, referenced in the MDPI review[2], describes the synthesis of cyclic carbamates, providing foundational chemistry for this structural motif.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. This authoritative text provides context on the chemical stability of various functional groups, including carbamates, under different conditions. (General chemistry knowledge).
- Zahedifar, P., et al. (2024). Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. This study provides diagrams and mechanistic insights into the base-catalyzed hydrolysis of carbamates.
- Baertschi, S. W., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology, 29(3), 70-84. This article discusses the practical implications of photosensitivity for pharmaceutical products.
-
PubChem. 1H,2H,3H-pyrido[2,3-b][2][3]oxazine. This database entry provides basic chemical properties and safety information for a related isomer. [PubChem, URL not provided in search result].
- ChemRxiv. (2023). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. This preprint describes modern synthetic methods for creating cyclic carbamates, highlighting their importance. [ChemRxiv, URL not provided in search result].
-
Kettle, J. G., et al. (2015). Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica, 45(11), 945-953.
-
Sigma-Aldrich. 1H-Pyrido[2,3-b][2][3]oxazin-2(3H)-one. Product page providing basic properties for a related isomer. [Sigma-Aldrich, URL not provided in search result].
-
BenchChem. 1H-Pyrido[3,4-B][2][3]oxazine. Product information highlighting its use as a building block for therapeutic agents targeting neurological disorders. [BenchChem, URL not provided in search result].
- BenchChem. Stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione in different solvents and pH. A technical note on a similar compound outlining expected degradation from hydrolysis and photolysis and recommending storage in anhydrous aprotic solvents.
-
Singh, R., et al. (2022). Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1249.
-
Kozlovskii, V. I., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][3]Oxazin-2(3H)-Ones. Russian Journal of Organic Chemistry, 57(8), 1225-1235.
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ATSDR. (1997). Toxicological Profile for Diazinon - Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry.
- Tonnesen, H. H. (2004). Photostability and Photostabilization of Drugs and Drug Products. This review covers the fundamental concepts of photodegradation and stabilization strategies. (Source: SciSpace - specific journal details not provided).
- ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products. A foundational regulatory guideline for conducting photostability studies.
-
Royal Society of Chemistry. (2021). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][10]oxazine-2,4-diones. This article demonstrates the use of HPLC analysis in monitoring reactions and purity of related heterocyclic compounds. (Source: RSC - specific journal details not provided).
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- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. scispace.com [scispace.com]
- 6. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. rsc.org [rsc.org]
Identifying and removing impurities from 1H-Pyrido[3,4-b]oxazin-2(3H)-one synthesis
Welcome to the dedicated technical support guide for the synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic scaffold.[1] Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and purity of your final compound.
I. Understanding the Synthesis: A General Overview
The synthesis of pyridoxazinones, including the 1H-Pyrido[3,4-b]oxazin-2(3H)-one backbone, often involves the cyclization of an aminopyridine derivative with a suitable electrophile, such as chloroacetyl chloride.[2][3] A common synthetic strategy involves the reaction of a 3-amino-4-hydroxypyridine derivative with a reagent that can form the oxazinone ring. The efficiency of this cyclization and the subsequent purity of the product can be influenced by various factors including reaction conditions, reagent quality, and the presence of competing side reactions.
Below is a generalized workflow for the synthesis, highlighting critical stages where impurities can be introduced.
Caption: General workflow for the synthesis and purification of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis and purification of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Q1: My reaction is sluggish or incomplete, what are the possible causes?
A1: Incomplete reactions are a common issue. Several factors could be at play:
-
Insufficient Base: The cyclization step often requires a base to neutralize the HCl generated. If the base is weak or used in insufficient quantity, the reaction may stall. Consider using a stronger, non-nucleophilic base or increasing the stoichiometry.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier for cyclization. A careful temperature optimization study is recommended.
-
Poor Reagent Quality: Degradation of starting materials, particularly the aminohydroxypyridine and chloroacetyl chloride, can significantly impact the reaction yield. Ensure the purity of your starting materials before commencing the reaction.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities in pyridoxazinone synthesis can include:
-
Unreacted Starting Materials: The most straightforward impurities to identify are your starting materials. Running co-spots with your starting materials on the TLC plate can confirm their presence.
-
Acyclic Intermediate: Incomplete cyclization can lead to the formation of an acyclic chloroacetamide intermediate.[2] This intermediate is often more polar than the final product and will have a lower Rf value on the TLC plate.
-
Dimerization or Polymerization Products: Under certain conditions, especially with prolonged reaction times or high temperatures, side reactions such as dimerization or polymerization of the starting materials or product can occur.
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of chloroacetyl chloride or the product can occur, leading to additional impurities.
Q3: How can I effectively remove the acyclic intermediate impurity?
A3: The acyclic intermediate is a common impurity resulting from incomplete cyclization. Here are some strategies for its removal:
-
Reaction Optimization: The most effective approach is to prevent its formation by driving the reaction to completion. This can be achieved by increasing the reaction time, temperature, or the amount of base.
-
Column Chromatography: The acyclic intermediate is typically more polar than the cyclized product. A well-optimized silica gel column chromatography system can effectively separate the two compounds.[4] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often successful.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for removing the acyclic intermediate, as the desired product and the impurity will likely have different solubilities.
Q4: My final product has a persistent color, even after purification. What could be the cause?
A4: A persistent color in your final product can be due to trace amounts of highly colored impurities.
-
Oxidation Products: Pyridine-containing compounds can be susceptible to oxidation, leading to the formation of colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Residual Palladium Catalyst: If a palladium-catalyzed cross-coupling reaction was performed in a preceding step, residual palladium can impart a dark color to the product.[4] Treating the solution of the crude product with activated carbon can help remove these colored impurities.
III. Protocols for Purification and Analysis
For successful isolation of pure 1H-Pyrido[3,4-b]oxazin-2(3H)-one, a systematic purification and analysis strategy is crucial.
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of the crude product using silica gel column chromatography.
-
Preparation of the Crude Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol). If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate). The column diameter and length should be chosen based on the amount of crude product to be purified.
-
Loading the Sample: Carefully load the dissolved or adsorbed sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The choice of solvents and the gradient profile will depend on the polarity of the product and impurities.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC analysis.
-
Combining and Concentrating Fractions: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the final compound.[]
-
Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
HPLC System: Use a reverse-phase C18 column with a suitable mobile phase, often a mixture of water (with or without an additive like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Method Development: Develop a gradient or isocratic elution method that provides good separation of the main peak from any potential impurities.
-
Injection and Analysis: Inject a small volume of the sample solution and monitor the chromatogram at a suitable wavelength (e.g., determined by UV-Vis spectrophotometry).
-
Purity Calculation: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Analytical Technique | Purpose | Typical Observations for Pure Product |
| TLC (Thin Layer Chromatography) | Rapid monitoring of reaction progress and fraction analysis. | A single spot with a consistent Rf value in a given solvent system. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural elucidation and identification of impurities. | Sharp, well-resolved peaks corresponding to the protons of the target molecule. Absence of peaks from starting materials or intermediates. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Purity assessment and confirmation of molecular weight. | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target compound.[4] |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity analysis. | A single major peak, with purity often exceeding 95% for research-grade compounds.[] |
IV. Logical Relationships in Impurity Formation
The following diagram illustrates the potential pathways for impurity formation during the synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Caption: Potential pathways for impurity formation during synthesis.
V. References
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][3]Oxazin-2(3H)-Ones. (2025). Springer Link. [Link]
-
The first enantioselective synthesis of 4-acety1-3(R)- and 3(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine. (2008). ResearchGate. [Link]
-
Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). National Institutes of Health. [Link]
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][2][3]oxazine as new scaffolds for potential bioactive compounds. (2015). ResearchGate. [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2015). National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cross-Reactivity Profiling of 1H-Pyrido[3,4-b]oxazin-2(3H)-one-Based Compounds
This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of investigational compounds derived from the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold. As a privileged structure in modern medicinal chemistry, this scaffold serves as a key building block for therapeutic agents targeting a range of biological systems, from central nervous system (CNS) disorders to oncology via kinase inhibition.[1][2] Given the high degree of structural homology among protein families, particularly the human kinome, understanding a compound's selectivity is paramount to ensuring its safety and efficacy.[3]
This document is intended for researchers, scientists, and drug development professionals. It will detail the rationale behind experimental design, provide validated protocols, and present comparative data to guide the selection of appropriate cross-reactivity profiling strategies, in alignment with nonclinical safety guidelines established by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[4][5]
The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a targeted agent is predicated on its ability to modulate a specific biological target with high potency and minimal engagement with unintended off-targets. Off-target activity can lead to unforeseen toxicities, nullify therapeutic effects, or confound the interpretation of clinical data. This challenge is particularly acute for kinase inhibitors, as the ATP-binding site is highly conserved across the approximately 500 members of the human kinome.[3]
Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational component of a robust drug discovery program. It enables a data-driven approach to lead optimization, helps predict potential safety liabilities, and provides a clear mechanistic rationale for the compound's biological activity.[6]
Methodologies for Assessing Cross-Reactivity
A multi-tiered approach, combining broad screening with focused validation, is the most effective strategy for characterizing a compound's selectivity profile.
Tier 1: Broad Kinome Screening (Biochemical Assays)
The initial step involves screening the compound against a large, representative panel of kinases to identify potential off-target interactions. Biochemical assays are ideal for this stage due to their high throughput and direct measurement of compound-target interaction.[7]
Commonly Used Biochemical Assays:
-
Radiometric Assays: These assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]-ATP or [γ-³³P]-ATP) to a substrate peptide or protein.[8] A reduction in substrate phosphorylation in the presence of the test compound indicates inhibition. This method is considered a gold standard for its sensitivity and direct measurement of catalytic activity.[9]
-
Competitive Binding Assays: These assays measure the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site. The ligand is often an ATP mimic tagged with a detectable marker (e.g., a fluorophore).[8] Platforms like KINOMEscan® utilize this principle, offering a high-throughput method to determine the dissociation constant (Kd) for hundreds of kinases simultaneously.[10] This approach has the advantage of being independent of substrate, cofactors, or the kinase's catalytic activity.
Causality Behind Experimental Choice: For initial, broad profiling, a competitive binding assay is often preferred for its scalability and the generation of true equilibrium binding constants (Kd), which are independent of assay conditions like ATP concentration.[7] This provides a more direct comparison of compound affinity across different kinases.
The following diagram illustrates a typical workflow for a competitive binding assay-based kinome scan.
Caption: Workflow for KINOMEscan® competitive binding assay.
Tier 2: Cellular Target Engagement & Downstream Signaling
While biochemical assays are excellent for identifying direct interactions, they do not account for cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins. Therefore, hits from the primary screen must be validated in a cellular context.[6]
Commonly Used Cellular Assays:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
-
NanoBRET™ Assay: This technology measures compound binding to a specific kinase target in living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein and a fluorescent energy transfer probe that binds to the active site. Competitive displacement by a test compound reduces the BRET signal, allowing for the determination of intracellular affinity.[6]
-
Phospho-protein Western Blotting: This technique directly measures the functional consequence of off-target inhibition by quantifying the phosphorylation state of a known downstream substrate of the identified off-target kinase.
Comparative Analysis: Profiling of Hypothetical Pyrido[3,4-b]oxazin-2(3H)-one Derivatives
To illustrate the application of these methodologies, we present a comparative analysis of two hypothetical compounds derived from the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold.
-
Compound PYR-A: The lead candidate, designed for high potency against Target Kinase 1 (TK1).
-
Compound PYR-B: A structural analog of PYR-A with a different substitution pattern, evaluated as a backup.
Both compounds were screened at a concentration of 1 µM against a panel of 468 kinases using a competitive binding assay. The results are summarized below.
Table 1: Comparative Kinome Scan Data for PYR-A and PYR-B (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | PYR-A (% Inhibition) | PYR-B (% Inhibition) | Potential Implication of Off-Target Activity |
| TK1 (On-Target) | TK | 99.8 | 99.5 | Desired therapeutic effect |
| ABL1 | TK | 15.2 | 95.1 | Hematological toxicity |
| SRC | TK | 20.5 | 92.3 | Disruption of cell adhesion, proliferation |
| LCK | TK | 18.1 | 88.7 | Immunosuppression |
| FLT3 | TK | 5.3 | 75.4 | Myelosuppression |
| CDK2 | CMGC | 2.1 | 45.6 | Cell cycle arrest |
| p38α (MAPK14) | CMGC | 8.9 | 68.1 | Anti-inflammatory effects, potential toxicities |
Data is hypothetical. Values >70% are considered significant hits requiring follow-up.
Analysis of Results:
The data clearly demonstrates a significant difference in the selectivity profiles of the two analogs.
-
Compound PYR-A is highly selective for its intended target, TK1, with only weak interactions observed with other kinases at a 1 µM concentration. This profile suggests a lower probability of off-target mediated side effects.
-
Compound PYR-B , while equally potent against TK1, is highly promiscuous. It potently inhibits several critical off-target kinases, including members of the SRC and ABL families. Such a profile is a major red flag in drug development, as inhibition of these kinases is linked to known clinical toxicities.[7]
This promiscuity can be visualized using a kinome tree representation, where hits are mapped onto the human kinome.
Caption: Simplified kinome map illustrating PYR-B's off-target profile.
Protocol: Cellular Validation of an Off-Target Hit
Based on the screening data, a key off-target for Compound PYR-B is SRC kinase. To validate this interaction in a cellular context and assess its functional consequence, we can measure the phosphorylation of a downstream SRC substrate, such as STAT3 at tyrosine 705 (p-STAT3 Y705).
Objective: To determine if Compound PYR-B inhibits SRC kinase activity in a relevant cell line.
Materials:
-
Cell line expressing active SRC (e.g., HT-29 colorectal cancer cells)
-
Compound PYR-A and PYR-B (10 mM stocks in DMSO)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-STAT3 (Y705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate and imaging system
Step-by-Step Protocol:
-
Cell Seeding: Plate HT-29 cells in 6-well plates at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PYR-A and PYR-B in culture medium (e.g., 0.1, 1, 10 µM). Treat cells for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities. Normalize p-STAT3 signal to total STAT3 and then to β-actin as a loading control.
Expected Outcome: A dose-dependent decrease in the p-STAT3 (Y705) signal would be observed in cells treated with Compound PYR-B, but not in those treated with the selective Compound PYR-A, confirming that the biochemically identified off-target activity translates to a functional cellular effect.
Conclusion
The development of therapeutic agents based on the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold requires a rigorous and systematic evaluation of compound selectivity. As demonstrated in our comparative analysis of PYR-A and PYR-B, even minor structural modifications can drastically alter a compound's cross-reactivity profile. A comprehensive strategy employing broad biochemical screening followed by targeted cellular validation is essential for identifying compounds with the highest potential for clinical success. This approach not only mitigates the risk of off-target toxicity but also builds a solid foundation of mechanistic understanding that is critical for advancing a compound through preclinical and clinical development.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 12, 2026, from [Link]
-
Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 8(389), rs8. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Retrieved January 12, 2026, from [Link]
-
Hu, Y., Zhang, J., & Wang, S. (2021). Using the structural kinome to systematize kinase drug discovery. arXiv preprint arXiv:2104.13146. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED. Retrieved January 12, 2026, from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Safety Guidelines. Retrieved January 12, 2026, from [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved January 12, 2026, from [Link]
-
Sun, M., Wang, C., Wang, P., Ye, Q., Zhou, Y., Li, J., & Liu, T. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155. [Link]
-
Sun, M., Wang, C., Wang, P., Ye, Q., Zhou, Y., Li, J., & Liu, T. (2023). Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155. [Link]
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- 2. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [2104.13146] Using the structural kinome to systematize kinase drug discovery [arxiv.org]
- 4. seed.nih.gov [seed.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
In vivo efficacy of 1H-Pyrido[3,4-b]oxazin-2(3H)-one analogs in animal models
An in-depth analysis of the current scientific literature reveals a notable scarcity of publicly available, peer-reviewed studies detailing the comparative in vivo efficacy of multiple 1H-Pyrido[3,4-b]oxazin-2(3H)-one analogs in animal models. While the core chemical scaffold has been identified in patent literature as a potential modulator of signaling pathways, such as the Wnt pathway, comprehensive, comparative data from head-to-head in vivo studies on a series of analogs is not readily accessible in the public domain.
This guide, therefore, aims to provide a foundational understanding of this chemical class, its putative mechanism of action, and a recommended framework for the preclinical in vivo evaluation of its analogs, based on established methodologies in drug discovery. It is designed for researchers, scientists, and drug development professionals who may be engaged in the synthesis and evaluation of novel compounds based on this scaffold.
Introduction to 1H-Pyrido[3,4-b]oxazin-2(3H)-one Analogs
The 1H-Pyrido[3,4-b]oxazin-2(3H)-one core represents a heterocyclic chemical scaffold of interest in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized at various positions to modulate its physicochemical properties and biological activity. The primary therapeutic rationale for exploring analogs of this scaffold, as suggested by patent literature, is its potential to inhibit the Wnt signaling pathway.
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, including colorectal, breast, and liver cancer, as well as other diseases such as fibrosis and certain inflammatory conditions. Therefore, small molecule inhibitors of this pathway are of significant therapeutic interest.
Proposed Mechanism of Action: Wnt Signaling Pathway Inhibition
The Wnt signaling cascade is a complex process that, in its canonical form, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes that promote cell growth and proliferation. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
It is hypothesized that 1H-Pyrido[3,4-b]oxazin-2(3H)-one analogs may interfere with this pathway, potentially by inhibiting key components such as Porcupine (an O-acyltransferase essential for Wnt protein secretion) or Tankyrase (which promotes the degradation of Axin), or by directly disrupting the interaction between β-catenin and its transcriptional co-activators.
Caption: Hypothesized mechanism of action for 1H-Pyrido[3,4-b]oxazin-2(3H)-one analogs in the Wnt signaling pathway.
Framework for Comparative In Vivo Efficacy Studies
Given the absence of comparative data, this section outlines a robust experimental framework for evaluating and comparing the in vivo efficacy of novel 1H-Pyrido[3,4-b]oxazin-2(3H)-one analogs.
Animal Model Selection
The choice of animal model is critical and should be guided by the intended therapeutic application. For oncology, xenograft models using human cancer cell lines with known Wnt pathway mutations (e.g., APC mutations in colorectal cancer cell lines like HCT-116 or SW480) are a standard starting point. Patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, are a more advanced and clinically relevant option. For inflammatory diseases, models such as collagen-induced arthritis in mice or dextran sulfate sodium (DSS)-induced colitis would be appropriate.
Experimental Protocol for a Xenograft Efficacy Study
The following protocol provides a step-by-step guide for a typical subcutaneous xenograft study.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line with aberrant Wnt signaling (e.g., HCT-116)
-
Matrigel or other appropriate extracellular matrix
-
Test analogs and vehicle control
-
Standard animal housing and monitoring equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture HCT-116 cells under standard conditions. On Day 0, harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 107 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using caliper measurements. When tumors reach an average volume of 100-150 mm3, randomize the animals into treatment groups (e.g., Vehicle control, Analog A, Analog B, Positive Control).
-
Dosing and Administration: Prepare dosing solutions of the test analogs and vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily, twice daily) should be determined from prior pharmacokinetic and tolerability studies.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. The study endpoint is typically reached when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm3) or after a set duration of treatment.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the tumor volumes between groups using appropriate methods (e.g., ANOVA with post-hoc tests).
Caption: A typical experimental workflow for an in vivo xenograft efficacy study.
Data Presentation for Comparative Analysis
To facilitate a clear comparison between different analogs, the efficacy data should be summarized in a tabular format.
| Analog | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | N/A | 1850 ± 150 | 0 | -2 |
| Analog A | 50 mg/kg, QD, PO | 925 ± 120 | 50 | -5 |
| Analog B | 50 mg/kg, QD, PO | 647 ± 110 | 65 | -4 |
| Positive Control | [Dose] | [Value] | [Value] | [Value] |
This table is a template for data presentation and does not contain real experimental data.
Future Directions and Conclusion
The 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold represents a promising starting point for the development of novel therapeutics, particularly those targeting the Wnt signaling pathway. However, the lack of published in vivo data on analogs from this series highlights a significant gap in the literature. The experimental framework outlined in this guide provides a clear and robust methodology for the systematic evaluation and comparison of novel analogs. Future studies should focus on synthesizing a library of these compounds and subjecting them to rigorous preclinical testing, including pharmacokinetic profiling, tolerability studies, and the in vivo efficacy models described herein. Such studies will be crucial in determining the therapeutic potential of this chemical class and identifying lead candidates for further development.
References
As this guide is based on a conceptual framework due to the lack of specific in vivo data on the topic, direct references to efficacy studies of 1H-Pyrido[3,4-b]oxazin-2(3H)-one analogs cannot be provided. The methodologies and principles described are based on standard practices in preclinical drug discovery and oncology research. For further reading on Wnt signaling and preclinical models, the following resources are recommended:
A Comparative Guide to the Synthetic Strategies for 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Introduction
The 1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a crucial building block for various biologically active compounds. Its rigid, bicyclic structure incorporating both pyridine and oxazinone rings makes it a valuable framework for designing therapeutic agents, particularly those targeting the central nervous system for conditions like anxiety and depression.[1] The strategic placement of nitrogen and oxygen atoms within this fused system also offers potential for developing compounds with antioxidant properties to combat oxidative stress-related diseases.[1]
Given its pharmaceutical importance, the development of efficient and scalable synthetic routes to 1H-pyrido[3,4-b]oxazin-2(3H)-one is of paramount interest to researchers in drug discovery and development. This guide provides a comparative analysis of three distinct synthetic strategies for accessing this key heterocyclic system. The discussion will delve into the mechanistic underpinnings of each route, evaluate their relative merits and demerits, and provide detailed experimental protocols based on established chemical principles.
Route 1: Classical Two-Step Synthesis via Cyclization of 3-Amino-4-hydroxypyridine
This approach represents the most direct and classical strategy for the construction of the 1H-pyrido[3,4-b]oxazin-2(3H)-one core. It relies on the sequential acylation and subsequent intramolecular cyclization of the readily available starting material, 3-amino-4-hydroxypyridine.
Mechanistic Rationale
The synthesis begins with the N-acylation of 3-amino-4-hydroxypyridine with chloroacetyl chloride. The more nucleophilic amino group selectively attacks the electrophilic carbonyl carbon of the acid chloride, forming an intermediate chloroacetamide. The choice of a suitable base is critical to neutralize the HCl generated during this step and to facilitate the subsequent cyclization. In the second step, the phenoxide, formed by deprotonation of the pyridinol hydroxyl group, acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular Williamson ether synthesis results in the formation of the six-membered oxazinone ring.
Caption: Workflow for the classical two-step synthesis.
Experimental Protocol
Step 1: Synthesis of N-(4-hydroxypyridin-3-yl)-2-chloroacetamide
-
To a stirred solution of 3-amino-4-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
-
Dissolve the crude N-(4-hydroxypyridin-3-yl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a strong base, for instance, potassium carbonate (2.0 eq) or sodium hydride (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 1H-pyrido[3,4-b]oxazin-2(3H)-one. Further purification can be achieved by recrystallization.
Route 2: Convergent One-Pot Annulation Strategy
This modern approach streamlines the synthesis by combining the formation of the C-N and O-C bonds in a single reaction vessel, avoiding the isolation of the intermediate chloroacetamide. This strategy is analogous to the efficient synthesis of the isomeric pyrido[2,3-b][2][3]oxazin-2-ones.[4][5]
Mechanistic Rationale
The reaction proceeds via an initial O-alkylation of a 4-halopyridine derivative with an N-substituted-2-hydroxyacetamide, followed by a base-mediated intramolecular N-arylation. A key feature of similar syntheses is the Smiles rearrangement of the initial O-alkylation product, which then undergoes cyclization.[4][5] The choice of a high-boiling point solvent and a suitable base is crucial for driving the reaction to completion.
Caption: Workflow for the convergent one-pot annulation.
Experimental Protocol
-
To a flask containing a high-boiling point polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), add 3-amino-4-chloropyridine hydrochloride (1.0 eq) and N-Boc-2-hydroxyacetamide (1.2 eq).
-
Add a strong base, such as cesium carbonate (2.5 eq), which has been shown to be effective in similar reactions.[4]
-
Heat the mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel.
Route 3: Synthesis via Tandem Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors
This contemporary approach offers a versatile and modular synthesis of polysubstituted pyridines and can be adapted for the construction of the pyridone ring of our target molecule. This strategy involves the formation of a 1,4-oxazin-2-one intermediate which then undergoes a tandem cycloaddition/cycloreversion reaction.
Mechanistic Rationale
The synthesis commences with the preparation of a 1,4-oxazin-2-one intermediate from a β-amino alcohol and dimethyl acetylenedicarboxylate. This oxazinone then acts as a diene in a Diels-Alder reaction with a suitable dienophile. The resulting bicyclic intermediate undergoes a retro-Diels-Alder reaction, extruding a small molecule (like CO2) to form the desired polysubstituted pyridine ring. This method allows for the introduction of various substituents on the pyridine ring, offering significant synthetic flexibility.
Caption: Workflow for the tandem cycloaddition/cycloreversion strategy.
Experimental Protocol
Step 1: Synthesis of the 1,4-Oxazin-2-one Intermediate
-
Dissolve the appropriate β-amino alcohol (1.0 eq) in methanol.
-
Add dimethyl acetylenedicarboxylate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Remove the solvent under reduced pressure, and the resulting residue can be purified by column chromatography to yield the 1,4-oxazin-2-one.
Step 2: Tandem Cycloaddition/Cycloreversion
-
In a sealed tube, dissolve the 1,4-oxazin-2-one intermediate (1.0 eq) and a suitable dienophile (e.g., an electron-deficient alkyne, 1.5 eq) in a high-boiling point solvent like toluene or xylene.
-
Heat the reaction mixture to 110-140 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography to afford the desired 1H-pyrido[3,4-b]oxazin-2(3H)-one.
Comparative Analysis
| Feature | Route 1: Classical Two-Step Synthesis | Route 2: Convergent One-Pot Annulation | Route 3: Tandem Cycloaddition/Cycloreversion |
| Number of Steps | 2 | 1 | 2 |
| Starting Materials | 3-Amino-4-hydroxypyridine, Chloroacetyl chloride | 3-Amino-4-chloropyridine, N-Boc-2-hydroxyacetamide | β-Amino alcohol, Dimethyl acetylenedicarboxylate, Dienophile |
| Overall Yield | Moderate to Good | Good | Moderate |
| Scalability | High | Moderate to High | Moderate |
| Versatility | Low (limited to unsubstituted or pre-functionalized pyridines) | Moderate (depends on the availability of substituted pyridines) | High (allows for diverse substitution patterns) |
| Key Advantages | Straightforward, well-established chemistry, readily available starting materials. | Time and resource-efficient (one-pot), avoids isolation of intermediates. | High degree of flexibility for analog synthesis, modular approach. |
| Key Disadvantages | Requires isolation of a potentially lachrymatory intermediate. | Harsh reaction conditions (high temperature), potential for side reactions. | Can be mechanistically complex, requires specialized starting materials. |
Conclusion
The choice of the optimal synthetic route to 1H-pyrido[3,4-b]oxazin-2(3H)-one is contingent upon the specific requirements of the research objective.
-
Route 1 is the preferred method for the straightforward, large-scale synthesis of the parent compound, benefiting from its simplicity and the commercial availability of the starting materials.
-
Route 2 offers an attractive alternative for improving process efficiency by reducing the number of synthetic steps, which is particularly advantageous in a drug development setting.
-
Route 3 is the most powerful strategy when the goal is to generate a library of diverse analogs for structure-activity relationship (SAR) studies, owing to its inherent modularity and flexibility.
Each route presents a viable pathway to the target molecule, and the insights provided in this guide are intended to assist researchers in making an informed decision based on their synthetic goals, available resources, and desired scale of production.
References
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][3]Oxazin-2(3H)-Ones. (2025). Vertex AI Search.
- What is the synthesis process of 4-Hydroxypyridine? - FAQ - Guidechem. (n.d.). Guidechem.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (n.d.). ChemRxiv.
- 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. (n.d.). LookChem.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- Process for preparing 4-hydroxypyridines. (n.d.).
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). PMC - NIH.
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A One-Pot Synthesis of Pyrido[2,3-b][2][3]oxazin-2-ones. (n.d.). ResearchGate.
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A one-pot synthesis of pyrido[2,3-b][2][3]oxazin-2-ones. (2003). PubMed.
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Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][2][3]oxazine as new scaffolds for potential bioactive compounds. (n.d.). ResearchGate.
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Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). PMC - NIH.
- Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradi
- Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (n.d.). PMC - PubMed Central.
- Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. (n.d.). PMC - NIH.
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
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A Comparative Guide to the Synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one: An Evaluation of Reproducibility and Practicality
Introduction: The Significance of the Pyrido[3,4-b]oxazinone Scaffold
The pyrido[1][2]oxazine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant biological activity. These structures are of considerable interest to researchers in medicinal chemistry and drug development due to their potential as therapeutic agents. Specifically, the 1H-Pyrido[3,4-b]oxazin-2(3H)-one isomer is a valuable building block for creating novel molecules with potential applications in treating a range of conditions, from neurological disorders to cancer.[3][4] The reproducibility of synthetic methods for this key intermediate is therefore of paramount importance for the consistent generation of high-quality material for further research and development.
This guide provides a comparative analysis of two plausible and robust synthetic methods for 1H-Pyrido[3,4-b]oxazin-2(3H)-one, based on established and widely published procedures for analogous structures.[2][5] We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and discuss potential challenges to reproducibility, offering insights to guide researchers toward a successful and reliable synthesis.
Method 1: Direct Acylative Cyclization with Chloroacetyl Chloride
This method represents the most direct and atom-economical approach to the target molecule. It relies on the reaction of 3-amino-4-hydroxypyridine with chloroacetyl chloride, where the chloroacetyl group first acylates the more nucleophilic amino group, followed by an intramolecular Williamson ether synthesis to form the oxazinone ring.
Causality Behind Experimental Choices
The choice of chloroacetyl chloride as the cyclizing agent is strategic; it provides both the acetyl backbone and a leaving group (chloride) for the subsequent intramolecular cyclization. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the acylation and to facilitate the final ring-closing step. The selection of a suitable solvent is critical to ensure the solubility of the starting materials and to manage the reaction temperature, as the initial acylation can be exothermic.
Experimental Protocol
Materials:
-
3-Amino-4-hydroxypyridine
-
Chloroacetyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-amino-4-hydroxypyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (2.5 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Reproducibility and Troubleshooting
-
Challenge: The primary challenge with this method is the potential for side reactions. Chloroacetyl chloride is highly reactive and can react with both the amino and hydroxyl groups of the starting material. The formation of a di-acylated product or polymeric side products can reduce the yield and complicate purification.
-
Solution: Slow, controlled addition of chloroacetyl chloride at low temperature is crucial to favor N-acylation. The use of a suitable base, such as potassium carbonate, is preferred over stronger bases to avoid deprotonation of the hydroxyl group early in the reaction sequence.
-
Challenge: Incomplete cyclization can lead to the isolation of the N-(2-chloroacetyl)-3-amino-4-hydroxypyridine intermediate.
-
Solution: Ensuring a sufficient reaction time and temperature after the initial acylation is important for driving the intramolecular cyclization to completion. Monitoring the reaction by TLC for the disappearance of the intermediate is recommended.
Method 2: Two-Step Synthesis via an Ester Intermediate
This alternative approach involves an initial reaction with ethyl chloroacetate to form an intermediate ester, which is then cyclized under basic conditions. This method offers a milder alternative to the use of the highly reactive chloroacetyl chloride.
Causality Behind Experimental Choices
The use of ethyl chloroacetate in the first step allows for a more controlled N-alkylation of the amino group. The subsequent intramolecular cyclization is a base-catalyzed lactamization, which is a robust and well-established reaction. The choice of a strong, non-nucleophilic base like sodium hydride or a milder base like sodium ethoxide for the cyclization step is critical for efficient ring closure.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-((4-hydroxypyridin-3-yl)amino)acetate
Materials:
-
3-Amino-4-hydroxypyridine
-
Ethyl chloroacetate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
A mixture of 3-amino-4-hydroxypyridine (1.0 eq), ethyl chloroacetate (1.2 eq), and sodium bicarbonate (2.0 eq) in ethanol is heated at reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester intermediate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Cyclization to 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Materials:
-
Ethyl 2-((4-hydroxypyridin-3-yl)amino)acetate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Ethanol or THF
Procedure:
-
To a solution of the crude ester from Step 1 in anhydrous ethanol (if using NaOEt) or anhydrous THF (if using NaH) at room temperature, add sodium ethoxide (1.5 eq) or sodium hydride (1.5 eq) portion-wise.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate cyclization.
-
Monitor the reaction by TLC for the formation of the product.
-
Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Reproducibility and Troubleshooting
-
Challenge: The initial N-alkylation in Step 1 can be sluggish.
-
Solution: Ensuring an adequate reaction time and temperature, as well as the use of a sufficient excess of ethyl chloroacetate and base, can improve the conversion.
-
Challenge: The base-catalyzed cyclization in Step 2 may not go to completion or could lead to side products if the conditions are too harsh.
-
Solution: The choice of base and solvent is critical. Sodium ethoxide in ethanol is a milder option, while sodium hydride in THF is stronger and may be more effective but also increases the risk of side reactions. Careful monitoring of the reaction is key.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1: Direct Cyclization | Method 2: Two-Step Synthesis |
| Number of Steps | 1 | 2 |
| Key Reagents | Chloroacetyl chloride, K₂CO₃ | Ethyl chloroacetate, NaHCO₃, NaOEt/NaH |
| Reaction Time | Typically shorter (4-12 hours) | Longer due to two steps (12-24 hours) |
| Reaction Temperature | 0 °C to 70 °C | Reflux, then RT to gentle heating |
| Potential Yield | Moderate to Good | Good to Excellent (potentially higher overall) |
| Purity of Crude | May require extensive purification | Intermediate can be purified, leading to cleaner final product |
| Safety Concerns | Chloroacetyl chloride is highly corrosive and lachrymatory. | Ethyl chloroacetate is less hazardous. NaH is flammable. |
| Reproducibility | Can be sensitive to reaction conditions. | Generally more reproducible due to milder conditions. |
Visualizing the Synthetic Workflows
Caption: Workflow for Method 1: Direct Cyclization
Caption: Workflow for Method 2: Two-Step Synthesis
Conclusion and Recommendations
Both presented methods offer viable pathways to 1H-Pyrido[3,4-b]oxazin-2(3H)-one. The choice between them will depend on the specific needs and capabilities of the laboratory.
-
Method 1 (Direct Cyclization) is advantageous for its directness and shorter reaction time. However, it requires careful control of the reaction conditions to ensure reproducibility and to minimize the formation of side products. This method is well-suited for researchers experienced in handling reactive acylating agents.
-
Method 2 (Two-Step Synthesis) , while longer, generally offers greater control and potentially higher overall yields due to the milder reaction conditions and the possibility of purifying the intermediate. This approach is recommended for those seeking higher purity in the final product and for whom a longer reaction time is not a major constraint.
Ultimately, the successful and reproducible synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one is achievable by careful execution of either of these well-precedented synthetic strategies. We recommend initial small-scale trials of both methods to determine the optimal conditions for the specific laboratory setting and available resources.
References
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Shin, D.-S., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918–7920. [Link]
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Pawar, S. S., et al. (2015). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]
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Kim, J. H., et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. [Link]
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Chu-Moyer, M. Y., & Perkins, L. M. (1995). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. PubMed. [Link]
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Gerona-Navarro, G., et al. (2001). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. ResearchGate. [Link]
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Chaitra G, & Rohini RM. (2016). Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Der Pharma Chemica. [Link]
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Al-Obaidi, A. S. M., et al. (2022). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]
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Fadda, A. A., et al. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][6]triazine derivatives. ResearchGate. [Link]
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Gusev, D. V. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][2]oxazine-1,8-diones. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the ADME Properties of 1H-Pyrido[3,4-b]oxazin-2(3H)-one Derivatives: An Experimental Framework
Introduction: The Imperative of Early ADME Profiling for Novel Heterocycles
In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, forming the core of over 85% of all biologically active small molecules.[1] Their structural diversity and ability to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity make them invaluable tools for medicinal chemists.[1] The 1H-Pyrido[3,4-b]oxazin-2(3H)-one core represents a promising, yet underexplored, scaffold for developing novel therapeutics. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.
This guide provides a comprehensive framework for benchmarking the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivatives. Early and systematic in vitro ADME evaluation is not merely a screening step but a critical, data-driven strategy to de-risk candidates, guide synthetic chemistry efforts, and build a robust structure-ADME relationship (SAR) understanding.[2][3] We will detail the gold-standard experimental protocols, explain the rationale behind methodological choices, and provide a clear path for interpreting and comparing data to established benchmarks, ensuring that the most promising candidates are advanced with confidence.
A Strategic Workflow for ADME Benchmarking
A tiered, parallel approach to in vitro ADME screening maximizes efficiency and provides a holistic view of a compound's potential.[4][5] The following workflow is designed to identify liabilities early, allowing for rapid iteration in the design-make-test-analyze cycle.
Caption: High-level workflow for ADME profiling of new chemical entities.
Absorption & Permeability: Crossing the Intestinal Barrier
Oral bioavailability is governed by two primary factors: solubility and intestinal permeability.[6] We employ a two-assay strategy to build a comprehensive permeability profile.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cost-effective first-pass assessment of a compound's ability to cross a lipid membrane via passive diffusion.[7][8] It is an artificial model that intentionally excludes active transport mechanisms, providing a clean measure of passive permeability.[8] This is crucial for understanding the fundamental physicochemical ability of the pyridoxazinone core and its derivatives to enter cells.
-
Membrane Preparation: A 96-well filter plate (donor plate) is coated with a solution of phospholipids (e.g., lecithin) in an organic solvent like dodecane.[9] The solvent is allowed to evaporate, leaving a lipid bilayer that mimics a cell membrane.[7]
-
Compound Preparation: Test compounds and controls (e.g., high-permeability propranolol, low-permeability atenolol) are prepared at a concentration of 10 µM in a buffer at pH 7.4, mimicking physiological pH.[8]
-
Assay Setup: A 96-well acceptor plate is filled with the same buffer. The lipid-coated donor plate is placed on top of the acceptor plate, creating a "sandwich". The test compound solutions are then added to the donor wells.[10]
-
Incubation: The sandwich plate is incubated at room temperature for 5 to 18 hours with gentle shaking.[8][11] During this time, compounds diffuse from the donor well, across the artificial membrane, and into the acceptor well.
-
Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and a reference well (representing the initial concentration) are determined by LC-MS/MS.[7]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq]) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [CA] is the compound concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
Caco-2 Permeability Assay
While PAMPA assesses passive diffusion, the Caco-2 assay provides a more biologically relevant model.[12] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express functional efflux transporters, such as P-glycoprotein (P-gp).[6][12] This assay is the gold standard for predicting in vivo human intestinal absorption and identifying compounds that are substrates of efflux pumps.[13]
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[14]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value >200 Ω·cm² is typically required.
-
Bidirectional Transport: The assay is performed in two directions:
-
Apical to Basolateral (A→B): The test compound (typically 10 µM) is added to the apical (upper) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (lower) chamber, representing the bloodstream, over a 2-hour period.[12]
-
Basolateral to Apical (B→A): The compound is added to the basolateral chamber, and samples are taken from the apical chamber. This direction is used to assess active efflux.[6]
-
-
Quantification: Compound concentrations in the collected samples are analyzed by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability (Papp) is calculated for both directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp(B→A) / Papp(A→B).
-
An ER greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter.[14]
-
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Comparative Data Table (Hypothetical)
| Compound | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Caco-2 Efflux Ratio | Predicted Absorption |
| Atenolol (Low Perm.) | < 1.0 | < 1.0 | ~1.0 | Low |
| Propranolol (High Perm.) | > 10.0 | > 15.0 | ~1.0 | High |
| Digoxin (P-gp Substrate) | > 8.0 | < 2.0 | > 5.0 | Low to Moderate |
| Derivative 1 (Parent) | 5.5 | 4.8 | 1.2 | Moderate |
| Derivative 2 (+ F) | 6.2 | 1.5 | 6.8 | Low (Efflux) |
| Derivative 3 (+ OMe) | 12.1 | 11.5 | 1.1 | High |
Interpretation: A compound like Derivative 2, which appears permeable in the PAMPA assay but shows low A→B permeability and a high efflux ratio in the Caco-2 assay, would be flagged as a likely P-gp substrate. This insight is critical, as efflux can severely limit oral bioavailability.
Metabolism: Predicting In Vivo Stability
Metabolic stability is a primary determinant of a drug's half-life and dosing frequency.[15] The liver is the main site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes located in the microsomal fraction of hepatocytes.[16][17]
Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance (CLint).[17][18] It is a robust and high-throughput method to rank compounds based on their metabolic lability.[17]
-
Reagent Preparation: Liver microsomes (human, rat, etc.) are thawed and diluted in a phosphate buffer (pH 7.4).[18] A cofactor solution, typically an NADPH-regenerating system, is prepared.[16][19] NADPH is essential for the catalytic activity of most CYP enzymes.[16]
-
Incubation: The test compound (1-10 µM) is incubated with the liver microsomes at 37°C. The reaction is initiated by the addition of the NADPH solution.[17]
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[16][20]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17] This step precipitates the proteins and halts all enzymatic activity.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
The natural log of the percentage of compound remaining is plotted against time.
-
The slope of this line gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg/mL microsomal protein).
-
Comparative Data Table (Hypothetical)
| Compound | In Vitro t1/2 (min) | CLint (µL/min/mg) | Predicted Hepatic Clearance |
| Verapamil (High CL) | < 10 | > 100 | High |
| Carbamazepine (Low CL) | > 60 | < 15 | Low |
| Derivative 1 (Parent) | 45 | 25 | Low to Moderate |
| Derivative 4 (t-Butyl) | > 90 | < 10 | Low (Steric Shielding) |
| Derivative 5 (p-OH-Ph) | 8 | 145 | High (Metabolic Hotspot) |
Interpretation: Derivative 5 would be flagged for high metabolic liability, suggesting the para-hydroxyphenyl group is a "soft spot" for metabolism. In contrast, the bulky t-butyl group in Derivative 4 may sterically hinder access to metabolic enzymes, resulting in high stability. This data directly informs chemists where to modify the structure to improve its metabolic profile.
Distribution: Plasma Protein Binding (PPB)
Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins like albumin and α1-acid glycoprotein.[21] According to the "free drug hypothesis," only the unbound fraction of a drug is able to cross membranes, interact with its target, and be cleared.[21] Therefore, measuring the percent of unbound drug (%fu) is essential for interpreting efficacy and safety data.
Rapid Equilibrium Dialysis (RED) Assay
Equilibrium dialysis is considered the gold standard for PPB determination due to its accuracy and minimal non-specific binding.[21][22] The RED device is a high-throughput format of this classical technique.[23]
-
Device Setup: The RED device consists of inserts with two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules (the drug) to pass freely.[22]
-
Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a defined concentration.
-
Loading: The plasma containing the drug is added to one chamber (the donor chamber), and buffer is added to the other chamber (the receiver chamber).[23]
-
Incubation: The sealed plate is incubated at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[21][23]
-
Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The protein in the plasma sample is precipitated, and the concentrations in both samples are quantified by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber (free drug) to the concentration in the plasma chamber (total drug).
-
% Unbound = (Concentrationbuffer / Concentrationplasma) * 100
-
Comparative Data Table (Hypothetical)
| Compound | Human Plasma % Unbound (fu) | Interpretation |
| Warfarin (High Binding) | < 1% | Highly Bound |
| Atenolol (Low Binding) | > 80% | Low Binding |
| Derivative 1 (Parent) | 25% | Moderately Bound |
| Derivative 6 (+ COOH) | 75% | Low Binding (Increased Polarity) |
| Derivative 7 (+ Naphthyl) | < 2% | Highly Bound (Increased Lipophilicity) |
Interpretation: Highly lipophilic compounds like Derivative 7 tend to bind extensively to plasma proteins, resulting in a very low free fraction. This can limit efficacy and requires careful dose consideration. Conversely, adding a polar group like a carboxylic acid (Derivative 6) can dramatically decrease protein binding.
Conclusion
The successful development of 1H-Pyrido[3,4-b]oxazin-2(3H)-one derivatives as clinical candidates depends on a deep and early understanding of their ADME properties. The experimental framework outlined in this guide provides a robust, logical, and efficient pathway for this characterization. By systematically evaluating permeability, metabolic stability, and plasma protein binding, researchers can build a comprehensive SAR profile. This allows for the rational design of new derivatives, where potential liabilities like efflux or metabolic instability are engineered out, while desirable properties are maintained or enhanced. This proactive, data-centric approach minimizes the risk of late-stage failure and accelerates the delivery of novel, effective medicines to patients.
References
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Selvita. In Vitro ADME. [Link]
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Zamek-Gliszczynski, M. J., et al. (2006). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
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Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
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Taylor, R. (1998). Selection of heterocycles for drug design. PubMed. [Link]
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Vitaku, E., et al. (2014). Heterocycles in Medicinal Chemistry. PubMed Central. [Link]
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The Pursuit of Potency: A Comparative Guide to Structural Analogs of Pyrido-oxazinones as Advanced Anticancer Agents
Introduction: The Promise of the Pyrido-oxazinone Scaffold
The 1H-Pyrido[3,4-b]oxazin-2(3H)-one core and its related isomers, collectively known as pyridoxazinones, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their rigid, fused-ring structure provides a versatile scaffold for the development of novel therapeutic agents. Particularly in oncology, these structures serve as a foundation for designing molecules that can interact with high specificity and affinity with key biological targets involved in cancer progression. However, the journey from a promising scaffold to a potent, clinically viable drug candidate is one of meticulous structural refinement and optimization. This guide delves into the strategies for enhancing the potency of pyridoxazinone-based compounds, with a focus on structural analogs that have demonstrated significant improvements in anticancer activity.
While the initial interest may lie in a specific isomer like 1H-Pyrido[3,4-b]oxazin-2(3H)-one, recent breakthroughs in the field have highlighted the immense potential of exploring its structural isomers. This comparative analysis will therefore focus on a particularly successful series of analogs based on the pyrido[2,3-b][1][2]oxazine scaffold, which have emerged as highly potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK), a critical target in non-small cell lung cancer (NSCLC).
Shifting the Paradigm: The Power of Isomeric Scaffolds in Kinase Inhibition
The development of resistance to existing cancer therapies is a major clinical challenge. In the context of EGFR-targeted therapies for NSCLC, mutations such as the T790M "gatekeeper" mutation can render first- and second-generation inhibitors ineffective. This necessitates the discovery of novel inhibitors that can effectively target both wild-type and mutant forms of the kinase.
Recent research has demonstrated that subtle changes in the arrangement of nitrogen atoms within the pyridine ring of the pyridoxazinone scaffold can lead to dramatic differences in biological activity. The pyrido[2,3-b][1][2]oxazine core, in particular, has proven to be an exceptional platform for developing potent and selective EGFR-TK inhibitors. By strategically combining this core with other key pharmacophoric elements, researchers have created a new class of compounds with potency comparable to clinically approved drugs like osimertinib.
Comparative Analysis of Potent Pyrido[2,3-b][1][2]oxazine Analogs
A recent study successfully designed and synthesized a series of novel pyrido[2,3-b][1][2]oxazine derivatives with potent anti-proliferative effects against EGFR-mutated NSCLC cell lines.[1][3] These compounds strategically incorporate three key pharmacophores: the pyrido[2,3-b][1][2]oxazine scaffold, a phenyl sulfonamide moiety, and a pyrimidine ring.[1]
Quantitative Comparison of In Vitro Anticancer Activity
The inhibitory activity of these analogs was evaluated against three distinct NSCLC cell lines:
-
HCC827: Expresses an EGFR exon 19 deletion, making it sensitive to EGFR inhibitors.
-
NCI-H1975: Harbors the L858R/T790M double mutation, conferring resistance to first-generation EGFR inhibitors.
-
A-549: Overexpresses wild-type EGFR.
The half-maximal inhibitory concentrations (IC50) for the most promising compounds are summarized below:
| Compound | Core Scaffold | Key Substituents | IC50 HCC827 (μM) | IC50 NCI-H1975 (μM) | IC50 A-549 (μM) |
| 7f | Pyrido[2,3-b][1][2]oxazine | 2,5-difluorophenyl sulfonyl, 4-amino-5-(trifluoromethyl)pyrimidin-2-yl | 0.09 | 0.89 | 1.10 |
| 7g | Pyrido[2,3-b][1][2]oxazine | 2,5-difluorophenyl sulfonyl, 4-amino-5-(trifluoromethyl)pyrimidin-2-yl | 0.15 | 1.25 | 2.15 |
| 7h | Pyrido[2,3-b][1][2]oxazine | 2,5-difluorophenyl sulfonyl, 4-amino-5-(trifluoromethyl)pyrimidin-2-yl | 0.12 | 1.04 | 2.01 |
| Osimertinib | Pyrimidine | (Reference Drug) | 0.007 | 0.088 | 0.76 |
Data sourced from a recent study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[1]
Structure-Activity Relationship (SAR) Insights
The exceptional potency of compound 7f and its analogs can be attributed to several key structural features, providing a clear SAR:[1]
-
Pyrido-oxazine Core: The isomeric pyrido[2,3-b][1][2]oxazine scaffold serves as the optimal foundation for orienting the other pharmacophores within the EGFR active site.
-
Pyrimidine Moiety: The presence of the pyrimidine ring is crucial for activity. Analogs lacking this feature showed significantly reduced anticancer effects.
-
Amine Linker: An amino group linking the pyrimidine and pyrido-oxazine rings was found to be essential for high potency.
-
Trifluoromethyl (CF3) Group: The electron-withdrawing CF3 group on the pyrimidine ring consistently enhanced anticancer activity.
-
Difluorophenyl Sulfonyl Group: This moiety plays a critical role in binding interactions within the EGFR kinase domain. Molecular docking studies suggest that the di-fluorophenyl group engages with the glycine-rich loop, contributing to the high affinity of the inhibitors.[1][3]
Caption: Key pharmacophoric elements for potent EGFR-TK inhibition.
Mechanism of Action: Inhibition of EGFR-TK Autophosphorylation
Mechanistic studies have confirmed that these potent pyrido[2,3-b][1][2]oxazine analogs function by inhibiting the autophosphorylation of the EGFR tyrosine kinase.[1] This action blocks the downstream signaling pathways that drive cell proliferation, survival, and metastasis. Furthermore, compound 7f was shown to induce significant apoptosis in cancer cells, with 33.7% early and 9.1% late apoptosis observed compared to control conditions (2.4% early and 1.8% late).[1]
Experimental Protocols
Synthesis of a Potent Pyrido[2,3-b][1][2]oxazine Analog (Illustrative)
The synthesis of these advanced analogs is a multi-step process that often culminates in a Suzuki cross-coupling reaction. The following is a representative protocol for the synthesis of the core intermediate.
Step 1: Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
-
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.) in dichloromethane (DCM), add pyridine (3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2,5-difluorobenzenesulfonyl chloride (1.2 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired sulfonamide derivative.
Caption: General workflow for the synthesis of the core intermediate.
In Vitro Anticancer Activity (MTT Assay)
The anti-proliferative activity of the synthesized compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells (e.g., HCC827, NCI-H1975, A-549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Broader Context and Future Directions
The successful development of these potent pyrido[2,3-b][1][2]oxazine analogs underscores a crucial principle in modern drug discovery: the exploration of isomeric scaffolds can unlock significant improvements in potency and selectivity. While other related heterocyclic systems, such as 1,2-dihydropyrido[3,4-b]pyrazines and pyrido[4,3-b]oxazines, have also been investigated as potential anticancer agents, the pyrido[2,3-b][1][2]oxazine core has emerged as a particularly promising platform for targeting EGFR.[4][5]
Future research in this area should focus on:
-
Pharmacokinetic Profiling: While in vitro potency is high, further studies are needed to optimize the drug metabolism and pharmacokinetic (DMPK) properties of these compounds to ensure good oral bioavailability and in vivo efficacy.
-
Selectivity Profiling: A comprehensive kinase panel screening will be essential to fully characterize the selectivity profile of these inhibitors and identify any potential off-target effects.
-
In Vivo Efficacy: Promising candidates should be advanced to in vivo xenograft models to validate their anticancer activity in a more complex biological system.
Conclusion
The quest to improve the potency of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold has led to a significant breakthrough with the development of its structural isomers. The pyrido[2,3-b][1][2]oxazine-based analogs represent a new class of highly potent EGFR-TK inhibitors with the potential to overcome resistance to existing therapies in non-small cell lung cancer. The detailed structure-activity relationships and mechanistic insights derived from these studies provide a clear roadmap for the continued development of this promising class of anticancer agents. For researchers and drug development professionals, this work highlights the immense value of exploring chemical space through isomeric scaffolds to achieve dramatic gains in therapeutic potency.
References
-
Yadav, V. B., Tiwari, S. V., Kumar, S. H., & Deshmukh, S. R. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Advance Article. [Link]
-
Yadav, V. B., Tiwari, S. V., Kumar, S. H., & Deshmukh, S. R. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]
-
Temple, C., Jr, et al. (1982). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry, 25(2), 161-6.
- Temple, C., Jr, et al. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 26(1), 91-5.
- Hassan, A. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors with apoptosis-inducing activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1972.
- Hulme, C., et al. (2004). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Journal of Medicinal Chemistry, 47(23), 5783-90.
- Abdel-Maksoud, M. S., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1367-1392.
-
Temple, C., Jr, et al. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed. [Link]
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Temple, C., Jr, et al. (1982). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. PubMed. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Disposal of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Navigating the Uncharted: A Guide to the Safe Disposal of 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one
Presumptive Hazard Profile: An Evidence-Based Approach
In the absence of specific toxicological data for 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one, we can draw logical inferences from related structures. Various pyrido-oxazine derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[5][6][7][8] Therefore, it is prudent to handle 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one as a substance with the potential for similar hazards.
| Hazard Class | Precautionary Disposal Considerations | Supporting Evidence from Analogous Compounds |
| Skin Irritant | Avoid skin contact. Ensure waste containers are securely sealed to prevent accidental exposure. | Structurally similar compounds are classified as causing skin irritation.[5][6][7][8] |
| Eye Irritant | Wear safety glasses or goggles during handling and disposal. | Analogous pyrido-oxazine derivatives are known to cause serious eye irritation.[5][6][7][8][9] |
| Respiratory Irritant | Handle in a well-ventilated area, preferably within a chemical fume hood. | The potential to cause respiratory irritation is a noted hazard for similar chemical structures.[5][6][7][8] |
| Acute Toxicity (Oral) | Do not ingest. Wash hands thoroughly after handling. | Some related compounds are classified as harmful if swallowed.[7][8] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety.
Step 1: Waste Identification and Categorization
The first and most crucial step is the accurate identification and categorization of the waste.[10]
-
Solid Waste: Pure 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any material used to clean up spills of the solid compound.
-
Liquid Waste: Solutions containing 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one, including reaction mixtures and rinsing from contaminated glassware. The first rinse of any container that held the compound must be collected as hazardous waste.[11]
Step 2: Segregation of Waste Streams
Never mix incompatible waste streams.[11]
-
Keep solid waste containing 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one separate from other solid chemical waste unless you are certain of their compatibility.
-
Collect liquid waste in a dedicated container. Do not mix with other solvent waste streams unless the compatibility is known. For instance, do not mix with strong oxidizing agents.[5][12]
Step 3: Proper Waste Containment
The integrity of your waste container is paramount to preventing leaks and exposure.[10]
-
Solid Waste: Use a sturdy, sealable plastic bag or a wide-mouthed plastic container. Ensure the container is clearly labeled.
-
Liquid Waste: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy. The container must have a secure, leak-proof cap.[1][11] It should be stored in secondary containment to prevent spills.[1][10]
Step 4: Clear and Accurate Labeling
Proper labeling is non-negotiable and essential for the safety of everyone in the laboratory and for the waste disposal personnel.[10][11] Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements. Generally, the label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one"
-
The approximate concentration and volume
-
The date the waste was first added to the container (accumulation start date)[10]
-
Any known hazards (e.g., "Irritant")
Step 5: Safe Storage Pending Disposal
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
Store waste containers away from heat, sparks, and open flames.[12]
-
Do not allow waste to accumulate for more than the time limit specified by your institution and regulatory bodies, which is often six to twelve months.[1][2][13]
Step 6: Arranging for Disposal
Contact your institution's EHS department to schedule a waste pickup.[11][13] Do not attempt to dispose of the chemical waste yourself. Under no circumstances should hazardous chemicals be poured down the drain or placed in the regular trash.[11][13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one.
Caption: Disposal workflow for 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one.
Conclusion: A Commitment to Safety
The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and a shared responsibility. By following these evidence-based guidelines, researchers can ensure the safe and compliant disposal of 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one, even in the absence of compound-specific disposal information. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance and protocols.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- ACTenviro. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
-
Sigma-Aldrich. 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one. Retrieved from
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PubChem. 1H,2H,3H-pyrido[2,3-b][1][2]oxazine. Retrieved from
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CymitQuimica. (2024, December 19). Safety Data Sheet - 8-CHLORO-2,3-DIHYDRO-1H-PYRIDO[2,3-B][1][2]OXAZINE. Retrieved from
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MySkinRecipes. 1H-Pyrido[3,4-b][1][2]oxazine,2,3-dihydro-(9CI). Retrieved from
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National Institutes of Health. Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from
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AChemBlock. 2,3-dihydro-3-methyl-2-oxo-1H-pyrido[3,4-b][1][2]oxazine-7-carbonitrile 95%. Retrieved from
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ResearchGate. (2025, August 6). A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. Retrieved from
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PubChem. 2H,3H,4H-pyrido[4,3-b][1][2]oxazine. Retrieved from
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- ResearchGate. (2025, December 5). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions.
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Personal protective equipment for handling 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one
Comprehensive Safety and Handling Guide for 1H-Pyrido[3,4-b][1][2]oxazin-2(3H)-one
This guide provides essential safety and logistical information for handling 1H-Pyrido[3,4-b][1]oxazin-2(3H)-one in a laboratory setting. Given the limited availability of specific safety data for this compound, a cautious approach is paramount. The recommendations outlined below are based on the known hazards of structurally similar compounds and established best practices for handling novel chemical entities.
Hazard Assessment: Assuming a Conservative Stance
A thorough search for a specific Safety Data Sheet (SDS) for 1H-Pyrido[3,4-b][1]oxazin-2(3H)-one did not yield a dedicated document. However, an SDS for a related compound, 8-CHLORO-2,3-DIHYDRO-1H-PYRIDO[2,3-B][1]OXAZINE, indicates the following potential hazards:
Due to the structural similarities, it is prudent to assume that 1H-Pyrido[3,4-b][1]oxazin-2(3H)-one may exhibit similar toxicological properties. Therefore, all handling procedures must be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 1H-Pyrido[3,4-b][1]oxazin-2(3H)-one.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides protection against splashes and airborne particles. Safety glasses alone are insufficient.[1] |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Protects against skin contact. For chemicals of unknown toxicity, a flexible laminate glove (Silver Shield or 4H) can be worn under a pair of heavy-duty chemically resistant outer gloves.[1] |
| Body | Flame-resistant lab coat | Protects against spills and splashes.[1] |
| Respiratory | A fit-tested N95 or higher respirator | Recommended, especially when handling the solid compound or if there is a risk of aerosolization, to prevent respiratory irritation.[3] |
| Feet | Closed-toe shoes | Prevents injury from spills or dropped items.[1] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling Protocol
-
Preparation :
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit accessible.
-
-
Weighing and Transfer :
-
Handle the solid compound with care to avoid generating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to transfer the material.
-
Close the container tightly after use.
-
-
In Solution :
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Be aware of any potential exothermic reactions.
-
Spill Response
In the event of a spill, follow these steps:
-
Evacuate : Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate : Ensure the fume hood is operating correctly.
-
Contain : Use an appropriate absorbent material from the spill kit to contain the spill.
-
Clean : Wearing appropriate PPE, carefully clean the affected area.
-
Dispose : Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing 1H-Pyrido[3,4-b][1]oxazin-2(3H)-one, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a compatible, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.[4]
-
Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[5][6]
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for ensuring safety when handling 1H-Pyrido[3,4-b][1]oxazin-2(3H)-one.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
